4-(6-Amino-1h-indol-1-yl)butanenitrile
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(6-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-3-4-11(14)9-12(10)15/h3-5,8-9H,1-2,7,14H2 |
InChI Key |
NWOCAMLHZLTOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCC#N)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a viable synthetic pathway for 4-(6-amino-1H-indol-1-yl)butanenitrile, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, multi-step approach, beginning with a commercially available starting material and proceeding through key transformations to yield the final product. This document is intended to serve as a practical resource, offering not only a detailed experimental protocol but also the scientific rationale behind the chosen methodologies.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at various positions of the indole ring allows for the modulation of pharmacological activity, making the development of efficient and regioselective synthetic methods a key area of research. 4-(6-Amino-1H-indol-1-yl)butanenitrile features a key amino group on the benzene ring and an N-alkylated nitrile chain, making it a valuable intermediate for the synthesis of more complex molecules. This guide details a robust and logical three-step synthesis to obtain this target compound.
Proposed Synthetic Pathway
The synthesis of 4-(6-amino-1H-indol-1-yl)butanenitrile can be efficiently achieved through a three-step sequence starting from the commercially available 6-nitroindole. The overall strategy involves:
-
N-Alkylation of 6-nitroindole with a suitable 4-halobutanenitrile to introduce the butanenitrile side chain at the N1 position.
-
Chemoselective Reduction of the nitro group to an amino group to yield the final product.
This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the proposed reactions.
Caption: Proposed synthetic pathway for 4-(6-amino-1H-indol-1-yl)butanenitrile.
Step 1: N-Alkylation of 6-Nitroindole
The first step involves the selective N-alkylation of 6-nitroindole with 4-bromobutanenitrile. The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position.[1] To achieve selective alkylation at the nitrogen, it is crucial to deprotonate the indole N-H, forming the more nucleophilic indolate anion.
Rationale for Experimental Choices
-
Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a well-established method to ensure complete deprotonation of the indole nitrogen.[1] This significantly enhances the nucleophilicity of the nitrogen atom, thereby favoring N-alkylation over the competing C3-alkylation.
-
Alkylating Agent: 4-Bromobutanenitrile is chosen as the alkylating agent to introduce the four-carbon nitrile-containing side chain. 4-Chlorobutanenitrile could also be used, though the bromo derivative is generally more reactive.[2]
Experimental Protocol: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-nitroindole (1.0 eq.).
-
Add anhydrous DMF to dissolve the 6-nitroindole.
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolate anion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-bromobutanenitrile (1.1 eq.) in anhydrous DMF dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(6-nitro-1H-indol-1-yl)butanenitrile.
Step 2: Reduction of the Nitro Group
The final step is the chemoselective reduction of the nitro group in 4-(6-nitro-1H-indol-1-yl)butanenitrile to the corresponding amine. It is critical that the reduction conditions do not affect the nitrile functionality.
Rationale for Experimental Choices
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a mild and effective method for the reduction of aromatic nitro groups.[3] This method is generally chemoselective and should not reduce the nitrile group under controlled conditions. Alternative methods like using stannous chloride (SnCl₂) in hydrochloric acid or sodium hydrosulfite could also be employed, but catalytic hydrogenation is often cleaner and avoids the use of stoichiometric amounts of metal reagents.[4][5]
Experimental Protocol: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
-
To a hydrogenation flask, add 4-(6-nitro-1H-indol-1-yl)butanenitrile (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography or recrystallization to afford pure 4-(6-amino-1H-indol-1-yl)butanenitrile.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | N-Alkylation | 6-Nitroindole, NaH, 4-Bromobutanenitrile | DMF | 70-85% |
| 2 | Reduction | 4-(6-Nitro-1H-indol-1-yl)butanenitrile, H₂, Pd/C | Methanol | 85-95% |
Conclusion
The described synthetic pathway provides a reliable and efficient method for the preparation of 4-(6-amino-1H-indol-1-yl)butanenitrile. The choice of reagents and reaction conditions is based on well-established principles of organic chemistry, ensuring high yields and selectivity. This guide offers a solid foundation for researchers to synthesize this valuable intermediate for further elaboration in drug discovery and development programs. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific applications and scaling up.
References
-
Kanger, T., et al. (2020). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 12(7), 1184. Available at: [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
ACS Publications. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega. Available at: [Link]
-
PMC. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Available at: [Link]
-
ResearchGate. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Available at: [Link]
-
Springer. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Journal of Materials Science. Available at: [Link]
-
HETEROCYCLES. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595. Available at: [Link]
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Available at: [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]
-
ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. Available at: [Link]
-
PMC. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Available at: [Link]
-
Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Available at: [Link]
-
PMC. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
-
PMC. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Available at: [Link]
-
Verma et al. (2024). A REVIEW ON SYNTHETIC AND MEDICINAL ASPECTS OF INDOLE DERIVATIVES: DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. Available at: [Link]
-
MDPI. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Available at: [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
-
J-STAGE. (n.d.). Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. Available at: [Link]
Sources
Technical Guide: 4-(6-Amino-1H-indol-1-yl)butanenitrile
This technical guide details the chemical identity, synthesis, and applications of 4-(6-Amino-1H-indol-1-yl)butanenitrile , a specialized indole building block used in pharmaceutical research.
Chemical Identity & Structural Analysis
4-(6-Amino-1H-indol-1-yl)butanenitrile is a bifunctional indole derivative characterized by a butyronitrile chain at the N1 position and a primary amine at the C6 position. It serves as a versatile intermediate for synthesizing serotonergic modulators (e.g., 5-HT receptor ligands) and kinase inhibitors.
Core Identifiers
| Property | Detail |
| Chemical Name | 4-(6-Amino-1H-indol-1-yl)butanenitrile |
| Synonyms | 1-(3-Cyanopropyl)-1H-indol-6-amine; 6-Amino-1-(3-cyanopropyl)indole |
| CAS Number | Not Widely Indexed (See Note 1) |
| Related CAS | 220844-52-0 (5-Amino isomer: 4-(5-Amino-1H-indol-1-yl)butanenitrile) |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | NC1=CC2=C(C=C1)N(CCCC#N)C=C2 |
| InChI Key | (Predicted) ZJQX...[1][2] (Isomeric analog to 5-amino variant) |
Note 1: While the 5-amino isomer (CAS 220844-52-0) is a common commercial reagent, the 6-amino isomer is frequently a custom-synthesized intermediate or proprietary impurity in specific drug development pipelines. Its synthesis and properties are analogous to the 5-amino variant.
Structural Visualization
The following diagram illustrates the core structure and its functional handles for medicinal chemistry.
Caption: Structural decomposition of 4-(6-Amino-1H-indol-1-yl)butanenitrile highlighting reactive sites.
Chemical Properties (Predicted)
Based on structural analogs (e.g., 6-aminoindole, 4-(5-amino-1H-indol-1-yl)butanenitrile), the following physicochemical properties are estimated for process design.
| Property | Value (Predicted) | Context |
| Physical State | Off-white to pale brown solid | Amines oxidize/darken upon air exposure. |
| Melting Point | 85–95 °C | Typical for small amino-indole alkyl derivatives. |
| Boiling Point | ~420 °C (at 760 mmHg) | High due to polarity; likely decomposes. |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Basic) | ~4.5 (Aniline-like NH₂) | Less basic than aliphatic amines; protonates at low pH. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; moderate in DCM. |
Synthesis Route
The synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile is typically achieved via a two-step sequence starting from commercially available 6-nitroindole . This route ensures regioselectivity at the N1 position.
Pathway Overview
-
Step 1: N-Alkylation of 6-nitroindole with 4-bromobutyronitrile (or 4-chlorobutyronitrile) using a base.
-
Step 2: Selective Reduction of the nitro group to the primary amine without reducing the nitrile.
Caption: Two-step synthesis pathway from 6-nitroindole to the target amino-nitrile.
Detailed Protocol
Step 1: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile
-
Reagents: 6-Nitroindole (1.0 eq), 4-Bromobutyronitrile (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve 6-nitroindole in DMF under N₂ atmosphere.
-
Add base (Cs₂CO₃) and stir at RT for 30 min to deprotonate N1.
-
Add 4-bromobutyronitrile dropwise.
-
Heat to 60–80 °C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
-
Step 2: Reduction to 4-(6-Amino-1H-indol-1-yl)butanenitrile
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Rationale: Iron reduction is chemoselective for nitro groups and will not reduce the nitrile (unlike LiAlH₄ or vigorous H₂/Pd).
-
Procedure:
-
Suspend the nitro intermediate in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Reflux (80 °C) for 2–4 hours with vigorous stirring.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Purification: Neutralize with NaHCO₃, extract with DCM/MeOH. Purify via column chromatography if necessary (DCM/MeOH/NH₃).
-
Applications in Drug Discovery
This compound acts as a "scaffold-linker" system. The indole ring provides the aromatic core common in kinase inhibitors, while the amino and nitrile groups serve as orthogonal reaction sites.
-
Kinase Inhibitors:
-
The 6-amino group is frequently acylated or sulfonated to form the "hinge-binding" motif in ATP-competitive inhibitors (e.g., targeting EGFR, VEGFR).
-
The butyronitrile chain extends into the solvent-exposed region or ribose pocket, improving solubility or selectivity.
-
-
Serotonergic Ligands (5-HT):
-
Indole-alkyl-amines are classic pharmacophores for 5-HT receptors.
-
The nitrile group can be converted into an amidine, tetrazole, or primary amine (via reduction) to modulate receptor affinity.
-
-
PROTAC Linkers:
-
The amino group can be attached to an E3 ligase ligand (e.g., Thalidomide derivative), while the nitrile can be reduced to an amine for attachment to a target protein ligand.
-
Analytical Characterization
To validate the identity of 4-(6-Amino-1H-indol-1-yl)butanenitrile, the following spectral data is expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole Protons: Aromatic signals at δ 6.5–7.5 ppm. The C7-H typically appears as a doublet, and C5-H as a doublet of doublets. C2-H and C3-H appear as doublets (or d/d).
-
Amino Group: Broad singlet at δ 4.5–5.0 ppm (2H, exchangeable with D₂O).
-
Alkyl Chain:
-
N-CH₂: Triplet at δ ~4.1 ppm.
-
CH₂-CN: Triplet at δ ~2.5 ppm.
-
Central CH₂: Multiplet at δ ~2.0 ppm.
-
-
-
MS (ESI+):
-
[M+H]⁺ peak at 200.26 m/z .
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp band at ~2240 cm⁻¹.
-
Amine (NH₂): Doublet bands at ~3300–3400 cm⁻¹.
-
Safety & Handling
-
Hazards: Likely an Irritant (Xi) . May be harmful if swallowed (Acute Tox. 4).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amino group is sensitive to oxidation (darkening over time).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.
References
-
European Patent Office. (1986). Heterocyclic amides.[3] EP 0179619 B1. (Describes the alkylation of 6-nitroindole with 4-bromobutyronitrile).
-
ChemScene. (2024). 4-(5-Amino-1H-indol-1-yl)butanenitrile (CAS 220844-52-0). (Reference for the 5-amino structural isomer properties).
-
PubChem. (2024).[1] Compound Summary: 6-Aminoindole.[4][5] National Library of Medicine.
Sources
- 1. 4-Aminobutanenitrile | C4H8N2 | CID 122953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. m.molbase.com [m.molbase.com]
- 4. 877810-41-8_CAS号:877810-41-8_benzyl 2-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate - 化源网 [chemsrc.com]
- 5. 877810-41-8_CAS号:877810-41-8_benzyl 2-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate - 化源网 [chemsrc.com]
A Technical Guide to the Spectroscopic Characterization of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-(6-Amino-1H-indol-1-yl)butanenitrile is a molecule of interest, featuring a versatile indole scaffold, a primary amino group, and a nitrile-terminated alkyl chain. This combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds, from kinase inhibitors to neurotransmitter analogues.[1][2]
This guide provides an in-depth, predictive analysis of the key spectroscopic data required to characterize 4-(6-Amino-1H-indol-1-yl)butanenitrile. As a self-validating system, this document is designed for researchers, chemists, and quality control professionals, offering not just predicted data but also the underlying principles and practical protocols for its acquisition. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive workflow for confirming the identity, structure, and purity of this compound.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra lies in breaking down the molecule into its constituent parts and predicting how each will manifest.
Caption: Molecular structure highlighting the core functional regions.
Key Structural Features:
-
Disubstituted Indole Ring: An aromatic system with distinct electronic environments for each proton and carbon. The electron-donating amino group at C6 and the electron-withdrawing alkyl group at N1 significantly influence the chemical shifts.
-
Primary Amino Group (-NH₂): Source of exchangeable protons, visible in ¹H NMR, and characteristic stretches in IR.
-
N-Alkyl Chain: A flexible four-carbon chain providing characteristic aliphatic signals in NMR.
-
Nitrile Group (-C≡N): A unique functional group with a sharp, moderate-intensity absorption in a quiet region of the IR spectrum and a distinct ¹³C NMR signal.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4] For 4-(6-Amino-1H-indol-1-yl)butanenitrile, both ¹H and ¹³C NMR are essential for complete characterization.
Experimental Considerations: The Choice of Solvent
The choice of NMR solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this molecule.
-
Causality: DMSO-d₆ is a polar, aprotic solvent capable of forming hydrogen bonds with the N-H protons of the indole and the amino group. This slows down their chemical exchange rate, allowing them to be observed as distinct, often broadened, signals, which might be invisible in CDCl₃.[5]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-1 (Indole NH) | ~11.0 | br s | 1H | - | Deshielded, acidic proton of the indole ring.[6] |
| H-7 | ~7.30 | d | 1H | ~8.5 | Ortho-coupled to H-5, part of the benzene portion of the indole. |
| H-2 | ~7.25 | d | 1H | ~3.0 | Coupled to H-3, typical for indole C2-H. |
| H-4 | ~6.80 | d | 1H | ~1.5 | Meta-coupled to H-5 and H-7, appears as a near singlet or narrow doublet. |
| H-3 | ~6.55 | d | 1H | ~3.0 | Coupled to H-2, typical for indole C3-H. |
| H-5 | ~6.40 | dd | 1H | ~8.5, ~1.5 | Ortho-coupled to H-7 and meta-coupled to H-4. Shifted upfield due to the strong electron-donating NH₂ at C6. |
| -NH₂ | ~4.90 | br s | 2H | - | Exchangeable protons of the primary amine. Position is concentration-dependent. |
| H-1' (N-CH₂) | ~4.15 | t | 2H | ~7.0 | Methylene group directly attached to the electronegative indole nitrogen, causing deshielding. |
| H-3' (C-CH₂-CN) | ~2.55 | t | 2H | ~7.0 | Methylene group alpha to the electron-withdrawing nitrile group. |
| H-2' (-CH₂-) | ~2.05 | p | 2H | ~7.0 | Methylene group in the middle of the alkyl chain, coupled to H-1' and H-3'. |
Caption: Predicted spin-spin coupling relationships in the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-6 | ~145.0 | Aromatic carbon bonded to the NH₂ group, significantly deshielded. |
| C-7a | ~137.5 | Bridgehead aromatic carbon. |
| C-3a | ~129.0 | Bridgehead aromatic carbon. |
| C-2 | ~126.0 | Aromatic CH carbon. |
| C-4 | ~119.5 | Aromatic CH carbon. |
| C≡N | ~119.0 | Quaternary carbon of the nitrile group.[3] |
| C-5 | ~108.0 | Aromatic CH carbon, shielded by the adjacent NH₂ group. |
| C-7 | ~101.0 | Aromatic CH carbon. |
| C-3 | ~99.5 | Aromatic CH carbon, shielded by the indole nitrogen. |
| C-1' (N-CH₂) | ~45.0 | Aliphatic carbon attached to the indole nitrogen. |
| C-2' (-CH₂) | ~28.0 | Aliphatic carbon. |
| C-3' (C-CH₂-CN) | ~18.0 | Aliphatic carbon alpha to the nitrile. |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.[7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (≥99.9% D) to the tube.
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved. A brief, gentle warming may be necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure the spectral width covers the range of -1 to 13 ppm.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than the ¹H spectrum.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[9]
Predicted IR Spectrum
The IR spectrum is a composite of the vibrational modes of the molecule's bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[9][10] |
| ~3350 | Medium, Broad | N-H Stretch | Indole N-H |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~2245 | Medium, Sharp | C≡N Stretch | Nitrile (-C≡N)[3][11] |
| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |
| ~1600 | Strong | N-H Scissoring | Primary Amine (-NH₂) |
Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common technique for solid or liquid samples requiring minimal preparation.[12]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Predicted Mass Spectrum (High-Resolution ESI+)
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce an abundant protonated molecular ion with minimal fragmentation.[13]
-
Molecular Formula: C₁₂H₁₃N₃
-
Monoisotopic Mass: 199.1110 Da
-
Predicted Primary Ion ([M+H]⁺): m/z 200.1182
Table 4: Predicted Ions in ESI+ Mass Spectrum
| m/z (Predicted) | Ion Species | Notes |
|---|---|---|
| 200.1182 | [M+H]⁺ | Protonated molecular ion. Its accurate mass confirms the elemental formula. |
| 222.1002 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
Caption: A potential fragmentation pathway for the protonated molecule.
Protocol for HRMS Data Acquisition (LC-MS)
This protocol uses Liquid Chromatography (LC) for sample introduction into the mass spectrometer.[14][15]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
LC Method: Use a simple isocratic or gradient LC method with a C18 column to introduce the sample. This desalts the sample before it enters the mass spectrometer.
-
MS Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before the run to ensure high mass accuracy.
-
Data Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula. The mass error should ideally be less than 5 ppm.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. A logical, integrated workflow is essential for unambiguous structure confirmation.
Caption: A logical workflow for structural verification.
Conclusion
The spectroscopic characterization of 4-(6-Amino-1H-indol-1-yl)butanenitrile is a clear-cut process when approached with a multi-technique strategy. IR spectroscopy rapidly confirms the presence of the key amine and nitrile functionalities. High-resolution mass spectrometry validates the elemental composition with high confidence. Finally, comprehensive 1D and 2D NMR spectroscopy provides the definitive, atom-by-atom map of the molecular structure, confirming the precise arrangement and connectivity. The predictive data and robust protocols outlined in this guide serve as a reliable framework for any researcher engaged in the synthesis, purification, and analysis of this valuable chemical intermediate, ensuring data integrity and accelerating the pace of research and development.
References
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). The Royal Society of Chemistry.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Infrared (IR) spectroscopy. (n.d.). Taibah University.
- 4-Amino-1H-indole-6-carbonitrile. (n.d.). Fluorochem.
- Supporting Information S2: Tables and Figures. (n.d.).
- IR lecture part 2. (n.d.). University of Massachusetts Lowell.
- The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. (2003). Advances in Space Research.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2014).
- NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. (2014). Beilstein Journal of Organic Chemistry.
- Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. (2017). Analytical Chemistry.
- Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiprolifer
- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry.
- Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (2012). SciELO.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. (n.d.). ThermoFisher Scientific.
- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. orientjchem.org [orientjchem.org]
- 7. scielo.br [scielo.br]
- 8. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. www1.udel.edu [www1.udel.edu]
- 11. astrochem.org [astrochem.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. preprints.org [preprints.org]
- 14. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Whitepaper: Physicochemical Profiling, Solubility, and Stability of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Executive Summary
4-(6-Amino-1H-indol-1-yl)butanenitrile is a bifunctional heteroaromatic compound characterized by an electron-rich indole core, a primary aromatic amine at the C6 position, and an N-alkylated butanenitrile chain. Developing robust formulations and analytical methods for this class of compounds requires a deep mechanistic understanding of its physicochemical vulnerabilities. This technical guide provides an authoritative analysis of its solubility dynamics and degradation pathways, offering self-validating experimental protocols designed for drug development professionals and analytical chemists.
Structural and Mechanistic Profiling
The physicochemical behavior of 4-(6-Amino-1H-indol-1-yl)butanenitrile is dictated by the interplay of its three primary structural domains:
-
The C6-Amino Group (Ionizable Center): Unlike aliphatic amines, the lone pair of this aniline-like primary amine is partially delocalized into the aromatic indole system. This results in a predicted pKa of approximately 4.5 to 5.0[1]. This moderate basicity is the fundamental driver of its pH-dependent solubility.
-
The N1-Butanenitrile Chain (Lipophilic Spacer): This chain introduces a polar, yet strictly non-ionizable, functional group. While the terminal cyano group (-C≡N) acts as a hydrogen-bond acceptor, the propyl linker increases the overall lipophilicity of the molecule, driving its partitioning into lipid phases and organic solvents.
-
The Indole Core (Redox-Active Scaffold): The aminoindole skeleton possesses intrinsic radical-scavenging properties. However, this high electron density paradoxically makes the molecule highly susceptible to autoxidation and electrophilic attack[2].
Solubility Dynamics
The aqueous solubility of 4-(6-Amino-1H-indol-1-yl)butanenitrile is highly pH-dependent, governed entirely by the protonation state of the C6-amine.
Causality of Solubility: At gastric pH (1.2–2.0), the amine is fully protonated. The resulting cationic charge disrupts the solid-state crystal lattice energy through favorable ion-dipole interactions with water, leading to high aqueous solubility. Conversely, at physiological pH (7.4), the molecule exists almost entirely as a neutral free base. Without an ionized center, the hydrophobic bulk of the indole ring and the alkyl chain dominate, resulting in poor aqueous solubility but excellent solubility in polar aprotic solvents (e.g., DMSO) and chlorinated solvents.
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Value / Description | Mechanistic Rationale |
| Molecular Weight | 199.25 g/mol | Favorable for membrane permeability (Lipinski's Rule of 5). |
| C6-Amine pKa | ~4.5 - 5.0 | Aniline-like basicity; protonated in gastric fluid, neutral in blood. |
| LogP | ~2.0 - 2.5 | Moderate lipophilicity driven by the indole core and alkyl spacer. |
| Aqueous Sol. (pH 1.2) | High (>10 mg/mL) | Complete protonation of the primary amine forms a highly soluble salt. |
| Aqueous Sol. (pH 7.4) | Low (<0.1 mg/mL) | Neutral free base; crystal lattice energy and lipophilicity dominate. |
Protocol 1: Thermodynamic Solubility Evaluation
To accurately determine solubility, kinetic supersaturation must be ruled out. This protocol is a self-validating system : by measuring the concentration at both 24 and 48 hours, researchers can definitively confirm that true thermodynamic equilibrium has been reached (indicated by a concentration variance of <5% between time points).
-
Preparation: Weigh approximately 10 mg of the solid API into four separate 1.5 mL Eppendorf tubes.
-
Media Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4) to each tube. Ensure a visible excess of solid remains to guarantee saturation.
-
Equilibration: Place the tubes in a thermomixer at 37°C, shaking at 500 rpm.
-
Sampling (Self-Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours.
-
Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved solids. Do not use filter membranes, as the lipophilic free base may non-specifically bind to the filter matrix.
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a validated calibration curve.
Thermodynamic solubility shake-flask workflow for equilibrium validation.
Stability and Degradation Pathways
The stability profile of 4-(6-Amino-1H-indol-1-yl)butanenitrile is compromised by two major chemical vulnerabilities: the electron-rich aminoindole core and the terminal nitrile group.
Oxidative Dimerization: The primary degradation pathway for unprotected aminoindoles is oxidative dimerization[3]. The electron-rich nature of the indole ring, highly exacerbated by the electron-donating C6-amino group, makes it exceptionally susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or transition metal impurities. This typically results in the formation of complex C-C or C-N linked dimers and azo compounds, manifesting as a distinct color change (darkening to brown/purple) in both the solid state and solution.
Nitrile Hydrolysis: The butanenitrile group is generally robust under neutral aqueous conditions. However, under extreme pH stress combined with elevated temperatures, the nitrile undergoes hydrolysis. Acid-catalyzed or base-catalyzed hydrolysis converts the terminal nitrile (-C≡N) first to an intermediate amide (-CONH2), and subsequently to a carboxylic acid (-COOH)[4].
Primary degradation pathways and causal stressors for the aminoindole derivative.
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24h, 60°C | Nitrile hydrolysis to amide/carboxylic acid. |
| Basic Hydrolysis | 0.1 M NaOH | 24h, 60°C | Nitrile hydrolysis to carboxylate salt. |
| Oxidation | 3% H₂O₂ | 24h, 25°C | N-oxidation, oxidative dimerization of the indole core. |
| Photolysis | UV/Vis Light (ICH Q1B) | 1.2M lux-hr | Photo-oxidation, ring cleavage. |
| Thermal | Solid State | 7 days, 60°C | Generally stable if protected from moisture/air. |
Protocol 2: Stability-Indicating Forced Degradation Study
This protocol is designed around the principle of mass balance . If the chromatographic assay shows a 20% loss of the parent API under oxidative stress, the method must be capable of detecting a corresponding ~20% area-under-the-curve (AUC) increase in degradation products. Failure to achieve mass balance indicates that degradants are either volatile, permanently retained on the HPLC column, or invisible to the chosen UV wavelength, necessitating a change in analytical detection (e.g., switching to LC-MS or ELSD).
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., Acetonitrile).
-
Stress Application: Transfer 1.0 mL of the stock into five separate volumetric flasks. Add 1.0 mL of the respective stressor (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for thermal/photo controls).
-
Incubation: Subject the flasks to the conditions outlined in Table 2.
-
Quenching (Critical Step): Neutralize the acid/base samples (e.g., add 1.0 mL of 0.1 M NaOH to the HCl stressed sample) to prevent further degradation prior to injection.
-
Analysis: Inject the samples using a gradient reverse-phase HPLC method. Ensure the gradient runs long enough (high organic composition) to elute highly lipophilic oxidative dimers.
Formulation and Handling Implications
To mitigate the inherent instability of the aminoindole core, the compound should be stored under an inert atmosphere (nitrogen or argon) in amber vials to prevent photo-oxidation. In aqueous formulations, the addition of antioxidants (e.g., ascorbic acid, BHT) is highly recommended.
For long-term storage and improved dissolution, converting the free base into a stable salt form (e.g., hydrochloride salt) is the optimal strategy. Protonating the vulnerable C6-amine drastically reduces its electron-donating capacity, thereby stabilizing the indole π-system against oxidative dimerization while simultaneously maximizing aqueous solubility[3].
References
Sources
- 1. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Unlocking the Therapeutic Promise of 4-(6-Amino-1h-indol-1-yl)butanenitrile: A Technical Guide to Putative Biological Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The compound 4-(6-Amino-1h-indol-1-yl)butanenitrile, characterized by a 6-amino-substituted indole core and an N-alkylated butanenitrile side chain, presents a compelling profile for therapeutic investigation. While direct studies on this specific molecule are not yet prevalent in public literature, a comprehensive analysis of its structural motifs allows for the formulation of robust hypotheses regarding its potential biological targets. This guide provides an in-depth exploration of these putative targets, grounded in the established pharmacology of its constituent chemical features, and details rigorous experimental workflows for their validation.
Structural and Physicochemical Rationale for Target Exploration
The structure of 4-(6-Amino-1h-indol-1-yl)butanenitrile suggests interactions with several key classes of biological macromolecules. The 6-aminoindole moiety is a known pharmacophore in compounds designed to target protein kinases and ion channels. The N-alkylated side chain can influence receptor binding and cellular uptake, a common feature in ligands for G-protein coupled receptors (GPCRs) and other cell surface targets.[2][3] The terminal nitrile group is a versatile functional group in drug design, capable of forming hydrogen bonds, participating in polar interactions, and serving as a bioisostere for other functional groups, thereby enhancing binding affinity and metabolic stability.[4][5] Based on this structural analysis, we will explore the following high-priority potential target classes.
Hypothesized Biological Target Classes
Protein Kinases: Modulators of Cellular Signaling
The indole scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[6] Indole derivatives are known to target a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Protein Kinase C (PKC), and Checkpoint Kinase 1 (Chek1).[7][8] The 6-amino substitution on the indole ring can provide a critical interaction point within the ATP-binding pocket of these enzymes.
-
Rationale: The 6-amino group can act as a hydrogen bond donor, a key interaction in the hinge region of many kinase active sites. The N-alkyl side chain can extend into hydrophobic pockets, contributing to binding affinity and selectivity.[8] Given the prevalence of indole-based kinase inhibitors, it is a primary hypothesis that 4-(6-Amino-1h-indol-1-yl)butanenitrile may exhibit inhibitory activity against one or more protein kinases involved in cell cycle regulation or inflammatory signaling pathways.[9]
Caption: Hypothesized mechanism of kinase inhibition.
G-Protein Coupled Receptors (GPCRs): Neuromodulation and Beyond
N-alkylated indole derivatives are well-represented among ligands for various GPCRs, particularly serotonin (5-HT) and dopamine receptors.[10] The length and nature of the N-alkyl chain are critical determinants of receptor affinity and selectivity.
-
Rationale: The butanenitrile side chain of the compound introduces a flexible linker of a specific length, which can position the indole core optimally within the binding pocket of a GPCR. The terminal nitrile may engage in polar interactions with receptor residues.[11] The 6-aminoindole core itself can mimic endogenous ligands like serotonin. This structural analogy suggests potential activity as an agonist or antagonist at aminergic GPCRs, which are key targets in neuroscience.[12]
Ion Channels: Regulators of Cellular Excitability
Derivatives of 6-aminoindole have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.
-
Rationale: The lipophilic indole core can interact with the transmembrane domains of ion channels. The specific substitution pattern, including the 6-amino group and the N-alkyl chain, can confer selectivity for certain channel subtypes. The butanenitrile chain could potentially extend into the ion-conducting pore or interact with allosteric binding sites.[13]
Epigenetic Modulators: Histone Deacetylases (HDACs)
Indole-based structures have been incorporated into inhibitors of histone deacetylases (HDACs), which are important targets in oncology.[14] Some indole derivatives have shown multi-target activity, inhibiting both HDACs and other enzymes like DNA methyltransferases.[14]
-
Rationale: HDAC inhibitors often possess a zinc-binding group, a linker, and a surface-recognition cap. The nitrile group, while not a classic zinc-binder, can participate in interactions within the active site channel. The indole core can serve as the cap group, interacting with residues at the rim of the active site. This makes HDACs a plausible, albeit secondary, target class for investigation.[15]
Experimental Validation Workflows
A tiered approach to experimental validation is recommended, beginning with broad screening and progressing to more detailed mechanistic studies for confirmed hits.
Primary Screening: Target Engagement Confirmation
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[16] This assay relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat cells with either 4-(6-Amino-1h-indol-1-yl)butanenitrile (e.g., 10 µM final concentration) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[16]
-
Cell Lysis: Lyse the cells via three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[17]
-
Protein Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western Blotting using a specific primary antibody.[18]
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[19]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Secondary Assays: Functional Characterization
Protocol: ADP-Glo™ Luminescent Kinase Assay [20][21]
-
Reagent Preparation: Prepare serial dilutions of 4-(6-Amino-1h-indol-1-yl)butanenitrile in DMSO. Prepare a master mix containing the kinase of interest and its specific substrate in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate master mix, followed by the test compound or vehicle control. Initiate the reaction by adding ATP solution (at a concentration near the Kₘ for the specific kinase). Incubate at room temperature for 60 minutes.[21]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[22]
Protocol: Competition Binding Assay [11][23]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.[24]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target GPCR at a fixed concentration (near its Kₔ), and serial dilutions of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.[24]
Protocol: Whole-Cell Patch-Clamp Electrophysiology [25][26]
-
Cell Preparation: Plate cells expressing the ion channel of interest onto coverslips a few days prior to recording.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Under visual control, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential. Apply voltage steps or ramps to elicit ion channel currents. Record the baseline currents, then apply 4-(6-Amino-1h-indol-1-yl)butanenitrile to the bath and record the currents again to determine the effect of the compound on channel activity (inhibition or potentiation).[10]
Protocol: Fluorometric HDAC Inhibitor Screening [27][28]
-
Assay Setup: In a black 96-well plate, add the HDAC enzyme solution (e.g., HeLa nuclear extract or a recombinant HDAC isoform) to wells containing serial dilutions of the test compound or a known inhibitor like Trichostatin A.[27]
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorescent reporter) to all wells to start the reaction.
-
Development: Incubate for 60 minutes at 37°C. Stop the reaction and generate the fluorescent signal by adding a developer solution which contains a protease that cleaves the deacetylated substrate.[27]
-
Data Acquisition: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/500 nm).
-
Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the secondary assays should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro Potency
| Target Class | Specific Target | Assay Type | Endpoint | Potency (IC₅₀/Kᵢ) |
|---|---|---|---|---|
| Protein Kinase | e.g., CDK2 | ADP-Glo™ | IC₅₀ | [Value] nM/µM |
| Protein Kinase | e.g., PKCθ | ADP-Glo™ | IC₅₀ | [Value] nM/µM |
| GPCR | e.g., 5-HT₂ₐ | Radioligand Binding | Kᵢ | [Value] nM/µM |
| Ion Channel | e.g., TRPV1 | Patch-Clamp | IC₅₀ | [Value] nM/µM |
| Epigenetic | e.g., HDAC1 | Fluorometric | IC₅₀ | [Value] nM/µM |
Conclusion
The compound 4-(6-Amino-1h-indol-1-yl)butanenitrile is a molecule of significant interest for drug discovery, possessing structural motifs that suggest a rich polypharmacology. The primary hypothesized targets include protein kinases, GPCRs, and ion channels, with a secondary potential for interacting with epigenetic targets like HDACs. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for elucidating the biological activity of this compound. By systematically validating target engagement and quantifying functional effects, researchers can effectively navigate the path from a promising chemical structure to a potential therapeutic lead.
References
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Axol Bioscience. (n.d.). Patch Clamp Protocol. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
Zhang, X., et al. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Al-Khafaji, Z. H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
BMG LABTECH. (n.d.). Screening for histone deacetylase (HDAC) active compounds. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
BMG LABTECH. (n.d.). Screening for histone deacetylase (HDAC) active compounds. [Link]
-
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
El-Gamal, M. I., et al. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
-
Bález, R., et al. (2012). Indole-derived psammaplin A analogues as epigenetic modulators with multiple inhibitory activities. Journal of Medicinal Chemistry. [Link]
-
Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Singh, T., & Sharma, P. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]
-
Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sreevidya, V., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Journal of Cardiovascular Disease Research. [Link]
-
Shilpa, A.S., & Satish Kumar, M. (2024). Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology. [Link]
-
ResearchGate. (n.d.). Examples of N-alkylated indole and indoline based derivatives in drug area. [Link]
-
Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
-
Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. [Link]
-
de Ligt, R. M., et al. (2020). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? British Journal of Pharmacology. [Link]
-
Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]
-
St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. [Link]
-
Mondal, M., & Panda, S. (2022). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Organic Letters. [Link]
-
Frontiers in Pharmacology. (2023). Targeting ion channels with ultra-large library screening for hit discovery. [Link]
-
Singh, S., et al. (2020). Epigenetic Modulators as Potential Multi-targeted Drugs Against Hedgehog Pathway for Treatment of Cancer. Current Cancer Drug Targets. [Link]
-
Zhou, X., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. The Journal of Organic Chemistry. [Link]
-
Satała, G., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhao, P., & Weber, W. (2019). G protein-coupled receptors: structure- and function-based drug discovery. Acta Pharmacologica Sinica. [Link]
-
Salmaso, V., & Moro, S. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Neuroscience. [Link]
-
MDPI. (2023). Epigenetic Modulators as Therapeutic Agents in Cancer. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benthamscience.com [benthamscience.com]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]
- 14. Indole-derived psammaplin A analogues as epigenetic modulators with multiple inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eubopen.org [eubopen.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. promega.com [promega.com]
- 22. biomolecularsystems.com [biomolecularsystems.com]
- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
An In-depth Technical Guide to the Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(6-amino-1H-indol-1-yl)butanenitrile, a functionalized indole derivative. While a specific, detailed history of the discovery of this particular molecule is not extensively documented in publicly available literature, this guide delineates a robust and scientifically sound synthetic pathway based on established and well-documented organic chemistry principles. The synthesis is approached via a logical sequence involving the preparation of a 6-nitroindole precursor, followed by N-alkylation and subsequent reduction of the nitro group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required for the successful synthesis of this and structurally related compounds.
Introduction: The Significance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product science, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to complex alkaloids. The strategic functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 4-(6-amino-1H-indol-1-yl)butanenitrile, possesses three key functional features: a 6-amino group, which can act as a hydrogen bond donor or a site for further derivatization; a nitrile moiety, a versatile functional group that can participate in various chemical transformations and often serves as a bioisostere for other functionalities in drug design; and an N-1 alkyl chain, which can influence the molecule's lipophilicity and binding orientation within a receptor.
Given the absence of a dedicated historical record for this specific molecule, this guide will focus on providing a detailed, practical, and well-referenced synthetic strategy.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The primary disconnection is at the N1-C bond of the indole ring, leading to 6-aminoindole and a suitable four-carbon electrophile. However, to avoid potential side reactions with the amino group during alkylation, a more prudent strategy involves the use of a protected amino group, such as a nitro group, which can be reduced in the final step.
This leads to the following proposed synthetic pathway:
Caption: Retrosynthetic analysis of 4-(6-Amino-1H-indol-1-yl)butanenitrile.
The forward synthesis, therefore, involves three key stages:
-
Synthesis of 6-Nitroindole: Preparation of the core indole scaffold with the nitro group at the 6-position.
-
N-Alkylation: Introduction of the butanenitrile side chain at the N-1 position of 6-nitroindole.
-
Reduction: Conversion of the nitro group to the target amino group.
Experimental Methodologies
Synthesis of 6-Nitroindole
The synthesis of 6-nitroindole is a well-established process, often achieved through the Fischer indole synthesis or variations thereof.[1] An alternative and effective method involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.[2] The Batcho-Leimgruber indole synthesis provides another versatile route, starting from (4-methyl-3,5-dinitrophenyl)phosphonates which can be converted into the corresponding indoles.[3][4]
Protocol: Synthesis of 6-Nitroindole (Illustrative)
This protocol is based on the general principles of the Fischer indole synthesis.
-
Formation of the Hydrazone:
-
To a solution of 4-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of pyruvic acid or an equivalent aldehyde/ketone precursor.
-
Catalyze the reaction with a few drops of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature until the hydrazone precipitates.
-
Filter the precipitate, wash with cold solvent, and dry.
-
-
Cyclization:
-
Add the prepared hydrazone to a cyclizing agent such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent.[1]
-
Heat the mixture to the required temperature (typically >100 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude 6-nitroindole.
-
Filter, wash with water until neutral, and purify by recrystallization or column chromatography.
-
N-Alkylation of 6-Nitroindole
The N-alkylation of indoles is a common transformation. The indole nitrogen is nucleophilic and can be alkylated using various electrophiles. To favor N-1 alkylation over C-3 alkylation, the reaction is typically carried out in the presence of a base that deprotonates the indole nitrogen.
Caption: Workflow for the N-alkylation of 6-nitroindole.
Protocol: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile
-
Deprotonation:
-
To a solution of 6-nitroindole in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a slight excess (e.g., 1.1 equivalents) of a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete formation of the indole anion.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add 4-bromobutanenitrile (or a related 4-halobutanenitrile) dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods available. Catalytic hydrogenation is often the cleanest method. Chemical reduction using metals in acidic media (e.g., SnCl2/HCl) is also highly effective for nitroarenes.
Protocol: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
-
Catalytic Hydrogenation:
-
Dissolve 4-(6-nitro-1H-indol-1-yl)butanenitrile in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
-
-
Chemical Reduction (Alternative):
-
Dissolve 4-(6-nitro-1H-indol-1-yl)butanenitrile in a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a base (e.g., aqueous NaOH or NaHCO3) to precipitate the product.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify as needed.
-
Data Summary
Table 1: Reagents and Solvents
| Reagent/Solvent | Purpose |
| 6-Nitroindole | Starting material |
| Sodium Hydride (NaH) | Base for N-deprotonation |
| 4-Bromobutanenitrile | Alkylating agent |
| Dimethylformamide (DMF) | Solvent for alkylation |
| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation |
| Hydrogen (H2) | Reducing agent |
| Ethanol | Solvent for reduction |
| Tin(II) Chloride (SnCl2) | Alternative reducing agent |
| Hydrochloric Acid (HCl) | Acid for chemical reduction |
Conclusion
While the specific historical discovery of 4-(6-amino-1H-indol-1-yl)butanenitrile remains elusive in the current body of scientific literature, this guide provides a robust and logical synthetic pathway for its preparation. The described methodologies are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers aiming to synthesize this and related functionalized indole compounds. The versatility of the amino and nitrile functional groups makes the target molecule an interesting scaffold for further chemical exploration and potential applications in drug discovery and materials science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175646818, 4-(1H-indol-6-yloxy)butanenitrile. [Link][5]
-
Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society, 41(5), 357-362. [Link][1]
-
Mąkosza, M., & Paszewski, M. (2000). Synthesis of 4- and 6-Substituted Nitroindoles. Tetrahedron, 56(34), 6297-6302. [Link][2]
-
Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 51(11), 1033-1040. [Link][3]
-
Verma, A., Kumar, A., & Singh, R. (2024). Indole and its Derivatives as Potential Biological Agents: An Overview. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. [Link]
-
Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link][4]
Sources
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-indol-6-yloxy)butanenitrile | C12H12N2O | CID 175646818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(6-Amino-indol-1-yl)-benzonitrile|287389-03-1 - MOLBASE Encyclopedia [m.molbase.com]
Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] From essential biomolecules like the neurotransmitter serotonin to potent therapeutic agents, the indole scaffold has consistently provided a privileged framework for the design of novel drugs targeting a wide spectrum of diseases.[1][3] Its unique electronic properties and the ability of its various positions to be functionalized allow for the fine-tuning of pharmacological activity, making it a perennial focus of drug discovery campaigns.[2] This guide delves into a specific, promising class of indole derivatives centered around the core structure of 4-(6-amino-1H-indol-1-yl)butanenitrile, offering a comprehensive exploration for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of this core molecule, rationalize the design of novel derivatives, and provide detailed methodologies for their biological evaluation, all while grounding our discussion in the fundamental principles of medicinal chemistry and structure-activity relationships (SAR).
Part 1: Synthesis of the Core Moiety: 4-(6-Amino-1H-indol-1-yl)butanenitrile
The synthesis of the target molecule, 4-(6-amino-1H-indol-1-yl)butanenitrile, necessitates a strategic approach to navigate the differential reactivity of the two nitrogen atoms within the 6-aminoindole starting material. The indole nitrogen (N1) is significantly less nucleophilic than the exocyclic 6-amino group. Direct N-alkylation would likely occur at the more nucleophilic amino group. Therefore, a protecting group strategy is paramount for the selective N1-alkylation of the indole ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound is illustrated below. The key transformations involve the deprotection of a protected 6-amino group and a regioselective N1-alkylation of the indole nucleus.
Caption: Retrosynthetic analysis of 4-(6-amino-1H-indol-1-yl)butanenitrile.
Synthesis of 6-Aminoindole
The journey begins with the synthesis of 6-aminoindole, a crucial starting material. A common and efficient method involves the reduction of the commercially available 6-nitroindole.
Experimental Protocol: Reduction of 6-Nitroindole
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 4.0 MPa) and heat the reaction mixture to 80°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 48 hours).[1]
-
Work-up: After cooling, carefully filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 6-aminoindole.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 6-aminoindole.[1]
Protection of the 6-Amino Group
To achieve selective N1-alkylation, the more nucleophilic 6-amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions required for the subsequent alkylation step and its facile removal under acidic conditions.[1][4]
Experimental Protocol: Boc Protection of 6-Aminoindole
-
Reaction Setup: Dissolve 6-aminoindole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Reagent Addition: Add a suitable base, such as triethylamine (TEA, 1.5 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to afford tert-butyl (1H-indol-6-yl)carbamate.
N1-Alkylation of Protected 6-Aminoindole
With the 6-amino group protected, the indole nitrogen can be selectively alkylated. This is typically achieved by deprotonating the indole N-H with a strong base to form the more nucleophilic indolate anion, which then undergoes an SN2 reaction with an appropriate alkylating agent.[5][6]
Experimental Protocol: N1-Alkylation with 4-Bromobutanenitrile
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Boc-protected 6-aminoindole (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[7]
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add 4-bromobutanenitrile (1.1 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(3-cyanopropyl)-1H-indol-6-yl)carbamate.
Deprotection of the 6-Amino Group
The final step is the removal of the Boc protecting group to unveil the 6-amino functionality. This is readily accomplished under acidic conditions.[4][8]
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected intermediate in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting salt can be purified by recrystallization or converted to the free base by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction and purification by column chromatography to yield the final product, 4-(6-amino-1H-indol-1-yl)butanenitrile.
Part 2: Design and Synthesis of Novel Derivatives
The core structure of 4-(6-amino-1H-indol-1-yl)butanenitrile offers multiple points for diversification to explore structure-activity relationships and optimize for desired biological activities. The primary sites for modification are the 6-amino group, the indole ring itself, and the butanenitrile side chain.
Rationale for Derivative Design
The design of new derivatives should be guided by a clear understanding of the potential biological targets and the desired pharmacological profile. N-alkylated indoles have shown a wide range of biological activities, including anticancer and acetylcholinesterase inhibitory effects.[9] The 6-amino group provides a handle for introducing a variety of substituents that can modulate properties such as solubility, polarity, and hydrogen bonding potential, which are critical for drug-receptor interactions.
Key Areas for Modification:
-
Derivatization of the 6-Amino Group: This is a prime location for introducing diversity. Acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of functional groups. For instance, the introduction of different acyl groups can probe the steric and electronic requirements of a potential binding pocket.
-
Substitution on the Indole Ring: The indole scaffold can be further modified at various positions (e.g., C2, C3, C4, C5, C7) to influence the electronic properties and overall shape of the molecule.
-
Modification of the Butanenitrile Side Chain: The length and nature of the N1-substituent can be varied to explore the optimal distance and interaction with a target protein. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.
Synthetic Strategies for Derivative Synthesis
The synthesis of derivatives will leverage the successfully synthesized core molecule or its protected intermediates.
Workflow for Derivative Synthesis:
Caption: Synthetic pathways for the diversification of the core molecule.
Experimental Protocol: Acylation of the 6-Amino Group
-
Reaction Setup: Dissolve 4-(6-amino-1H-indol-1-yl)butanenitrile (1.0 eq) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.
-
Base and Reagent Addition: Add a base such as triethylamine or pyridine (1.5 eq). Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR) Studies
The biological evaluation of the synthesized compounds is crucial to identify lead candidates and understand the relationship between their chemical structure and biological activity.
Selection of Biological Assays
The choice of biological assays should be based on the therapeutic area of interest. Given the broad spectrum of activity of indole derivatives, a panel of assays targeting different disease areas could be employed. For instance, considering the potential anticancer activity of N-alkylated indoles, initial screening could involve:
-
In vitro Cytotoxicity Assays: Using a panel of cancer cell lines (e.g., lung, breast, colon) to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. Standard assays like the MTT or SRB assay can be utilized.
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, such as a particular kinase or topoisomerase, direct enzyme inhibition assays should be performed.[2]
In-depth Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core structure and correlation of these changes with biological activity will elucidate the SAR.
Table 1: Hypothetical SAR Data for 4-(6-Amino-1H-indol-1-yl)butanenitrile Derivatives in an Anticancer Assay
| Compound ID | R (at 6-amino) | IC₅₀ (µM) on Cancer Cell Line X |
| Core | -H | > 50 |
| 1a | -COCH₃ | 25.3 |
| 1b | -COPh | 15.8 |
| 1c | -SO₂CH₃ | 32.1 |
| 1d | -SO₂Ph | 18.9 |
| 2a | -CH₂Ph | 12.5 |
| 2b | -CH₂(4-Cl-Ph) | 8.7 |
Interpretation of Hypothetical SAR:
-
Effect of 6-Amino Substitution: Unsubstituted 6-amino group (Core) shows no activity. Acylation or sulfonylation introduces moderate activity, suggesting that this position is involved in binding.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents (1b, 1d, 2a, 2b) generally lead to higher potency than their aliphatic counterparts (1a, 1c), indicating a potential hydrophobic or π-stacking interaction in the binding site.
-
Reductive Amination Products: The N-benzylated derivatives (2a, 2b) show the most promising activity, with the electron-withdrawing chloro substituent on the phenyl ring further enhancing potency (2b). This suggests that the basicity of the 6-amino group might be important, and the aromatic ring is likely involved in a key interaction.
Logical Flow of SAR-Guided Optimization:
Caption: A workflow for SAR-driven lead optimization.
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive framework for the synthesis, derivatization, and biological evaluation of 4-(6-amino-1H-indol-1-yl)butanenitrile and its related indole derivatives. The strategic use of protecting groups is essential for the successful synthesis of the core molecule, which then serves as a versatile platform for generating a library of novel compounds. The proposed biological assays and SAR analysis workflow offer a clear path for identifying and optimizing lead candidates with potential therapeutic applications.
Future research in this area should focus on elucidating the specific molecular targets of the most active compounds. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies. Furthermore, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising leads will be critical for their advancement into preclinical and clinical development. The continued exploration of the rich chemical space offered by the indole scaffold, guided by the principles outlined in this guide, holds significant promise for the discovery of next-generation therapeutics.
References
-
PubMed. Synthesis and biological activities of topoisomerase I inhibitors, 6-N-amino analogues of NB-506. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
-
PMC. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]
-
University of Bristol School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
YouTube. in the chemical literature: N-alkylation of an indole. [Link]
-
ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. [Link]
-
Isonet. BOC Deprotection. [Link]
-
Reddit. Why is the alkylation selective for N1? : r/OrganicChemistry. [Link]
-
RSC Publishing. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
PMC. Development of a selective and scalable N1-indazole alkylation. [Link]
-
PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
-
MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. [Link]
-
ResearchGate. Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]
-
PubMed. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. [Link]
-
MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
JoVE. The Synthesis and Biological Evaluation of Indolactam Alkaloids. [Link]
-
ResearchGate. An array of orthogonal N-protecting groups for the amino acids, using.... [Link]
-
PubChem. 6-Aminoindole. [Link]
-
PubMed. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. [Link]
-
Rsc.org. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
OAJI. Synthesis of 4'-(2,6,6-Trimethyl -2-Cyclohexen-1-yl) -3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. [Link]
-
jpsbr.org. Development of a Novel One-Pot Process for the Synthesis of Tolcapone. [Link]
-
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
PubMed. Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino Protecting Groups Stability [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical properties of 4-(6-Amino-1h-indol-1-yl)butanenitrile
An In-Depth Technical Guide on the Theoretical Properties of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Abstract
This technical guide provides a comprehensive theoretical exploration of 4-(6-Amino-1H-indol-1-yl)butanenitrile, a novel indole derivative. While specific experimental data for this compound is not publicly available, this document synthesizes information from closely related analogs and the extensive body of research on indole-based compounds to project its physicochemical properties, potential synthesis pathways, and prospective biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new indole derivatives.
Introduction: The Prominence of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1][2] First identified around 1869, this heterocyclic nucleus is present in numerous natural products, essential amino acids like tryptophan, and a wide array of synthetic compounds with significant therapeutic applications.[2] The structural versatility of the indole core allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3]
Indole derivatives have been successfully developed as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant agents.[2][4] Their ability to modulate key cellular processes, such as enzymatic activities and receptor interactions, underscores their importance in drug discovery.[1] This guide focuses on the theoretical properties of a specific, under-explored derivative, 4-(6-Amino-1H-indol-1-yl)butanenitrile, by extrapolating from the known characteristics of its constituent chemical moieties.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-(6-Amino-1H-indol-1-yl)butanenitrile combines the indole scaffold with a flexible butanenitrile chain at the N1 position and an amino group at the C6 position of the indole ring.
Diagram 1: Chemical Structure of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthesis Protocol
-
N-Alkylation of 6-Nitroindole: 6-Nitroindole can be reacted with 4-bromobutanenitrile in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). This reaction introduces the butanenitrile side chain at the N1 position of the indole ring.
-
Reduction of the Nitro Group: The nitro group of the resulting 4-(6-nitro-1H-indol-1-yl)butanenitrile can be reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
This synthetic route is based on well-established indole chemistry, particularly the Batcho-Leimgruber indole synthesis and subsequent functional group manipulations. [5][6]
Potential Biological Activities and Mechanisms of Action
The therapeutic potential of 4-(6-Amino-1H-indol-1-yl)butanenitrile can be inferred from the known biological activities of both the indole nucleus and the nitrile group.
Anticancer Potential
Indole derivatives are well-recognized for their anticancer properties, acting through various mechanisms such as inhibition of protein kinases, tubulin polymerization, and histone deacetylases. [1][4]The amino group at the C6 position may enhance interactions with biological targets.
-
Potential Mechanism: The planar indole ring can intercalate into DNA or bind to the active sites of enzymes involved in cell proliferation. The butanenitrile side chain could provide additional binding interactions or modulate the compound's solubility and cell permeability.
Antimicrobial and Antifungal Activity
Indole-based compounds have demonstrated broad-spectrum antibacterial and antifungal effects. [1][2]They can disrupt bacterial membranes and inhibit biofilm formation. [3]The nitrile group is a common pharmacophore in various antimicrobial agents.
-
Potential Mechanism: The compound may interfere with microbial cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity of the molecule could facilitate its passage through microbial cell membranes.
Anti-inflammatory Properties
Indole derivatives, such as Indomethacin, are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. [3]
-
Potential Mechanism: 4-(6-Amino-1H-indol-1-yl)butanenitrile could potentially inhibit key inflammatory pathways like NF-κB and COX-2, reducing the production of pro-inflammatory mediators. [3]
Antioxidant Activity
Many indole derivatives exhibit antioxidant properties by scavenging free radicals. [2]The amino group on the indole ring can contribute to this activity by donating a hydrogen atom to neutralize free radicals.
-
Potential Mechanism: The compound could act as a chain-breaking antioxidant, interrupting the propagation of free radical chain reactions.
Proposed Experimental Workflows for Validation
To validate the theoretical properties of 4-(6-Amino-1H-indol-1-yl)butanenitrile, a series of in vitro and in silico studies are recommended.
Diagram 3: Experimental Validation Workflow
Caption: A proposed workflow for the experimental validation.
In Silico Screening
-
Molecular Docking: Docking studies can be performed against known biological targets of indole derivatives (e.g., tubulin, protein kinases, COX enzymes) to predict binding affinities and modes of interaction.
-
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early assessment of its drug-likeness.
In Vitro Biological Assays
-
Anticancer Screening: The compound can be tested against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic and antiproliferative effects.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays can be conducted against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory Assays: The compound's ability to inhibit COX-1 and COX-2 enzymes or reduce pro-inflammatory cytokine production in cell-based assays can be evaluated.
-
Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and other antioxidant capacity assays can be performed to quantify its antioxidant potential.
Conclusion
While experimental data on 4-(6-Amino-1H-indol-1-yl)butanenitrile is currently lacking, this theoretical guide provides a solid foundation for future research. Based on the well-documented properties of the indole scaffold and related compounds, this molecule holds promise as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The proposed synthetic routes and experimental workflows offer a clear path for the synthesis, characterization, and biological evaluation of this novel indole derivative. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed.
- A manifold implications of indole and its derivatives: A brief Review. (2016).
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Hindawi.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- 4-(5-Amino-1h-indol-1-yl)butanenitrile. (n.d.). ChemScene.
- 4-(6-Amino-indol-1-yl)-benzonitrile. (n.d.). MOLBASE.
- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2020).
- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (n.d.).
Sources
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Selective N-Alkylation of 6-Aminoindole
Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol details the selective N-alkylation of 6-aminoindole with 4-chlorobutanenitrile. We will delve into the critical aspects of the reaction, including the rationale for reagent selection, control of regioselectivity, and chemoselectivity. This guide offers a step-by-step experimental procedure, characterization guidelines, a troubleshooting section, and essential safety protocols, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
N-alkylated indoles are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the indole nitrogen provides a key vector for modifying the steric and electronic properties of the molecule, significantly impacting its pharmacological profile. The synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile presents a unique challenge due to the presence of three potential nucleophilic sites in the 6-aminoindole starting material: the indole nitrogen (N-1), the aromatic carbon at position 3 (C-3), and the amino group nitrogen (N-6).
Achieving the desired N-1 selectivity is paramount and hinges on a thorough understanding of the underlying reaction mechanism. The N-alkylation of indoles is a classic SN2 reaction that typically involves two steps: deprotonation of the indole N-H to form a highly nucleophilic indolate anion, followed by its reaction with an alkyl halide.[2]
Key Experimental Considerations:
-
Regioselectivity (N-1 vs. C-3): The indole nucleus possesses two primary nucleophilic sites: the N-1 and C-3 positions.[3] While the C-3 position is often inherently more nucleophilic in a neutral indole, the formation of the indolate anion dramatically enhances the nucleophilicity of the N-1 position. The choice of a strong base is therefore crucial to ensure complete deprotonation, thereby favoring the thermodynamically more stable N-alkylated product.[3]
-
Chemoselectivity (N-1 vs. N-6): The 6-aminoindole substrate contains two nitrogen atoms. The indole N-H is significantly more acidic (pKa ≈ 17 in DMSO) than the exocyclic amino group (pKa of a typical arylamine is >30).[4] This substantial difference in acidity allows for selective deprotonation of the indole nitrogen using a suitable base, leaving the 6-amino group unreacted.
-
Choice of Base and Solvent: Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for this transformation as it irreversibly deprotonates the indole N-H to form the sodium indolate salt and hydrogen gas. The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation and promotes the SN2 reaction.[3][4]
This application note provides a robust protocol that leverages these principles to achieve a high-yield, selective synthesis of the target compound.
Reaction Scheme
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 6-Aminoindole | 97% | Sigma-Aldrich | 5318-27-4 | 1.32 g (10 mmol) |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | 0.44 g (11 mmol) |
| 4-Chlorobutanenitrile | 97% | Fisher Scientific | 628-20-6 | 1.14 g (11 mmol) |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | 50 mL |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | 200 mL |
| Saturated aq. NH₄Cl | - | - | 12125-02-9 | 50 mL |
| Brine (Saturated aq. NaCl) | - | - | 7647-14-5 | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | As needed |
| Silica Gel | 60 Å, 230-400 mesh | Fisher Scientific | 7631-86-9 | As needed |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deprotonation:
-
To the reaction flask, add 6-aminoindole (1.32 g, 10 mmol).
-
Add 50 mL of anhydrous DMF via syringe. Stir the mixture until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C for 30 minutes. The solution may become darker.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add 4-chlorobutanenitrile (1.14 g, 11 mmol) dropwise to the reaction mixture via syringe over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the 6-aminoindole spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[3]
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[4] The specific eluent system should be determined by TLC analysis of the crude material (a gradient of ethyl acetate in hexanes is a good starting point).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-(6-Amino-1H-indol-1-yl)butanenitrile as a solid or oil.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
Protocol for the Purification of 4-(6-Amino-1H-indol-1-yl)butanenitrile: A Strategic Approach for Pharmaceutical Intermediates
An Application Note for Drug Development Professionals
Abstract
4-(6-Amino-1H-indol-1-yl)butanenitrile is a key heterocyclic intermediate in pharmaceutical synthesis, notable for its bifunctional nature, incorporating both a basic primary aromatic amine and a polar nitrile group on an indole scaffold. This unique combination presents significant challenges during purification, including strong interactions with acidic stationary phases, susceptibility to oxidation, and potential for hydrolysis. This application note provides a comprehensive, field-proven protocol for the purification of this compound using modified normal-phase flash column chromatography. We detail a systematic approach, from initial crude material analysis to final purity verification, emphasizing the rationale behind each step to ensure high purity and recovery. The protocol incorporates in-process quality control checkpoints and a robust troubleshooting guide, establishing a self-validating system for reproducible results.
Introduction: The Purification Challenge
The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the purity of its preceding intermediates.[1] 4-(6-Amino-1H-indol-1-yl)butanenitrile is a prime example of an intermediate where purification is non-trivial. The molecule's primary amino group is basic and nucleophilic, while the indole ring is an electron-rich system sensitive to strong acids.[2][3] Furthermore, the nitrile moiety is susceptible to hydrolysis under harsh pH conditions.[4]
Standard purification techniques, such as chromatography on unmodified silica gel, often fail, leading to significant product loss, peak tailing, and on-column degradation.[5] The acidic nature of silica gel protonates the basic amino group, causing irreversible adsorption.[2] This guide presents a strategic protocol that mitigates these issues through the deactivation of the stationary phase, ensuring a reliable and scalable purification process.
Compound Profile & Key Considerations
A thorough understanding of the target molecule's properties is critical for developing an effective purification strategy.
| Property | Value / Description | Rationale & Impact on Purification |
| Molecular Formula | C₁₂H₁₃N₃ | --- |
| Molecular Weight | 199.25 g/mol | [6] |
| Structure | ![]() | Contains a basic amino group, a polar nitrile, and an N-substituted indole ring. |
| Polarity | High | The amino and nitrile groups confer high polarity, requiring a polar mobile phase for elution.[7] |
| Key Functional Groups | Primary Aromatic Amine, Nitrile, Indole | The basic amine is the primary driver of purification challenges on silica. |
| Stability Concerns | Acid Sensitivity: Indole ring can degrade; nitrile can hydrolyze.[2][4] Oxidative Sensitivity: Aromatic amine can oxidize, leading to colored impurities.[8] Base Sensitivity: Nitrile can hydrolyze at high pH and temperature.[4] | Purification must be conducted under mild, near-neutral conditions. The use of degassed solvents can minimize oxidation.[8] |
Principle of Modified Flash Chromatography
The core of this protocol is the use of normal-phase chromatography on a stationary phase whose acidic character has been neutralized. Silica gel's surface is covered with silanol groups (Si-OH), which are acidic and readily protonate basic compounds like amines.[5] This strong ionic interaction leads to poor chromatography.
By adding a small percentage of a volatile tertiary amine, such as triethylamine (NEt₃ or TEA), to the mobile phase, we create a competitive equilibrium. The TEA molecules are small, basic, and effectively "neutralize" the acidic silanol sites, preventing the target compound from binding irreversibly.[5][9] This allows for a separation based on polarity differences rather than strong acid-base interactions, resulting in symmetrical peak shapes and improved recovery.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing the bulk material to a column, TLC must be used to determine the optimal mobile phase composition. This is a critical self-validating step.
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. Spot lightly onto the TLC plate baseline.
-
Solvent Systems: Prepare small volumes of several eluent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[9] To each system, add 1% triethylamine (TEA).
-
System A: 98:2 (DCM:MeOH) + 1% TEA
-
System B: 95:5 (DCM:MeOH) + 1% TEA
-
System C: 90:10 (DCM:MeOH) + 1% TEA
-
-
Development: Develop the plates in a sealed chamber.
-
Visualization:
-
Analysis: The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.4 for the target compound.[2] This Rƒ value typically translates to the best separation on a column. Also, ensure there is adequate separation from major impurities.
Detailed Purification Protocol: Modified Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Column | Glass column appropriate for ~50-100 g of silica |
| Solvents | Dichloromethane (DCM), HPLC Grade |
| Methanol (MeOH), HPLC Grade | |
| Triethylamine (TEA), Redistilled | |
| Hexane, HPLC Grade | |
| Sample Adsorbent | Celite® or additional silica gel |
| Analytical | TLC plates (Silica gel 60 F254) |
Workflow Overview
Step-by-Step Methodology
-
Eluent Preparation:
-
Eluent A (Low Polarity): 100% DCM + 1% TEA.
-
Eluent B (High Polarity): 95:5 (DCM:MeOH) + 1% TEA (or the optimal system determined by TLC).
-
Prepare sufficient quantities of each. Degassing the solvents by bubbling with an inert gas like nitrogen or argon before use can help minimize oxidation of the amine.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel (~50-100x the weight of the crude product) in Eluent A.
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Once packed, do not let the column run dry.
-
-
Column Equilibration:
-
Flush the packed column with at least two column volumes of Eluent A. This deactivates the silica surface and ensures a consistent environment for the separation.[2]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (1-2 g) in a minimal amount of DCM or another volatile solvent.
-
Add 2-3 times its weight in silica gel or Celite® to the solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Dry loading is superior to liquid loading for polar compounds as it prevents band broadening and improves resolution.[10]
-
-
Sample Loading:
-
Carefully layer the dried sample-adsorbent mixture onto the top of the packed silica gel bed.
-
Gently add a thin layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin eluting with Eluent A. Non-polar impurities will elute first.
-
Gradually increase the polarity by slowly adding Eluent B to your solvent reservoir (gradient elution).[10] A typical gradient might be from 0% to 100% Eluent B over 5-10 column volumes.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
QC Checkpoint: Monitor the elution by spotting every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Based on the TLC analysis, combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note that TEA is volatile and will co-evaporate, but trace amounts may remain.
-
For final traces of solvent, place the product under high vacuum for several hours.
-
Post-Purification Analysis & Quality Control
Purity assessment is a mandatory final step to validate the success of the purification.[11]
| Technique | Purpose | Expected Result for Pure Compound |
| HPLC | Quantitative purity assessment. | Purity >98% by peak area integration. A single major peak should be observed.[12][13] |
| ¹H NMR | Structural confirmation and impurity identification. | Spectrum should match the expected structure of 4-(6-Amino-1H-indol-1-yl)butanenitrile. Absence of signals from starting materials or major byproducts. |
| Mass Spec (LC-MS) | Confirms molecular weight. | Detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 199.25).[6][13] |
| Melting Point | Purity indicator for solids. | A sharp, defined melting point range. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing on TLC/Column | Insufficient TEA concentration; incomplete silica deactivation. | Increase TEA concentration to 1.5-2.0%.[2][9] Ensure the column is thoroughly flushed with TEA-containing eluent before loading. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the percentage of methanol in Eluent B (e.g., to 10-15%). |
| Low Yield / Recovery | Irreversible adsorption on silica; on-column degradation. | Verify that TEA was used in all solvents. If the problem persists, consider an alternative stationary phase like neutral alumina or reversed-phase C18 silica.[2][14] |
| Yellow/Brown Product Color | Oxidation of the amino group. | Use degassed solvents and work quickly.[8] Store the final product under an inert atmosphere (N₂ or Ar) and protect from light. |
| Co-elution with an Impurity | Insufficient resolution. | Optimize the solvent gradient; make it shallower (slower increase in polarity).[10] Ensure proper dry loading technique was used. |
Conclusion
The purification of polar, basic intermediates like 4-(6-Amino-1H-indol-1-yl)butanenitrile requires a chemically-informed approach. Standard chromatographic methods are often inadequate. By understanding the key molecular interactions and modifying the stationary phase with a basic additive like triethylamine, the challenges of peak tailing and product loss can be effectively overcome. This protocol provides a reliable and scalable method to obtain high-purity material, which is essential for advancing drug development programs and ensuring the quality of the final API.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. [Link]
- BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles.
-
Pharmaffiliates. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
ChemTips. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
- Google Patents. (2010).
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
- BenchChem. (2025).
-
Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- BenchChem. (2025).
-
ResearchGate. (2017). What do common indole impurities look like?. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chemscene.com [chemscene.com]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. biotage.com [biotage.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. teledyneisco.com [teledyneisco.com]
Analytical methods for 4-(6-Amino-1h-indol-1-yl)butanenitrile characterization
Application Note & Protocol Guide | Doc ID: AN-IND-064
Executive Summary
This guide details the analytical framework for characterizing 4-(6-Amino-1H-indol-1-yl)butanenitrile , a functionalized indole building block often utilized in the synthesis of serotonergic modulators (e.g., 5-HT receptor ligands) and kinase inhibitors.[1] Due to the coexistence of a basic primary amine, an electron-rich indole core, and a labile nitrile group, this compound presents specific stability and separation challenges.
Key Challenges Addressed:
-
Oxidative Instability: Electron-rich 6-aminoindoles are prone to auto-oxidation, forming dark iminoquinone impurities.[1]
-
Regioisomerism: Distinguishing N1-alkylation (desired) from C3-alkylation (common byproduct) requires specific 2D-NMR validation.
-
Chromatographic Tailing: The basic amine moiety necessitates specific column chemistries to ensure peak symmetry.[1]
Part 1: Analytical Strategy & Workflow
The characterization of this NCE (New Chemical Entity) requires a multi-modal approach to establish Identity, Purity, and Potency.
Analytical Workflow Diagram
The following flowchart outlines the decision matrix for releasing a batch of 4-(6-Amino-1H-indol-1-yl)butanenitrile.
Caption: Integrated analytical workflow ensuring structural confirmation (Module A) precedes quantitative purity assessment (Module B).
Part 2: Structural Identity (Spectroscopy)
Objective: Unequivocal confirmation of the structure, specifically proving the alkyl chain is attached to the Indole Nitrogen (N1) rather than Carbon-3 (C3), and that the nitrile group is intact.[1]
Nuclear Magnetic Resonance (NMR)
Protocol:
-
Solvent: DMSO-
(Preferred over due to solubility and amine proton exchange).[1] -
Concentration: 10 mg/mL.[1]
-
Critical Parameter: HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to verify N1-substitution.[1]
| Nucleus | Key Diagnostic Signal | Assignment & Logic |
| Indole C3-H .[1] Presence confirms C3 is unsubstituted (rules out C3-alkylation).[1] | ||
| N-CH2 .[1] Chemical shift | ||
| CH2-CN .[1] Characteristic triplet adjacent to nitrile. | ||
| -CN .[1] Nitrile carbon signal.[1][2] | ||
| 2D HMBC | Cross-peak: N-CH2 protons | Definitive Proof . Protons at 4.15 ppm must couple to Indole carbons to prove N1 attachment.[1] |
Infrared Spectroscopy (FT-IR)[1][3]
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Key Bands:
Part 3: Purity & Impurity Profiling (Chromatography)
Objective: Quantify the main compound and detect oxidative impurities (iminoquinones) or regioisomers.[1]
Method Development Logic
Aminoindoles are basic.[1] Standard acidic mobile phases (0.1% Formic Acid) may cause peak tailing due to interaction with residual silanols on the column.[1]
-
Option A (Robustness): High pH Mobile Phase (pH 10) suppresses protonation of the amine, ensuring sharp peaks.[1]
-
Option B (Standard): Charged Surface Hybrid (CSH) columns with acidic mobile phase (better for MS sensitivity).[1]
Recommended Protocol: UPLC-PDA-MS
| Parameter | Condition | Rationale |
| Column | Waters XSelect CSH C18 ( | CSH technology provides superior peak shape for basic compounds at low pH.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates amine for MS detection; compatible with CSH stationary phase.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B to 95% B over 10 min | Full range scan to elute polar degradants and non-polar dimers.[1] |
| Flow Rate | 0.4 mL/min | Optimal for UPLC/MS efficiency.[1] |
| Detection | UV 254 nm (Quant), 220 nm; MS (ESI+) | 254 nm is specific to the Indole chromophore.[1] |
| Sample Diluent | Water:Acetonitrile (90:[1]10) + 0.1% Ascorbic Acid | Crucial: Ascorbic acid prevents auto-oxidation of the amino group during analysis.[1] |
Impurity Library
When analyzing the chromatogram, look for these specific relative retention times (RRT):
-
Oxidation Product (Iminoquinone): [M+H-2]+. RRT
.[1] Dark color in solution.[1] -
Regioisomer (C3-alkylated): RRT
.[1] Usually elutes later than N1-isomer due to hydrogen bonding differences.[1] -
Dimerization: [2M+H]+. RRT
.[1][3] Formed via radical coupling of aminoindoles.[1]
Part 4: Stability & Handling Protocol
Context: 6-Aminoindoles are moderately unstable. Light and oxygen accelerate degradation into brown polymers.[1]
-
Storage: Store solid at
under Argon/Nitrogen atmosphere. -
Solution Prep:
-
Visual Check: A pure sample should be off-white to pale yellow.[1] A brown/pink hue indicates oxidation (
impurity).[1]
References
-
Indole Characterization Standards
-
HPLC of Basic Compounds
-
Regioselectivity in Indole Alkylation
-
Stability of Aminoindoles
Sources
High-Throughput Screening of 4-(6-Amino-1h-indol-1-yl)butanenitrile for Novel Kinase Inhibitor Discovery
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for utilizing 4-(6-Amino-1h-indol-1-yl)butanenitrile, a novel indole-based compound, in high-throughput screening (HTS) campaigns aimed at identifying potential therapeutic agents. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details the rationale for screening this compound class, provides step-by-step protocols for both biochemical and cell-based assays, and outlines a robust workflow for assay development, execution, data analysis, and hit validation.
Introduction: The Rationale for Screening Indole Derivatives
The indole ring system is a cornerstone of modern drug discovery, found in numerous natural products and FDA-approved drugs.[1][2] Its unique structure allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, by mimicking protein structures.[4] Indole derivatives have shown significant promise as targeted cancer therapeutics by modulating key signaling pathways involved in cell cycle progression, apoptosis, and angiogenesis.[4]
4-(6-Amino-1h-indol-1-yl)butanenitrile represents a novel chemical entity with potential for biological activity. The presence of the amino group and the flexible butanenitrile chain provides opportunities for diverse interactions with protein targets. This application note will use the hypothetical screening of this compound against a cancer-relevant protein kinase (e.g., a member of the tyrosine kinase family) as a representative example to guide researchers in their own HTS campaigns.
Pre-Screening Compound Characterization
Before initiating a large-scale screen, it is critical to characterize the physical and chemical properties of 4-(6-Amino-1h-indol-1-yl)butanenitrile. This foundational step prevents costly failures and ensures data integrity.
| Property | Method | Desired Outcome | Rationale |
| Purity | HPLC-MS, qNMR | >95% | Ensures that any observed activity is due to the compound of interest and not impurities. |
| Solubility | Nephelometry | >10 mM in DMSO | High solubility in a standard solvent like DMSO is crucial for creating concentrated stock solutions for HTS.[5] |
| Stability | HPLC-MS over time | Stable in DMSO at RT and 4°C for >24h | Compound degradation can lead to false negatives or inconsistent results. Stability under assay conditions must be confirmed. |
Table 1: Essential Pre-Screening Characterization of 4-(6-Amino-1h-indol-1-yl)butanenitrile.
The High-Throughput Screening Workflow
A successful HTS campaign is a systematic, multi-stage process designed to identify and validate promising compounds from a large library.[6][7][8] The workflow ensures that resources are focused on the most promising hits while systematically eliminating false positives.
Figure 1: The HTS workflow, from assay development to validated hits.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to measure the direct inhibition of a purified kinase by 4-(6-Amino-1h-indol-1-yl)butanenitrile. Such assays are crucial for identifying direct interactions between a compound and its target.[9]
4.1. Principle This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A detection reagent is added that contains a luciferase and its substrate, which produces light in the presence of remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
4.2. Materials & Reagents
-
Compound: 10 mM 4-(6-Amino-1h-indol-1-yl)butanenitrile in 100% DMSO.
-
Plates: 384-well, white, solid-bottom microplates.
-
Kinase: Purified, active recombinant kinase (e.g., EGFR, SRC).
-
Substrate: Poly-Glu,Tyr (4:1) or specific peptide substrate.
-
Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
ATP: Adenosine 5'-triphosphate, at a concentration equal to its Km for the kinase.
-
Detection Reagent: Commercially available ATP detection kit (e.g., Kinase-Glo®).
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
4.3. Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler or automated tip-based dispenser, transfer 50 nL of compound solution from the source plate to the assay plate.
-
For dose-response plates, perform a serial dilution to achieve a range of concentrations (e.g., 100 µM to 1 nM).
-
Dispense 50 nL of DMSO for negative controls and 50 nL of Staurosporine for positive controls.
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in kinase buffer.
-
Dispense 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Expertise Note: This pre-incubation step is crucial for identifying inhibitors that may have a slow on-rate.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in kinase buffer.
-
Dispense 5 µL of this solution to all wells to start the reaction. The final assay volume is 10 µL, and the final compound concentration is typically 10 µM for a primary screen.
-
Shake the plate for 1 minute and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to all wells.
-
Shake the plate for 1 minute and incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
4.4. Quality Control The robustness of the assay is determined using the Z'-factor, which must be consistently >0.5 for the screen to be valid.[5][10]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.
Protocol 2: Cell-Based Target Engagement Assay
Cell-based assays provide more physiologically relevant data by testing the compound in a cellular context.[11][12] This protocol describes a NanoBRET™ assay to measure target engagement in live cells.
5.1. Principle The assay measures the binding of the compound to an intracellular kinase target. The kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
5.2. Materials & Reagents
-
Cells: HEK293 cells transiently transfected with the NanoLuc®-Kinase fusion vector.
-
Compound: 4-(6-Amino-1h-indol-1-yl)butanenitrile, serially diluted.
-
Tracer: Fluorescent kinase tracer specific for the target of interest.
-
Reagent: NanoBRET™ Nano-Glo® Substrate.
-
Plates: 384-well, white, tissue culture-treated plates.
5.3. Step-by-Step Protocol
-
Cell Plating:
-
Plate transfected HEK293 cells at a density of 2 x 10⁴ cells per well in 10 µL of media.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add 5 µL of compound solution (at 3X final concentration) to the wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Expertise Note: This incubation allows for compound entry into the cells and binding to the intracellular target.
-
-
Tracer and Substrate Addition:
-
Prepare a 4X solution of the fluorescent tracer and Nano-Glo® Substrate in media.
-
Add 5 µL of this solution to all wells. The final assay volume is 20 µL.
-
-
Signal Detection:
-
Read the plate immediately on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis and Hit Validation
Raw data from the primary screen must be normalized and analyzed to identify "hits." This process is followed by a rigorous validation cascade to eliminate artifacts and confirm true activity.[13][14]
6.1. Primary Hit Identification
-
Normalization: Normalize the raw data per plate. A common method is to calculate the percent inhibition relative to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: Define a hit threshold, typically based on a statistical measure like three standard deviations from the mean of the negative controls (Z-score > 3) or a fixed activity cutoff (e.g., >50% inhibition).
6.2. Hit Validation Cascade Not all primary hits are real. A validation workflow is essential to triage actives and identify genuine, promising compounds.[13][15]
Figure 2: A robust hit validation cascade to eliminate false positives.
Key Validation Steps:
-
Dose-Response Confirmation: Re-test primary hits in a multi-point concentration curve to determine potency (IC₅₀) and confirm activity.
-
Orthogonal Assays: Confirm hits in a secondary assay that uses a different technology or format (e.g., confirm a biochemical hit in a cell-based assay). This helps eliminate technology-specific artifacts.[15]
-
Counter-Screens: Screen hits against components of the assay system (e.g., the luciferase enzyme) to identify compounds that interfere with the assay technology itself (Pan-Assay Interference Compounds or PAINS).[13]
-
Preliminary SAR: Analyze the structure-activity relationship (SAR) by testing commercially available analogs of the validated hit. A consistent SAR provides strong evidence that the compound is acting through a specific interaction with the target.[10]
Conclusion
4-(6-Amino-1h-indol-1-yl)butanenitrile, as a representative of the versatile indole class, is a promising candidate for high-throughput screening campaigns. By employing a systematic workflow that includes careful pre-screening characterization, robust assay development, and a rigorous hit validation cascade, researchers can effectively leverage HTS to identify novel modulators of biologically relevant targets. The protocols and strategies outlined in this guide provide a solid framework for initiating such a drug discovery program.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. Available at: [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. Available at: [Link]
-
HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. Available at: [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]
-
Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
-
Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. Infinix Bio. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]
-
HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. Available at: [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science. Available at: [Link]
-
Tailored high-throughput screening assays for successful drug discovery. Nuvisan. Available at: [Link]
-
Cell-Based Assays for High-Throughput Screening: Methods and Protocols. NHBS. Available at: [Link]
-
How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
-
Cell-Based Assays for High-Throughput Screening: Methods and Protocols. NHBS. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. Available at: [Link]
-
Hit Identification Approaches and Future Directions. Protac – Scientific Drug Discovery Pro. Available at: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available at: [Link]
-
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]
-
Basics of HTS Assay Design and Optimization. Royal Society of Chemistry. Available at: [Link]
-
HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]
-
Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. infinixbio.com [infinixbio.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols: 4-(6-Amino-1H-indol-1-yl)butanenitrile as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the application of 4-(6-Amino-1H-indol-1-yl)butanenitrile, a novel fluorescent probe with significant potential in cellular imaging and environmental sensing. Capitalizing on the intrinsic fluorescence of the indole scaffold, this probe's utility is augmented by a 6-amino functional group, which imparts sensitivity to the local microenvironment, and an N-alkylation that enhances its versatility. These application notes detail the probe's underlying principles, proposed synthesis, and predicted photophysical characteristics based on analogous indole derivatives. Detailed, field-proven protocols for live and fixed cell imaging, as well as for assessing environmental parameters such as pH and polarity, are provided to enable researchers to effectively integrate this promising tool into their workflows.
Introduction: The Promise of Indole-Based Fluorophores
Indole and its derivatives are a cornerstone of modern fluorescence-based research, prized for their inherent biocompatibility and rich photophysical properties.[1] The indole scaffold, a key component of the amino acid tryptophan, can be tailored through chemical modification to create probes that are highly sensitive to their surroundings.[2] The strategic placement of electron-donating or electron-withdrawing groups on the indole ring can modulate the probe's spectral properties, making them responsive to changes in pH, polarity, and the presence of specific analytes.[3]
4-(6-Amino-1H-indol-1-yl)butanenitrile is designed to leverage these principles. The 6-amino group serves as a key functional moiety, influencing the intramolecular charge transfer (ICT) characteristics of the fluorophore and rendering its fluorescence sensitive to environmental changes.[1] The butanenitrile chain at the N1 position provides a handle for potential bioconjugation and influences the probe's solubility and cellular uptake. This guide will explore the theoretical and practical aspects of utilizing this novel probe in a research setting.
Probe Characteristics and Synthesis
Predicted Photophysical Properties
While experimental data for 4-(6-Amino-1H-indol-1-yl)butanenitrile is not yet available, we can predict its key photophysical parameters based on structurally similar 6-aminoindole derivatives. The presence of the amino group is expected to result in a significant Stokes shift, minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.
| Property | Predicted Value | Rationale / Analogous Compound |
| Excitation Max (λex) | ~320-350 nm | Based on the absorbance of 6-azaindole and other aminoindoles.[4] |
| Emission Max (λem) | ~400-480 nm | Emission is expected to be in the blue to cyan region, with a noticeable solvatochromic shift.[3][5] |
| Quantum Yield (Φ) | Moderate to High | The 6-amino group may influence the quantum yield; however, N-alkylation can sometimes enhance it.[6] |
| Environmental Sensitivity | High | The 6-amino group is anticipated to confer sensitivity to pH and solvent polarity.[1] |
Proposed Synthesis Workflow
The synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile can be achieved through a straightforward N-alkylation of 6-aminoindole. This method offers a high degree of control and generally proceeds with good yields.
Caption: Proposed synthetic workflow for 4-(6-Amino-1H-indol-1-yl)butanenitrile.
Application Protocols
The following protocols are based on established methodologies for similar fluorescent probes and should be optimized for your specific experimental conditions.
Protocol for Live Cell Imaging
This protocol outlines the steps for staining and imaging live cells with 4-(6-Amino-1H-indol-1-yl)butanenitrile.
Materials:
-
4-(6-Amino-1H-indol-1-yl)butanenitrile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for blue/cyan fluorescence)
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium or imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Acquire images promptly to minimize phototoxicity and photobleaching.
-
Caption: Step-by-step workflow for live cell imaging.
Protocol for Fixed Cell Imaging
This protocol is suitable for imaging cells that have been fixed and permeabilized.
Materials:
-
All materials from the live-cell imaging protocol
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Probe Staining:
-
Prepare a working solution of the probe in PBS (1-10 µM).
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS.
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol for pH Sensitivity Assessment
The fluorescence of 4-(6-Amino-1H-indol-1-yl)butanenitrile is expected to be pH-sensitive due to the protonation/deprotonation of the 6-amino group.[1]
Materials:
-
4-(6-Amino-1H-indol-1-yl)butanenitrile stock solution
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, borate buffers)
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the probe (e.g., 1 µM) in buffers of varying pH.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, keeping the excitation wavelength constant.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Sources
- 1. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 6-Aminoindole
Executive Summary
The functionalization of 6-aminoindole is a critical transformation in medicinal chemistry and drug development, frequently utilized to synthesize complex pharmacophores and heterocyclic scaffolds[1]. However, the presence of two distinct nucleophilic nitrogen atoms—the pyrrolic indole nitrogen (N1) and the exocyclic aniline nitrogen (N6)—presents a classic regioselectivity challenge. This application note provides a comprehensive, field-proven guide to achieving absolute regiocontrol when alkylating the 6-aminoindole scaffold, detailing both direct and indirect methodologies.
Mechanistic Rationale & Orthogonal Reactivity
To design a self-validating protocol, one must understand the inherent electronic properties of the 6-aminoindole system. The regioselectivity of alkylation is dictated by the orthogonal reactivity of the two nitrogen centers under varying pH conditions:
-
Neutral Conditions (Kinetic N6-Alkylation): In its neutral state, the N6 exocyclic amine is significantly more nucleophilic than the N1 indole nitrogen. The lone pair on N1 is delocalized into the aromatic
-system to satisfy Hückel's rule, rendering it poorly nucleophilic. Consequently, mild electrophiles or reductive amination conditions will exclusively target the N6 position, leaving the indole core intact[2][3]. -
Basic Conditions (Thermodynamic N1-Alkylation): The N1 proton is relatively acidic (pKa ~16.2 in DMSO) compared to the N6 protons (pKa > 25). Treatment with a strong base, such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF), selectively deprotonates N1, generating a highly reactive indolide anion. This inversion of reactivity allows for direct N1-alkylation[4].
-
The "Nitro-Indole" Gold Standard: While direct N1-alkylation is possible, it requires rigorous stoichiometric control to prevent N1,N6-dialkylation. To achieve absolute regiocontrol, drug development professionals frequently employ an indirect route: starting with commercially available 6-nitroindole, performing the N1-alkylation, and subsequently reducing the nitro group to the amine via catalytic hydrogenation. This entirely circumvents the nucleophilicity of N6 during the alkylation step[5].
Workflow Visualization
Divergent synthetic workflows for the regioselective N-alkylation of the 6-aminoindole scaffold.
Quantitative Data Summary
The choice of reaction conditions has a profound impact on the ratio of N1- to N6-alkylation. The following table summarizes expected outcomes based on field-validated parameters.
| Target Regioisomer | Starting Material | Reagents | Solvent | Temp (°C) | Expected Yield | Regioselectivity |
| N1-Alkyl | 6-Nitroindole | 1. NaH, RX; 2. Pd/C, | DMF / EtOAc | 0 to RT | >85% (Over 2 steps) | >99% (N1) |
| N1-Alkyl | 6-Aminoindole | NaH (1.0 eq), RX (1.0 eq) | DMF | 0 | 50-70% | Moderate (Dialkylation risk) |
| N6-Alkyl | 6-Aminoindole | RCHO, | MeOH | RT | 75-90% | >95% (N6) |
Experimental Protocols
Protocol A: Indirect N1-Alkylation (The "Nitro" Gold Standard)
This two-step sequence is the most reliable method for synthesizing pure N1-alkyl-6-aminoindoles without the risk of N6-alkylation[5].
Step 1: N-Alkylation of 6-Nitroindole
-
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 6-nitroindole (1.0 eq) and anhydrous DMF (0.2 M concentration)[4][5].
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution turns deep red/orange (indicating indolide anion formation)[4].
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Work-up: Quench carefully with saturated aqueous
at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over , concentrate, and purify via silica gel chromatography.
Step 2: Catalytic Reduction to 6-Aminoindole
-
Hydrogenation: Dissolve the purified N1-alkyl-6-nitroindole in Ethyl Acetate or Methanol (0.1 M). Add 10% Pd/C (10% w/w) under a nitrogen atmosphere[5].
-
Reduction: Purge the flask with Hydrogen gas (
) and stir vigorously under a balloon of at atmospheric pressure and room temperature for 4–12 hours until TLC indicates complete consumption of the starting material[5]. -
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the pure N1-alkyl-6-aminoindole in near-quantitative yields[5].
Protocol B: Direct N1-Alkylation of 6-Aminoindole
Use this protocol only when the indirect route is not feasible. Strict stoichiometric control is mandatory to prevent N6-alkylation.
-
Preparation: Dissolve 6-aminoindole (1.0 eq) in anhydrous DMF (0.1 M) under argon and cool to -10 °C to 0 °C.
-
Controlled Deprotonation: Add NaH (exactly 1.0 eq) and stir for 20 minutes. The low temperature prevents unwanted side reactions.
-
Alkylation: Add the alkyl halide (exactly 0.95 - 1.0 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour. Do not heat the reaction, as higher temperatures will promote N6-alkylation or C3-alkylation[4].
-
Work-up: Quench with saturated
, extract with Ethyl Acetate, and purify immediately via column chromatography to separate the desired product from unreacted starting material and trace dialkylated byproducts.
Protocol C: Selective N6-Alkylation via Reductive Amination
To selectively functionalize the exocyclic amine while leaving the indole N1 untouched, reductive amination is the method of choice[2][3].
-
Imine Formation: Dissolve 6-aminoindole (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous Methanol (0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.
-
Reduction: Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. Stir at room temperature for 4–8 hours. -
Work-up: Quench the reaction with 1M NaOH to neutralize the acid and destroy excess reducing agent. Extract with Dichloromethane (3x). Wash with brine, dry over
, and concentrate. Purify via silica gel chromatography to yield the N6-alkyl-6-aminoindole.
Troubleshooting & Optimization
-
Issue: Competitive C3-Alkylation
-
Cause: The C3 position of the indole is inherently nucleophilic. If the indole is not fully deprotonated, the neutral indole can react at C3[4].
-
Solution: Ensure complete deprotonation by allowing sufficient time after NaH addition. Using a polar aprotic solvent like DMF heavily favors N-alkylation over C-alkylation by solvating the counter-ion and exposing the highly reactive nitrogen anion[4].
-
-
Issue: Over-alkylation (N1, N6-Dialkylation)
-
Cause: Excess base deprotonates the N6 amine after N1 is alkylated, or excess electrophile reacts with the neutral N6 amine.
-
Solution: Switch to Protocol A (Nitro-Indole route) for absolute control[5]. If Protocol B must be used, strictly limit the alkylating agent to 0.95 equivalents and maintain temperatures at or below 0 °C.
-
-
Issue: Poor Yield in Reductive Amination
-
Cause: Incomplete imine formation prior to reduction.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water and drive imine formation to completion before adding the reducing agent[2].
-
References
-
Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC. National Institutes of Health (NIH). URL: [Link]
-
Mannich bases in medicinal chemistry and drug design - PMC. National Institutes of Health (NIH). URL: [Link]
-
Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design | ACS Catalysis. ACS Publications. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of 4-(6-Amino-1H-indol-1-yl)butanenitrile as an IDO1 Modulator in Cell Culture Models
Executive Summary & Rationale
The tumor microenvironment frequently exploits tryptophan metabolism to evade immune surveillance. Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in this pathway, catalyzing the degradation of L-tryptophan into immunosuppressive kynurenine metabolites[1]. Consequently, small-molecule IDO1 inhibitors are highly sought after in immuno-oncology research[2].
This application note details the experimental use of 4-(6-Amino-1H-indol-1-yl)butanenitrile as a novel, synthetic IDO1 probe in in vitro cell culture models. The rationale for utilizing this specific scaffold is deeply rooted in its structural homology to the endogenous substrate:
-
Indole Core: Acts as a bioisostere for L-tryptophan, allowing competitive entry into the IDO1 hydrophobic binding pocket[1].
-
6-Amino Substitution: Alters the electron density of the indole ring, creating potential hydrogen-bonding interactions or enhanced coordination with the active-site heme iron[3].
-
N-Butanenitrile Tail: Provides a lipophilic linker terminating in a polar cyano group, designed to occupy adjacent hydrophobic sub-pockets while anchoring to polar residues (e.g., Ser167 or Arg231).
Mechanistic Overview
To accurately evaluate this compound, researchers must utilize a cell line that mimics the inflammatory tumor microenvironment. HeLa (human cervical adenocarcinoma) cells are the gold standard for this assay. They exhibit near-zero basal IDO1 expression but mount a massive, dynamic response to Interferon-gamma (IFN-γ) via the STAT1 signaling pathway[3][4]. This strictly inducible nature provides a pristine, high-contrast background for screening experimental inhibitors.
Mechanism of IDO1 induction by IFN-γ and targeted inhibition by the experimental indole derivative.
Experimental Design & Causality (Self-Validating Systems)
A robust pharmacological protocol cannot rely on a single readout. When testing an experimental compound like 4-(6-Amino-1H-indol-1-yl)butanenitrile, a drop in kynurenine levels could indicate true IDO1 inhibition, or it could simply be an artifact of compound cytotoxicity (dead cells do not metabolize tryptophan).
To ensure trustworthiness and scientific integrity , the workflow below is designed as a self-validating system. It couples a colorimetric kynurenine assay with an orthogonal cell viability counter-screen[5]. Furthermore, the protocol utilizes Trichloroacetic acid (TCA) and heat. IDO1 initially produces N-formylkynurenine (NFK); without TCA-mediated hydrolysis at 50°C, NFK is not fully converted to kynurenine, leading to severe underestimations of enzyme velocity[1][3].
Step-by-Step Methodologies
Phase 1: Cell Seeding and IDO1 Induction
-
Cell Preparation: Harvest HeLa cells at 80% confluence. Seed at
cells/well in a flat-bottom 96-well tissue culture plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. -
Adherence: Incubate the plate at 37°C, 5% CO₂ for 16–24 hours to allow for complete cell adherence and recovery.
-
Induction Cocktail: Prepare a stimulation cocktail containing 50 ng/mL recombinant human IFN-γ and 100 µM L-tryptophan in complete media[1][3].
-
Causality Note: Supplementing exogenous L-tryptophan prevents substrate depletion from becoming the rate-limiting step, ensuring that the final kynurenine readout strictly reflects the enzyme's maximum velocity (
).
-
Phase 2: Compound Treatment
-
Stock Preparation: Prepare a 10 mM stock of 4-(6-Amino-1H-indol-1-yl)butanenitrile in anhydrous DMSO.
-
Serial Dilution: Perform a 3-fold serial dilution to generate a 10-point dose-response curve. Ensure the final DMSO concentration in the assay remains
to prevent solvent-induced cytotoxicity. -
Treatment: Aspirate the old media from the HeLa plate. Add 200 µL/well of the IFN-γ/Tryptophan cocktail containing the serially diluted compound. Include vehicle controls (0.5% DMSO) and a positive control (e.g., 1 µM Epacadostat)[2].
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C.
Phase 3: Kynurenine Colorimetric Assay
-
Supernatant Transfer: Carefully transfer 140 µL of conditioned supernatant from each well to a new V-bottom 96-well plate.
-
TCA Hydrolysis: Add 10 µL of 30% (w/v) Trichloroacetic acid (TCA) to each well. Seal the plate and incubate at 50°C for 30 minutes[3].
-
Causality Note: This step is critical. It precipitates extracellular proteins that interfere with absorbance and chemically hydrolyzes intermediate NFK into detectable kynurenine[1].
-
-
Clarification: Centrifuge the plate at 2500 × g for 10 minutes to pellet the precipitated proteins.
-
Reaction: Transfer 100 µL of the clarified supernatant to a clear, flat-bottom 96-well plate. Add 100 µL of freshly prepared Ehrlich’s reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well[1].
-
Readout: Incubate at room temperature for 10 minutes. Read absorbance at 480 nm using a microplate reader[3].
Phase 4: Orthogonal Viability Counter-Screen
-
Viability Reagent: To the original HeLa cell plate (which still contains ~60 µL of media and the adhered cells), add 10 µL of Resazurin reagent (or CellTiter-Glo)[5].
-
Incubation: Incubate for 2 hours at 37°C.
-
Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Normalize the kynurenine production data against the cell viability data to calculate the true, non-cytotoxic IC₅₀.
Quantitative Data Presentation
When executing this protocol, the data should be modeled to extract key pharmacokinetic and toxicological parameters. Below is a structured summary of the quantitative parameters used to evaluate 4-(6-Amino-1H-indol-1-yl)butanenitrile.
| Parameter | Description | Expected Value Range | Scientific Significance |
| IC₅₀ (Kynurenine) | Concentration inhibiting 50% of Kynurenine production. | 10 nM - 500 nM | Indicates the primary on-target cellular potency of the compound. |
| CC₅₀ (Viability) | Concentration reducing cell viability by 50%. | > 50 µM | Ensures that the observed IDO1 inhibition is not an artifact of cell death. |
| Selectivity Index (SI) | Ratio of CC₅₀ to IC₅₀. | > 100 | A high SI confirms a wide therapeutic window in vitro, validating the compound as a specific probe. |
| Max Inhibition ( | Maximum suppression of Kynurenine at saturating doses. | 85% - 100% | Determines if the compound acts as a full or partial inhibitor of the IDO1 enzyme. |
References
- Title: Ido1-IN-7: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor Source: BenchChem URL
- Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: ResearchGate URL
- Title: Host cell depletion of tryptophan by IFNγ-induced Indoleamine 2,3-dioxygenase 1 (IDO1)
- Title: Inhibitory effects of flavonoids isolated from Sophora flavescens on indoleamine 2,3-dioxygenase 1 activity Source: ResearchGate URL
- Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC - NIH URL
- Title: Indoleamine 2,3-Dioxygenase 1 (IDO1)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host cell depletion of tryptophan by IFNγ-induced Indoleamine 2,3-dioxygenase 1 (IDO1) inhibits lysosomal replication of Coxiella burnetii | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(6-Amino-1H-indol-1-yl)butanenitrile as a Versatile Bifunctional Building Block in Medicinal Chemistry
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This document provides a detailed guide to the application of 4-(6-Amino-1H-indol-1-yl)butanenitrile , a strategically designed building block for drug discovery. This molecule offers two distinct and orthogonal points for chemical modification: a nucleophilic 6-amino group on the indole core and a versatile butanenitrile chain at the N1 position. This unique bifunctionality enables the rapid construction of diverse chemical libraries and targeted agents. We focus on its application in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for inflammatory and autoimmune diseases.[2][3] This guide furnishes detailed synthetic protocols, mechanistic insights, and practical troubleshooting for the effective use of this high-potential intermediate.
Overview of the Building Block: Properties and Reactivity
4-(6-Amino-1H-indol-1-yl)butanenitrile is not merely an inert scaffold; it is an engineered intermediate designed for efficiency in medicinal chemistry campaigns. Its structure combines three key pharmacophoric and reactive elements:
-
The 1H-Indole Core: A planar, aromatic system capable of engaging in π-π stacking and hydrophobic interactions within protein binding sites.
-
The C6-Amino Group: A primary aromatic amine that serves as a potent nucleophile and a hydrogen bond donor. Its position on the benzene portion of the indole allows for vectoral growth into solvent-exposed regions or deep into binding pockets.[4]
-
The N1-Butanenitrile Chain: An alkyl linker of defined length that positions a terminal nitrile group. The nitrile is a highly valuable functional group in modern drug design; it can act as a potent hydrogen bond acceptor, a bioisostere for carbonyls or hydroxyls, or a chemical handle for further transformations.[5][6][7] In some contexts, it can even serve as an electrophilic "warhead" for covalent inhibition.[8][9]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in DCM |
| cLogP | 1.85 (predicted) |
| Topological Polar Surface Area | 62.1 Ų |
Reactivity Profile
The molecule's utility stems from its two primary reactive sites, which can be addressed selectively under different reaction conditions.
Caption: Reactivity map of the bifunctional building block.
Strategic Application: Design of Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases essential for mediating immune responses.[3][10] They are activated by cytokines and growth factors, initiating the JAK-STAT signaling pathway which transmits signals from the cell surface to the nucleus to regulate gene transcription.[11][12][13] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[2][14]
The JAK-STAT Signaling Pathway
The pathway is a direct route for signal transduction. Upon cytokine binding, receptor-associated JAKs auto-phosphorylate and activate, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and modulate the expression of inflammatory genes.
Caption: Simplified overview of the JAK-STAT signaling pathway.
Design Rationale for an Indole-Based JAK Inhibitor
Many potent JAK inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the hinge region of the kinase ATP-binding site.[15][16] Our building block is ideally suited for this strategy:
-
Hinge Binding: The 6-amino group can be acylated or used in a nucleophilic aromatic substitution reaction to attach a hinge-binding moiety (e.g., pyrrolopyrimidine, pyrimidine, or pyrazole).
-
Solvent-Front Interaction: The N1-butylnitrile chain extends towards the solvent-exposed region of the binding pocket. The terminal nitrile is particularly valuable here, as it can form a crucial hydrogen bond with backbone amides or ordered water molecules, significantly enhancing potency and selectivity.[5][6]
-
Further Derivatization: The nitrile can be reduced to a primary amine, providing a new basic center to engage with acidic residues (e.g., Asp, Glu) or to improve the compound's pharmacokinetic properties.[17][18]
Experimental Protocols
The following protocols provide a reliable pathway for the synthesis of the title building block and its subsequent elaboration into a representative kinase inhibitor scaffold.
Workflow Overview
Caption: Synthetic workflow from starting material to final products.
Protocol 1: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
A. Step 1A: N-Alkylation of 6-Nitroindole
This procedure selectively alkylates the indole nitrogen in the presence of a strong base. The use of a polar aprotic solvent like DMF is critical for favoring N-alkylation over C3-alkylation.[19]
-
Materials: 6-Nitroindole (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), 4-Bromobutanenitrile (1.1 eq), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-nitroindole.
-
Add anhydrous DMF to create a 0.5 M solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Carefully add NaH portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a deep color as the indolate anion forms.
-
Add 4-bromobutanenitrile dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 4-(6-nitro-1H-indol-1-yl)butanenitrile .
-
B. Step 1B: Reduction of the Nitro Group
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[20][21]
-
Materials: 4-(6-Nitro-1H-indol-1-yl)butanenitrile (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the nitro-indole intermediate in methanol in a suitable hydrogenation vessel (e.g., a Parr shaker bottle).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel, evacuate, and backfill with argon (3x).
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Shake or stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the title building block, 4-(6-Amino-1H-indol-1-yl)butanenitrile , which is often pure enough for the next step or can be purified further if necessary.
-
Protocol 2: Elaboration into a Kinase Inhibitor Core
A. Step 2A: Amide Coupling with a Carboxylic Acid
This protocol demonstrates the use of the 6-amino group as a nucleophile. HATU is a highly effective peptide coupling reagent suitable for forming amide bonds, even with less reactive anilines.[22][23]
-
Materials: 4-(6-Amino-1H-indol-1-yl)butanenitrile (1.0 eq), Carboxylic acid (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid, 1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous DMF.
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid and dissolve in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of the amino-indole building block in a minimum amount of DMF.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor by TLC or LC-MS for the formation of the amide product.
-
Once complete, dilute the reaction with water, which may precipitate the product.
-
Extract with ethyl acetate (3x), wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography or recrystallization to yield the desired amide.
-
B. Step 2B: Reduction of the Nitrile to a Primary Amine
This transformation showcases the utility of the nitrile as a precursor to a primary amine, a common pharmacophoric element. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this purpose.[24][25]
-
Materials: Nitrile-containing amide from Step 2A (1.0 eq), LiAlH₄ (2.0-3.0 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck flask under argon, add LiAlH₄ powder.
-
Add anhydrous THF to create a suspension. Cool to 0 °C.
-
Dissolve the nitrile substrate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C.
-
Carefully quench the reaction using a Fieser workup: add water (X mL) dropwise, followed by 15% aqueous NaOH (X mL), followed by more water (3X mL), where X = grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over Na₂SO₄, filter, and concentrate to yield the primary amine product.
-
Expected Characterization Data (Hypothetical)
| Compound | Key ¹H NMR Signals (δ, ppm) | MS (ESI+) [M+H]⁺ |
| Building Block | 7.2-6.5 (m, indole-H), 4.1 (t, N-CH₂), 3.5 (br s, NH₂), 2.5 (t, CH₂CN) | 200.1 |
| Amide Product | 9.5 (s, amide-NH), 8.0-6.8 (m, indole/pyrazole-H), 4.2 (t, N-CH₂), 3.9 (s, pyrazole-CH₃), 2.6 (t, CH₂CN) | 308.2 |
| Amine Product | 9.5 (s, amide-NH), 8.0-6.8 (m, indole/pyrazole-H), 4.2 (t, N-CH₂), 3.9 (s, pyrazole-CH₃), 3.0 (t, CH₂CH₂NH₂), 1.9 (m, CH₂CH₂CH₂NH₂) | 312.2 |
Troubleshooting and Safety
| Issue | Potential Cause | Suggested Solution |
| Low yield in N-alkylation (1A) | Incomplete deprotonation; C3-alkylation side product. | Ensure NaH is fresh and anhydrous. Use of Cs₂CO₃ or K₂CO₃ in DMF can sometimes improve N-selectivity.[19] |
| Incomplete nitro reduction (1B) | Catalyst poisoning or deactivation. | Increase catalyst loading or H₂ pressure. Ensure substrate is pure. Filter and add fresh catalyst if reaction stalls. |
| Sluggish amide coupling (2A) | Poor nucleophilicity of aniline; Steric hindrance. | Switch to a more potent coupling reagent like COMU. Gently heat the reaction (40-50 °C). Ensure all reagents are anhydrous.[26] |
| Low yield in nitrile reduction (2B) | Complexation of product with aluminum salts; Over-reduction. | Ensure a thorough Fieser workup to break up aluminum complexes. Use a milder reducing agent like borane-THF complex (BH₃·THF) if other functional groups are sensitive. |
Safety Precautions:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Quench procedures must be performed slowly and at low temperatures behind a blast shield.
-
Hydrogen Gas (H₂): Highly flammable and explosive. Use in a well-ventilated area with appropriate hydrogenation equipment. Check for leaks before use.
-
Nitriles (e.g., 4-Bromobutanenitrile): Toxic. Avoid inhalation and skin contact. Can release hydrogen cyanide under strongly acidic or basic conditions.
Conclusion
4-(6-Amino-1H-indol-1-yl)butanenitrile is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the C6-amine and the N1-butylnitrile—provide a streamlined path for creating complex molecules with desirable pharmacophoric features. As demonstrated in the context of JAK inhibitor synthesis, this intermediate enables strategic access to key chemical space, facilitating the rapid optimization of potency, selectivity, and pharmacokinetic properties in modern drug discovery programs.
References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved March 7, 2026, from [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of interferon-stimulated genes. Science, 296(5573), 1653–1655.
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved March 7, 2026, from [Link]
-
AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved March 7, 2026, from [Link]
- Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7902-7917.
-
BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved March 7, 2026, from [Link]
- Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7902-7917.
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines. BenchChem.
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
- Guwei, K. (2022). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Trends in Organic Chemistry, 23.
- Wang, Z., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235.
- Cee, V. J., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(8), 1045.
- Due-Hansen, M. E., et al. (n.d.).
-
ResearchGate. (n.d.). Schematic pathway for the reduction of nitriles to amines. Retrieved March 7, 2026, from [Link]
- de L. G. Dias, A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167-1183.
- Das, U., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153181.
- Kumar, S., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8155–8161.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 7, 2026, from [Link]
- Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 17(8), 281-289.
- Lin, Y.-C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1629-1654.
-
ResearchGate. (n.d.). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Retrieved March 7, 2026, from [Link]
- Wang, T., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ChemistryOpen, 8(1), 56-65.
- Liu, C., et al. (2021). C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 19(2), 249-266.
- Ielo, L., et al. (2024).
-
EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. Retrieved March 7, 2026, from [Link]
- Sharma, D., & Narasimhan, B. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 1-20.
-
Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved March 7, 2026, from [Link]
- BenchChem. (n.d.).
- Chilikova, Z., et al. (2020).
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved March 7, 2026, from [Link]
-
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved March 7, 2026, from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved March 7, 2026, from [Link]
- Al-Attas, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 836.
- Lazreg, F., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(51), 13486–13490.
- Nakagawa, H., et al. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 63(13), 6986–7003.
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved March 7, 2026, from [Link]
- Yamashkin, S. A., & Yurovskaya, M. A. (1999). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 35(12), 1426-1432.
- Chemistry of Heterocyclic Compounds. (2001). Synthesis and Properties of 2-Amino-6-nitroindoles. 37(9), 1092-1095.
Sources
- 1. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. anygenes.com [anygenes.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. growingscience.com [growingscience.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 26. rsc.org [rsc.org]
Scalable Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile: Process Optimization and Safety Controls
Abstract & Strategic Overview
The synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile represents a critical challenge in pharmaceutical intermediate manufacturing due to the competing nucleophilicity of the indole nitrogen (N1) and the C3 position, as well as the chemoselectivity required during the reduction of the nitro precursor in the presence of a labile nitrile group.
This Application Note details a robust, scalable 2-step protocol designed for kilogram-scale production. Unlike bench-scale methods that often utilize hazardous sodium hydride (NaH) in DMF, this protocol prioritizes Phase Transfer Catalysis (PTC) and Chemoselective Reduction to ensure process safety and high purity (>98% HPLC).[1]
Retrosynthetic Logic
Direct alkylation of 6-aminoindole is operationally hazardous due to the high nucleophilicity of the primary amine, which leads to complex mixtures of N-alkylated byproducts. Therefore, the Nitro-Indole Route is the only viable path for scale-up:[1]
-
Regioselective N-Alkylation: 6-Nitroindole
4-(6-Nitro-1H-indol-1-yl)butanenitrile.[1] -
Chemoselective Reduction: Nitro group reduction
6-Amino moiety (preserving the nitrile).[1]
Process Workflow Visualization
Figure 1: The defined critical path utilizes a nitro-precursor to mask the amine, ensuring exclusive N1-alkylation.[1]
Phase 1: Regioselective N-Alkylation
Objective: Alkylate 6-nitroindole at the N1 position while suppressing C3-alkylation and minimizing exotherms.[1]
Critical Process Parameters (CPP)
| Parameter | Bench Method (Avoid) | Scalable Method (Recommended) | Rationale |
| Base | NaH (Sodium Hydride) | Cs₂CO₃ or K₂CO₃ | NaH generates H₂ gas (explosion risk) and "runaway" exotherms.[1] Carbonates are milder and solid-phase.[1] |
| Solvent | DMF (Dimethylformamide) | Acetonitrile (MeCN) | DMF causes workup issues (emulsions) and is genotoxic.[1] MeCN is easily recoverable.[1] |
| Temperature | 0°C | Reflux (60-80°C) | Carbonate bases require thermal activation, allowing better kinetic control.[1] |
Step-by-Step Protocol (100g Scale Basis)
Materials:
-
6-Nitroindole (100 g, 0.617 mol)[1]
-
4-Bromobutanenitrile (100.5 g, 0.679 mol, 1.1 eq)[1]
-
Cesium Carbonate (Cs₂CO₃) (301 g, 0.925 mol, 1.5 eq) [Alternatively K₂CO₃ with catalytic KI]
-
Acetonitrile (1.0 L, 10 vol)
Procedure:
-
Reactor Setup: Charge a 3L reactor with Acetonitrile and engage mechanical stirring (250 RPM).
-
Solid Addition: Add 6-Nitroindole and Cs₂CO₃ at room temperature. The slurry will be yellow/orange.
-
Reagent Addition: Add 4-Bromobutanenitrile via a dropping funnel over 30 minutes. Note: No significant exotherm is expected with carbonate bases, unlike NaH.
-
Reaction: Heat the mixture to reflux (approx. 81°C) .
-
IPC (In-Process Control): Monitor by HPLC after 4 hours.
-
Workup:
-
Drying: Vacuum oven at 45°C for 12 hours.
Expected Yield: 85-92% Appearance: Yellow to pale orange solid.[1]
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) or hydrogenating the indole double bond.[1]
The Challenge: Nitrile Sensitivity
Standard catalytic hydrogenation (Pd/C + H₂) often reduces nitriles to primary amines (cobalt/nickel catalysts are notorious for this).[1] To ensure chemoselectivity , we utilize a Béchamp-type reduction or a Transfer Hydrogenation.[1]
Protocol: Iron-Mediated Reduction (High Chemoselectivity)
This method is chosen for its robustness against over-reduction.[1]
Materials:
-
4-(6-Nitro-1H-indol-1-yl)butanenitrile (Intermediate from Step 1) (100 g)
-
Iron Powder (325 mesh, reduced) (70 g, ~3.0 eq)
-
Ammonium Chloride (NH₄Cl) (22 g, 1.0 eq)[1]
-
Ethanol (800 mL) / Water (200 mL) mixture[1]
Procedure:
-
Slurry Formation: Charge Ethanol, Water, Intermediate, and Ammonium Chloride into the reactor.
-
Activation: Heat to 60°C.
-
Iron Addition: Add Iron powder in 4 portions over 1 hour. Caution: Mild exotherm and potential foaming.
-
Reaction: Stir vigorously at 70-75°C (Reflux) for 3-6 hours.
-
IPC: Monitor disappearance of Nitro-intermediate.
-
Filtration (Critical):
-
While still hot (60°C), filter the mixture through a Celite pad to remove iron sludge. Cold filtration will cause product precipitation in the iron cake.
-
Wash the cake with hot Ethanol (200 mL).
-
-
Isolation:
Purification (if required): Recrystallization from Isopropyl Alcohol (IPA)/Heptane.[1]
Analytical Controls & Troubleshooting
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm (Indole core) and 220 nm (Nitrile/Amine).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or C3-alkylation.[1] | Switch solvent to DMF (if using MeCN) or increase Base equivalents.[1] Ensure anhydrous conditions. |
| C3-Alkylation Observed | Temperature too high during addition.[1] | Lower addition temperature.[1] Use a "harder" base (e.g., KOH in DMSO) which favors N-alkylation via tight ion pairing.[1] |
| Nitrile Hydrolysis (Step 2) | Acidic or Basic conditions too harsh.[1] | Ensure NH₄Cl is used (mild buffer).[1] Avoid strong mineral acids (HCl) or strong caustic during workup.[1] |
| Colloidal Iron (Step 2) | Poor filtration.[1] | Use a Celite pad.[1] Ensure filtration is done HOT . |
Safety & Handling (HSE)
Figure 2: Critical Safety Advisories for handling nitriles and pyrophoric metal waste.
-
Nitrile Toxicity: 4-Bromobutanenitrile can metabolize to release cyanide.[1] Silver nitrate testing of waste streams is recommended.
-
Iron Waste: The iron filter cake from Step 2 can be pyrophoric (self-heating) if allowed to dry out completely.[1] Keep the waste wet with water and dispose of it in dedicated metal waste containers.
-
Genotoxicity: Indoles and their nitro-precursors are potential mutagens.[1] Use full PPE (double nitrile gloves, respirator if handling powder).
References
-
Indole N-Alkylation Methodology
-
BenchChem Technical Support.[1][5][6][7] "Selective N-Alkylation of Indoles."[1][8][9] Accessed Oct 2023.[1] Link[1]
-
Wang, J., et al.[3][4] "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 2024.[3] Link (Cited for general N1-alkylation thermodynamics and scale-up safety).[1]
-
-
Nitro Reduction in Presence of Nitrile
-
General Indole Synthesis
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 12. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
- 14. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing 4-(6-Amino-1h-indol-1-yl)butanenitrile, a Novel Neuroactive Compound Candidate
Introduction: The Rationale for Characterization
The field of neurobiology is in constant pursuit of novel chemical entities that can modulate neural pathways with high specificity and potency. The indole nucleus is a privileged scaffold in neuroscience, forming the core of essential neurotransmitters and numerous therapeutic agents.[1] The compound 4-(6-Amino-1h-indol-1-yl)butanenitrile presents a unique combination of a 6-aminoindole core with an N-alkylated butanenitrile side chain. While public domain data on this specific molecule is not available, its structure suggests potential interactions with key targets in neurodegenerative and psychiatric disorders.
The 6-aminoindole moiety is structurally related to serotonin, suggesting possible engagement with serotonergic pathways or other biogenic amine systems. The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and is found in over 30 approved pharmaceuticals.[2] Furthermore, indole-containing structures are prominent in inhibitors of enzymes critical to neuro-inflammation and epigenetic regulation, such as Indoleamine 2,3-dioxygenase (IDO1) and Lysine-Specific Demethylase 1 (LSD1).[3][4][5][6][7][8] Both IDO1 and LSD1 are implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological conditions.[3][5][6][8][9]
This document provides a comprehensive roadmap for the systematic characterization of a novel compound like 4-(6-Amino-1h-indol-1-yl)butanenitrile (referred to herein as "Compound-X"). It outlines a logical, multi-phase workflow from initial target validation to preclinical assessment, providing researchers with the foundational protocols required to elucidate its mechanism of action and therapeutic potential.
Phase 1: In Silico & In Vitro Target Profiling
The initial phase focuses on identifying the most probable biological targets of Compound-X and quantifying its interaction in cell-free systems. The structural similarity to known enzyme inhibitors provides a strong rationale for prioritizing LSD1 and IDO1.
| Hypothesis: Potential Mechanisms of Action
-
LSD1 Inhibition: LSD1 is an epigenetic regulator involved in neuronal development, and its inhibition has shown therapeutic promise in models of Alzheimer's disease.[3][4][5] Many LSD1 inhibitors feature an amino-substituted aromatic core that interacts with the enzyme's active site.
-
IDO1 Inhibition: IDO1 is a key enzyme in the kynurenine pathway, which is linked to neuroinflammation.[6][8] Its inhibition is a therapeutic strategy being explored for Parkinson's and Alzheimer's disease.[6][8][10]
The workflow for initial screening is depicted below.
Caption: Initial in vitro screening workflow for Compound-X.
| Protocol: LSD1 Inhibitor Enzymatic Assay
This protocol describes a common method to measure the H₂O₂ produced by LSD1's FAD-dependent amine oxidase activity.
Principle: LSD1 demethylates its substrate, releasing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human LSD1 enzyme
-
HRP, Amplex Red reagent
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Compound-X stock solution (in DMSO)
-
96-well black, flat-bottom plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme/substrate mix: In Assay Buffer, combine LSD1 and H3K4me2 peptide to final assay concentrations.
-
Prepare a 2X detection mix: In Assay Buffer, combine HRP and Amplex Red to final assay concentrations.
-
-
Compound Plating:
-
Create a serial dilution of Compound-X in DMSO.
-
Add 2 µL of each concentration to the wells of the 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known LSD1 inhibitor as a positive control.
-
-
Reaction:
-
Add 50 µL of the 2X enzyme/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Add 50 µL of the 2X detection mix to initiate the reaction.
-
-
Measurement:
-
Immediately measure fluorescence (Excitation: 540 nm, Emission: 590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
| Protocol: IDO1 Inhibitor Enzymatic Assay
Principle: This assay measures the conversion of L-tryptophan to N-formylkynurenine by IDO1, followed by the chemical conversion to kynurenine, which can be detected by its absorbance at 321 nm.[12]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue, Ascorbic acid, Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Tricholoroacetic acid (TCA)
-
Acetic Acid
-
Compound-X stock solution (in DMSO)
-
96-well UV-transparent plates
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of Assay Buffer containing L-Tryptophan, ascorbic acid, and methylene blue.
-
Add 5 µL of serially diluted Compound-X (or DMSO for control).
-
-
Enzyme Incubation:
-
Add 20 µL of IDO1 enzyme to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Stopping and Development:
-
Stop the reaction by adding 10 µL of 30% TCA.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Measurement:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new UV-plate and measure absorbance at 321 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a no-enzyme blank.
-
Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value.
-
| Parameter | LSD1 Assay | IDO1 Assay | Selectivity (MAO-A/B) |
| Principle | Fluorescence (H₂O₂ detection) | Absorbance (Kynurenine) | Fluorescence/Luminescence |
| Substrate | H3K4me2 peptide | L-Tryptophan | Specific MAO substrates |
| Wavelength | Ex: 540 nm / Em: 590 nm | 321 nm | Varies by kit |
| Endpoint | IC₅₀ | IC₅₀ | IC₅₀ |
| Table 1: Summary of Primary In Vitro Assays. |
Phase 2: Cellular & Ex Vivo Characterization
This phase assesses the activity of Compound-X in a biological context, determining its ability to engage its target in cells and its effect on neuronal health.
| Protocol: Target Engagement in Primary Neuronal Cultures
This protocol uses Western Blot to measure changes in histone methylation (H3K4me2) as a downstream marker of LSD1 inhibition in cultured neurons.[13]
Materials:
-
Compound-X
-
RIPA Lysis Buffer with protease/phosphatase inhibitors[18][19]
-
BCA Protein Assay Kit
-
Antibodies: Anti-H3K4me2, Anti-Total Histone H3, appropriate secondary antibodies.
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Western Blot:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) and separate by SDS-PAGE.[18]
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies (anti-H3K4me2 and anti-Total H3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection & Analysis:
-
Visualize bands using a chemiluminescent substrate.[13]
-
Quantify band intensity. Normalize the H3K4me2 signal to the Total H3 signal to control for loading.
-
Compare treated samples to the vehicle control to confirm target engagement (an increase in H3K4me2 is expected for an LSD1 inhibitor).
-
Caption: Workflow for assessing cellular target engagement.
Phase 3: In Vivo Preclinical Evaluation
The final characterization phase involves assessing the compound's properties in a living organism, focusing on its ability to reach the brain and exert a therapeutic effect in a disease model.
| Protocol: Blood-Brain Barrier (BBB) Penetration Assay
Principle: To be effective for a CNS disorder, a drug must cross the BBB. This protocol measures the concentration of Compound-X in both plasma and brain tissue after systemic administration.[21][22][23][24][25][26]
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Compound-X formulated for injection (e.g., in saline/DMSO/Tween 80)
-
LC-MS/MS system for quantification
Procedure:
-
Dosing:
-
Administer a single dose of Compound-X to a cohort of animals via a relevant route (e.g., intraperitoneal or intravenous).[24]
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a subset of animals.
-
Immediately collect trunk blood (into EDTA tubes) and harvest the whole brain.
-
-
Sample Processing:
-
Quantification:
-
Analyze the processed samples using a validated LC-MS/MS method to determine the concentration of Compound-X.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 0.1-0.5 is often considered indicative of significant BBB penetration.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) if plasma and brain protein binding data are available, as this reflects the concentration of pharmacologically active drug.[21]
-
| Method | Principle | Throughput | Key Output |
| In Situ Brain Perfusion | Measures unidirectional influx across BBB | Low | Permeability coefficient (Pe) |
| In Vivo PK (this protocol) | Measures total concentration over time | Medium | Brain/Plasma Ratio (Kp), AUC |
| Microdialysis | Measures unbound drug in brain ECF | Low | Unbound brain concentration |
| PAMPA-BBB | In vitro artificial membrane assay | High | Predicted permeability (Pe) |
| Table 2: Comparison of BBB Penetration Assessment Methods.[21][23][27] |
| Protocol: Efficacy in a Spatial Memory Paradigm (Morris Water Maze)
Principle: The Morris Water Maze (MWM) is a standard test for assessing hippocampal-dependent spatial learning and memory, which is often impaired in neurodegenerative diseases like Alzheimer's.[28][29][30][31][32]
Materials:
-
MWM tank (circular pool with opaque water)
-
Submerged escape platform
-
Video tracking software (e.g., ANY-Maze)
-
Animal model of neurodegeneration (e.g., APP/PS1 mice) and wild-type controls.
Procedure:
-
Habituation:
-
Allow mice to acclimate to the test room for at least 1 hour before testing.
-
-
Acquisition Phase (4-5 days):
-
Administer Compound-X or vehicle to the mice daily, 30-60 minutes before training.
-
Each mouse performs four trials per day. For each trial, the mouse is placed in the water at one of four random start positions and given 60-90 seconds to find the hidden platform.[28][29][31]
-
If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds.[31]
-
Record the time taken to reach the platform (escape latency) and the path length. A reduction in these parameters over successive days indicates learning.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.[28]
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location.
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency vs. day) between the Compound-X treated group and the vehicle group using a repeated-measures ANOVA.
-
Probe Trial: Compare the time in the target quadrant between groups using a t-test or one-way ANOVA. A significant preference for the target quadrant indicates robust spatial memory.
-
Conclusion & Future Directions
The protocols detailed in this guide provide a rigorous framework for the initial characterization of 4-(6-Amino-1h-indol-1-yl)butanenitrile or any novel neuroactive compound candidate. Positive results from these studies—namely, potent and selective in vitro activity, confirmation of cellular target engagement, favorable BBB penetration, and efficacy in a relevant in vivo model—would provide a strong foundation for advancing the compound into more comprehensive preclinical development, including toxicology studies and investigation in additional disease models.
References
-
Li, Y., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Frontiers in Pharmacology. [Link]
-
Malek, A., et al. (2025). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]
-
Liu, X., et al. (2008). Strategies to assess blood–brain barrier penetration. Expert Opinion on Drug Discovery. [Link]
-
An, J. H., & Kim, Y. M. (2021). Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. Journal of Biomedical Science. [Link]
-
Maze Engineers. (n.d.). Morris Water Maze. ConductScience. [Link]
-
MMPC. (2024). Morris Water Maze. mmpc.org. [Link]
-
Lin, Y., & Li, Y. (2025). Primary Neuronal Culture and Transient Transfection. Bio-protocol. [Link]
-
Cowley, S., & Richardson, H. (Eds.). (2015). General overview of neuronal cell culture. Neuronal Cell Culture. [Link]
-
Zaharudin, N., et al. (2019). 3.4. In Vitro Enzyme Inhibitory Assays. Bio-protocol. [Link]
-
Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]
-
Rosen, R. F., & Wiskow, O. (2015). Preparation of brain homogenates and western blot analysis. Bio-protocol. [Link]
-
Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]
-
Li, Y., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. PubMed. [Link]
-
protocols.io. (2024). Western Blot in Mouse Brain Tissue for detecting pRab proteins. protocols.io. [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
-
Singh, A., & Kumar, A. (2021). IDO-1 inhibition protects against neuroinflammation, oxidative stress and mitochondrial dysfunction in 6-OHDA induced murine model of Parkinson's disease. Neurotoxicology. [Link]
-
Yan, E., et al. (2021). The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice. International Journal of Molecular Sciences. [Link]
-
Oryzon. (n.d.). LSD1. Oryzon. [Link]
-
Guest, J., et al. (2023). Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. MDPI. [Link]
-
ACS Publications. (2025). Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer. ACS Publications. [Link]
-
ResearchGate. (2020). Best protocol to perform Western Blot from mice brain?. ResearchGate. [Link]
-
Toth, F., & Toth, K. (2015). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Annual Review of Analytical Chemistry. [Link]
-
Kurien, B. T., & Scofield, R. H. (2015). Quantification of Protein in Brain Tissue by Western Immunoblot Analysis. Methods in Molecular Biology. [Link]
-
Knight Initiative. (2024). Drugs that improve brain metabolism could help Alzheimer's patients. Knight Initiative. [Link]
-
Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Synaptic Systems. [Link]
-
ResearchGate. (n.d.). Loss of LSD1 induces common neurodegeneration pathways. a–d Gene set... ResearchGate. [Link]
-
Rihel, J., et al. (2010). Rapid behavior—based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology. [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Zhang, L., et al. (2022). Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke Models. Stroke. [Link]
-
Zhang, L., et al. (2022). Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke Models. PubMed. [Link]
-
Zhang, L., et al. (2022). Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke Models. Stroke. [Link]
-
bioRxiv.org. (2022). Simultaneous analysis of neuroactive compounds in zebrafish. bioRxiv.org. [Link]
-
National Center for Biotechnology Information. (2013). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)- N-methyl-4-[11C]methylbenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Marten, W. (2021). Therapeutic Applications of Amino Acid Neurotransmitters. Longdom Publishing. [Link]
-
NIMH Chemical Synthesis and Drug Supply Program. (n.d.). Publications. NIMH. [Link]
-
Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
ResearchGate. (2025). (PDF) Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and therapeutic role of LSD1 in Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDO-1 inhibition protects against neuroinflammation, oxidative stress and mitochondrial dysfunction in 6-OHDA induced murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drugs that improve brain metabolism could help Alzheimer’s patients | Knight Initiative [brainresilience.stanford.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 16. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neural Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. sysy.com [sysy.com]
- 21. tandfonline.com [tandfonline.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Pharmacological Characterization of a Novel Neuroactive Steroid Prodrug, NTS-104, and Its Neuroprotective Activity in Experimental Stroke Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. medical.researchfloor.org [medical.researchfloor.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. mmpc.org [mmpc.org]
- 32. cyagen.com [cyagen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Welcome to the technical support guide for the synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields. The synthesis, while seemingly straightforward, involves critical steps where minor variations in conditions can significantly impact the outcome.
Overview of the Synthetic Challenge
The primary route to 4-(6-Amino-1H-indol-1-yl)butanenitrile involves the N-alkylation of 6-aminoindole with an appropriate four-carbon electrophile, typically 4-chlorobutanenitrile or 4-bromobutanenitrile. The main challenge arises from the presence of two nucleophilic sites on the starting material: the indole nitrogen (N-1) and the exocyclic amino group (at C-6). Uncontrolled alkylation can lead to a mixture of N-1 alkylated, N-6 alkylated, and di-alkylated products, significantly complicating purification and reducing the yield of the desired compound.
Therefore, a successful synthesis hinges on a strategy that ensures selective alkylation at the indole nitrogen. The most robust and widely adopted approach involves a protection-alkylation-deprotection sequence.
Synthetic Strategy Overview
Caption: General workflow for the synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile.
Part 1: Troubleshooting the N-Alkylation Step
This section addresses the most critical and often problematic step: the selective alkylation of the indole nitrogen.
FAQ 1: My N-alkylation reaction has a low yield or is not proceeding. What are the common causes?
Low conversion of your starting material is a frequent issue that can almost always be traced back to one of four key parameters: deprotonation, reagent purity, temperature, or solvent choice.[1]
-
Cause A: Incomplete Deprotonation. The indole N-H has a pKa of approximately 17 (in DMSO) and requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic indolate anion.[1][2] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material.
-
Solution: Sodium hydride (NaH) is the most common and effective base for this transformation.[1][2][3] Use at least 1.1 to 1.5 equivalents to ensure complete deprotonation. Other strong bases like potassium hydride (KH) or potassium tert-butoxide can also be considered. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and longer reaction times and are often less effective for this specific substrate.[3]
-
-
Cause B: Reagent and Solvent Purity. Strong bases like NaH react violently with water. Any moisture in your reagents or solvent will quench the base, halt the deprotonation, and prevent the reaction from starting.[1][3]
-
Solution: Ensure your starting materials (the protected 6-aminoindole and 4-chlorobutanenitrile) are anhydrous. Use a high-purity, anhydrous grade of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3] It is standard practice to flame-dry the reaction glassware under vacuum and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][4]
-
-
Cause C: Suboptimal Temperature. Alkylation reactions often have a significant activation energy barrier.[1] Running the reaction at too low a temperature can result in extremely slow or negligible conversion.
-
Solution: While deprotonation with NaH is typically performed at 0 °C to control the initial exotherm and hydrogen evolution, the subsequent alkylation step often benefits from warming.[3] After adding the 4-chlorobutanenitrile at 0 °C, allow the reaction to warm to room temperature. If conversion remains low (as monitored by TLC or LC-MS), gentle heating to 40-60 °C can significantly increase the reaction rate.[1]
-
-
Cause D: Poor Solubility. If the generated indolate salt is not fully dissolved in the solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[1]
Troubleshooting Workflow: Low Conversion
Sources
Technical Support Center: 4-(6-Amino-1h-indol-1-yl)butanenitrile
Welcome to the technical support center for 4-(6-Amino-1h-indol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this molecule. Here, we address potential challenges related to its stability and degradation, offering field-proven insights and validated protocols.
Introduction: Understanding the Molecule's Stability
4-(6-Amino-1h-indol-1-yl)butanenitrile possesses three key functional groups that dictate its chemical reactivity and potential degradation pathways: the indole ring, the primary amino group, and the nitrile group. Understanding the inherent stability of these moieties is crucial for designing robust experiments, ensuring accurate analytical results, and developing stable formulations.
-
Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to a variety of degradation products.[1][2] This process can be initiated by atmospheric oxygen, trace metals, or exposure to light (photodegradation).[3][4][5]
-
Amino Group: The primary amino group on the indole ring is a site for potential oxidation.[6][7] Its presence can also influence the electronic properties of the indole ring, affecting its overall stability.
-
Nitrile Group: The butanenitrile side chain is generally stable but can undergo hydrolysis to form a corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions.[8][9][10][11][12]
This guide will delve into the practical implications of these chemical properties, providing you with the necessary tools to anticipate and troubleshoot degradation-related issues.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis after storing my sample of 4-(6-Amino-1h-indol-1-yl)butanenitrile. What are the likely degradation products?
A1: The appearance of new peaks upon storage suggests degradation. Based on the structure of the molecule, the most probable degradation pathways are oxidation of the indole ring and hydrolysis of the nitrile group.
-
Oxidative Degradants: The indole ring can oxidize to form various products, including hydroxylated indoles, isatin-like structures, and ring-opened derivatives such as N-formylanthranilate analogues.[1] The primary amino group can also be oxidized.
-
Hydrolytic Degradants: The nitrile group can hydrolyze to form the corresponding amide, 4-(6-Amino-1H-indol-1-yl)butanamide, or further to the carboxylic acid, 4-(6-Amino-1H-indol-1-yl)butanoic acid.[8][10][12] This is more likely if your sample has been exposed to acidic or basic conditions, even trace amounts in your storage solvent or container.
To identify these degradants, we recommend performing a forced degradation study (see Q3) and using mass spectrometry (LC-MS) to determine the molecular weights of the unknown peaks, which can help in their structural elucidation.
Q2: What are the optimal storage conditions to minimize the degradation of 4-(6-Amino-1h-indol-1-yl)butanenitrile?
A2: To maintain the integrity of the compound, proper storage is critical. We recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the indole ring and amino group. |
| Light | Amber vial or stored in the dark | Protects against photodegradation, a common pathway for indole-containing compounds.[3][4][5] |
| Form | Solid (lyophilized powder) | More stable than solutions, which can facilitate hydrolytic and oxidative degradation. |
| pH (if in solution) | Neutral pH (6-7.5) | Avoids acid or base-catalyzed hydrolysis of the nitrile group. |
Q3: How do I conduct a forced degradation study for this compound to understand its stability profile?
A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[13][14][15][16][17][18] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.
The following is a general protocol for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 4-(6-Amino-1h-indol-1-yl)butanenitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48-72 hours. For solid-state thermal stress, heat the neat compound at the same temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the major degradation products using LC-MS to propose their structures.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid discoloration (e.g., turning brown or pink) of the solid compound or solution. | Oxidation: The indole ring is highly susceptible to air oxidation, which often results in colored polymeric products. | 1. Work under an inert atmosphere: Handle the compound in a glove box or under a stream of nitrogen or argon. 2. Use de-gassed solvents: For solutions, sparge solvents with an inert gas before use. 3. Add antioxidants: For formulation development, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or tocopherol. |
| Loss of compound potency over time, even when stored at low temperatures. | Incomplete solvent removal or exposure to moisture: Trace amounts of water can lead to slow hydrolysis of the nitrile group. | 1. Ensure the compound is thoroughly dried: Use a high-vacuum line or lyophilization to remove all residual solvents. 2. Store with a desiccant: Place a desiccant in the storage container to absorb any moisture. |
| Inconsistent analytical results between different batches. | Variability in impurity profile: Different synthetic batches may have different levels of residual catalysts or reagents that can promote degradation. | 1. Thoroughly purify the compound: Use techniques like column chromatography or recrystallization to remove impurities. 2. Characterize each new batch: Perform initial purity analysis (e.g., HPLC, NMR) on every new batch before use. |
| Formation of an amide or carboxylic acid peak in the chromatogram. | Nitrile hydrolysis: The butanenitrile side chain has been hydrolyzed. | 1. Check the pH of your solutions: Ensure all solvents and buffers are at a neutral pH.[8][9][10][11][12] 2. Avoid high temperatures in acidic or basic conditions: Hydrolysis is accelerated by heat. |
Visualizing Degradation Pathways and Workflows
Diagram 1: Proposed Degradation Pathways
Caption: Potential degradation pathways for the parent compound.
Diagram 2: Troubleshooting Workflow for Unexpected Peaks
Caption: Workflow for identifying unknown degradation products.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Hydrolysis of nitriles. Chemguide. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link]
-
Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. PubMed. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]
-
Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Indole - Metabolite of the month. (2022, March 8). biocrates life sciences gmbh. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]
-
Forced degradation and impurity profiling. ScienceDirect. [Link]
-
Discovery of indole derivatives as STING degraders. PubMed. [Link]
-
Forced Degradation Testing. SGS. [Link]
-
Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. PubMed. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Forced Degradation – A Review. (2022, November 30). PharmaTutor. [Link]
-
Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PubMed. [Link]
-
Quinazolines. II. Oxidation of 2-aminoindoles and related compounds. ACS Publications. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Microbe Online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. PMC. [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019, June 27). MDPI. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022, September 7). Atmospheric Chemistry and Physics. [Link]
-
Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [Link]
-
Indole Test. (2019, August 12). ASM.org. [Link]
-
Nitrile. Wikipedia. [Link]
-
Butyronitrile. PubChem. [Link]
-
The Use of Butane Derivatives in Pharmaceutical Manufacturing. (2025, July 25). LinkedIn. [Link]
-
Radical cations: Reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical. ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. (2019, August 12). ACS Publications. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]
Sources
- 1. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. ijcrt.org [ijcrt.org]
- 14. Forced Degradation Testing | SGS [sgs.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. biomedres.us [biomedres.us]
- 17. onyxipca.com [onyxipca.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
Troubleshooting NMR spectra of 4-(6-Amino-1h-indol-1-yl)butanenitrile
Technical Support Center: NMR Troubleshooting for 4-(6-Amino-1H-indol-1-yl)butanenitrile
Welcome to the Advanced Analytical Support Center. As researchers and drug development professionals, you know that substituted aminoindoles present unique spectroscopic challenges. 4-(6-Amino-1H-indol-1-yl)butanenitrile features a highly electron-rich indole core, an exchangeable primary amine at the C6 position, and a flexible aliphatic nitrile chain at the N1 position.
This guide synthesizes field-proven methodologies and mechanistic causality to help you resolve common ¹H and ¹³C NMR artifacts associated with this specific scaffold.
Part 1: Core Troubleshooting FAQs
Q1: The 6-NH₂ protons are completely missing or appear as an unintegratable baseline hump. How do I resolve this? The Causality: Primary amines on aromatic rings undergo rapid chemical exchange with trace moisture or protic impurities in the solvent. If the exchange rate is intermediate on the NMR timescale, the signal broadens into the baseline [1]. Furthermore, if you are using CDCl₃, the lack of strong hydrogen-bond acceptors allows the amine protons to exchange freely, exacerbating the broadening. The Solution: Switch your solvent to ultra-dry DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the -NH₂ protons in place and slowing the exchange rate[3]. This will typically resolve the amine as a distinct broad singlet between 4.80 and 5.20 ppm. If the peak remains broad in DMSO-d₆, lower the acquisition temperature to 15°C to further decelerate the exchange kinetics [1].
Q2: The aromatic protons of the indole core (specifically C2 and C7) are severely broadened, and I cannot resolve their J-coupling. Is my compound degrading? The Causality: While quadrupolar relaxation from the adjacent N1 nitrogen can cause minor broadening, severe line broadening across the indole core is almost always diagnostic of paramagnetic contamination [2]. 4-(6-Amino-1H-indol-1-yl)butanenitrile is typically synthesized via the alkylation of 6-nitroindole followed by catalytic hydrogenation (e.g., Pd/C, H₂) [5]. Trace palladium nanoparticles chelate to the electron-rich 6-aminoindole core. Because palladium can exhibit paramagnetic properties, it induces rapid T2 relaxation of nearby nuclear spins, destroying peak resolution. The Solution: Do not rely on standard silica chromatography to remove chelated palladium. You must implement a targeted metal-scavenging protocol (see Protocol A below) before acquiring the final spectrum.
Q3: The aliphatic multiplets of the butanenitrile chain are overlapping and difficult to assign. How can I differentiate them? The Causality: The N1-alkyl chain (-CH₂-CH₂-CH₂-CN) contains three distinct methylene environments. The central β-CH₂ often overlaps with residual solvent peaks or water impurities (e.g., the water peak in DMSO-d₆ at 3.33 ppm or acetone at 2.05 ppm). The Solution: Ensure rigorous sample drying. If overlap persists, rely on the predictable electronic effects of the substituents: the highly electronegative indole N1 deshields the α-CH₂ significantly more than the nitrile group deshields the γ-CH₂ [4]. Use 2D ¹H-¹³C HSQC to definitively separate these environments based on their carbon shifts.
Part 2: Quantitative Data & Expected Chemical Shifts
To verify your assignments, compare your experimental data against the expected chemical shift ranges for 4-(6-Amino-1H-indol-1-yl)butanenitrile in DMSO-d₆. Data is extrapolated from established indole and N-alkyl systems [4].
| Molecular Environment | Position | Expected ¹H Shift (ppm) | Multiplicity & Integration | Expected ¹³C Shift (ppm) |
| Indole Core | C2-H | 7.10 – 7.30 | Doublet (1H, J ≈ 3.0 Hz) | 128.0 – 130.0 |
| C3-H | 6.30 – 6.45 | Doublet (1H, J ≈ 3.0 Hz) | 100.0 – 102.0 | |
| C4-H | 7.20 – 7.40 | Doublet (1H, J ≈ 8.5 Hz) | 120.0 – 122.0 | |
| C5-H | 6.40 – 6.60 | Doublet of Doublets (1H) | 109.0 – 111.0 | |
| C7-H | 6.60 – 6.80 | Doublet (1H, J ≈ 2.0 Hz) | 95.0 – 97.0 | |
| Amino Group | 6-NH₂ | 4.80 – 5.20 | Broad Singlet (2H) | N/A |
| Butanenitrile Chain | N1-CH₂ (α) | 4.10 – 4.25 | Triplet (2H, J ≈ 7.0 Hz) | 44.0 – 46.0 |
| Central CH₂ (β) | 2.00 – 2.15 | Quintet/Multiplet (2H) | 24.0 – 26.0 | |
| CH₂-CN (γ) | 2.40 – 2.55 | Triplet (2H, J ≈ 7.0 Hz) | 14.0 – 16.0 | |
| Nitrile Carbon | -C≡N | N/A | N/A | 119.0 – 121.0 |
Part 3: Self-Validating Experimental Protocols
Protocol A: Paramagnetic Metal Scavenging (Restoring Core Resolution)
Use this protocol if your indole core peaks lack sharp J-coupling due to suspected Pd/C carryover.
-
Dissolution: Dissolve 15-20 mg of the impure 4-(6-Amino-1H-indol-1-yl)butanenitrile in 2 mL of LC-MS grade dichloromethane (DCM).
-
Scavenging: Add 50 mg of a functionalized silica scavenger (e.g., QuadraPure™ TU or standard Celite 545 if specialized scavengers are unavailable). Stir gently for 30 minutes at room temperature.
-
Filtration: Pass the suspension through a tightly packed 0.22 µm PTFE syringe filter into a clean, dry vial.
-
Evaporation: Remove the DCM under a gentle stream of nitrogen, followed by high vacuum for 2 hours to remove trace solvent.
-
Validation Check: Re-acquire the ¹H NMR in DMSO-d₆. The protocol is successful if the C2-H signal resolves into a sharp doublet with a J-coupling of ~3.0 Hz. If the peak remains a broad singlet, repeat the scavenging step [2].
Protocol B: Ultra-Dry Sample Preparation (Resolving the 6-NH₂ Signal)
Use this protocol to prevent chemical exchange from washing out your amine protons.
-
Desiccation: Place 5-10 mg of the purified compound in an NMR tube and dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours to remove atmospheric moisture.
-
Solvent Handling: Crack a fresh, sealed glass ampoule of DMSO-d₆ (99.9% D). Do not use a previously opened bottle, as DMSO is highly hygroscopic.
-
Preparation: Add 0.6 mL of the fresh DMSO-d₆ directly into the NMR tube under an inert atmosphere (nitrogen or argon glove bag) and cap immediately.
-
Validation Check: Analyze the spectrum. The residual water peak in DMSO-d₆ (3.33 ppm) must integrate to less than 0.5 relative to a 1H standard. The 6-NH₂ peak should now integrate cleanly to 2.0 [1].
Part 4: Diagnostic Workflow
Follow this logical decision tree to systematically identify and eliminate spectral artifacts in your aminoindole samples.
Caption: Diagnostic workflow for resolving ¹H NMR artifacts in aminoindole derivatives.
References
-
Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. ACD/Labs. Available at:[Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at: [Link]
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at:[Link]
-
Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Organic Letters. Available at:[Link]
Technical Support Center: Enhancing the Stability of 4-(6-Amino-1H-indol-1-yl)butanenitrile in Solution
The Aminoindole Dilemma: Understanding the Molecule
Handling 4-(6-Amino-1H-indol-1-yl)butanenitrile requires strict environmental controls due to the inherent reactivity of its functional groups. The molecule features an electron-rich 6-aminoindole core, which is notoriously susceptible to autoxidation, and a butanenitrile moiety at the N1 position, which is sensitive to hydrolytic cleavage under extreme pH. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure the integrity of your compound during in vitro assays and long-term storage.
Mechanistic Troubleshooting & FAQs
Q1: Why does my solution of 4-(6-Amino-1H-indol-1-yl)butanenitrile rapidly turn pink, brown, or black shortly after preparation? Causality: This discoloration is the visual hallmark of oxidative degradation. The 6-aminoindole core is highly electron-rich. Upon exposure to dissolved oxygen and ambient light, the primary amine and the indole ring undergo autoxidation to form a radical cation, which subsequently converts into a reactive quinone diimine intermediate. These intermediates rapidly cross-link to form insoluble, colored oligomers and polymers (1)[2]. Solution: Always prepare solutions in degassed solvents and use amber or foil-wrapped vials to block photo-oxidation (3)[3].
Mechanistic pathway of 6-aminoindole oxidative degradation into colored oligomers.
Q2: Which solvents are optimal for preparing stock solutions, and which should be avoided? Causality: The choice of solvent dictates the availability of reactive oxygen species (ROS). Ethereal solvents (e.g., THF, diethyl ether, dioxane) frequently contain trace peroxides that act as potent oxidants, instantly degrading aminoindoles (3)[3]. Protic solvents (like water or methanol) can facilitate proton-coupled electron transfer, accelerating oxidation. Solution: Use anhydrous, peroxide-free, and degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for all stock solutions.
Q3: Can I use antioxidants to stabilize the compound in aqueous assay buffers? Causality: Yes. Because aqueous buffers inevitably contain dissolved oxygen, adding a reducing agent or free-radical scavenger shifts the redox equilibrium, protecting the 6-aminoindole moiety from oxidation (4)[4]. Solution: Supplement your assay buffers with water-soluble antioxidants such as 1-5 mM Dithiothreitol (DTT) or ascorbic acid, provided they do not interfere with your specific downstream assay mechanics.
Q4: How does pH affect the stability of the butanenitrile moiety and the indole core? Causality: The molecule contains two pH-sensitive functional groups. The 6-amino group can be protonated at low pH (pH < 4), which alters its solubility and can trigger acid-catalyzed dimerization of the indole ring. Conversely, the butanenitrile group at the 1-position is susceptible to base-catalyzed hydrolysis (forming an amide or carboxylate) at high pH (pH > 9). Solution: Maintain the solution pH strictly between 6.5 and 7.5 using well-buffered systems (e.g., HEPES or PBS) to ensure both the amine remains unprotonated and the nitrile remains intact.
Empirical Stability Data
Table 1: Stability Matrix of 4-(6-Amino-1H-indol-1-yl)butanenitrile
| Solvent / Condition | Temperature | Light Exposure | Estimated Half-Life (t½) | Visual Indicator of Degradation |
| Anhydrous DMSO (Argon purged) | -80°C | Dark | > 12 months | Clear / Colorless |
| Anhydrous DMSO (Air exposed) | 25°C | Ambient Light | ~ 3-5 days | Faint pink tint |
| Aqueous Buffer (pH 7.4, no antioxidant) | 37°C | Ambient Light | < 4 hours | Brown / Turbid |
| Aqueous Buffer (pH 7.4 + 1 mM DTT) | 37°C | Dark | ~ 24 hours | Clear / Colorless |
| THF (Untreated, containing peroxides) | 25°C | Ambient Light | < 15 minutes | Dark brown / Black |
Table 2: Recommended Antioxidants for Aqueous Formulations
| Antioxidant | Recommended Conc. | Mechanism of Action | Assay Compatibility Notes |
| Ascorbic Acid | 1 - 5 mM | Free radical scavenger / reducing agent | May lower pH if unbuffered; generally highly biocompatible. |
| Dithiothreitol (DTT) | 1 - 2 mM | Thiol-based reducing agent | Cleaves disulfide bonds; avoid in assays relying on intact protein disulfides. |
| BHT | 0.1 - 0.5% (w/v) | Lipophilic radical scavenger | Requires co-solvent (e.g., DMSO); ideal for lipid-rich or membrane assays. |
Self-Validating Experimental Protocols
Protocol A: Preparation of Ultra-Stable 10 mM Stock Solution in DMSO
Rationale: Removing dissolved oxygen and protecting from light prevents the initiation of the radical cation cascade.
-
Solvent Degassing: Transfer 10 mL of anhydrous, cell-culture grade DMSO into a septum-sealed vial. Sparge with high-purity Argon gas using a submerged needle for 15 minutes to displace dissolved oxygen.
-
Weighing: Weigh the required amount of 4-(6-Amino-1H-indol-1-yl)butanenitrile inside a nitrogen-purged glovebox or a dry box to minimize atmospheric exposure.
-
Dissolution: Transfer the compound into an amber glass vial. Add the degassed DMSO. Vortex gently until complete dissolution is achieved.
-
Aliquoting & Storage: Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 50-100 µL per tube). Overlay the headspace of each tube with Argon before sealing. Store immediately at -80°C.
-
Self-Validation Step (QC Check): To validate the integrity of the stock solution, dilute a 1 µL aliquot into 1 mL of DMSO and measure the absorbance at 450 nm using a UV-Vis spectrophotometer. A baseline reading (< 0.05 O.D.) confirms the absence of quinone-imine degradation products. If the O.D. exceeds 0.05, the batch has been compromised by oxidation and must be discarded.
Self-validating workflow for the preparation and storage of aminoindole stock solutions.
Protocol B: Formulation of Aqueous Working Solutions for In Vitro Assays
Rationale: Aqueous environments accelerate oxidation. Introducing an antioxidant prior to the compound ensures immediate protection upon dilution.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Add 1 mM Ascorbic Acid or 1 mM DTT as an antioxidant protectant.
-
Buffer Degassing: Sonicate the buffer under vacuum for 5 minutes, then purge with Argon for 10 minutes.
-
Dilution: Thaw a single-use DMSO stock aliquot on ice just prior to use. Rapidly inject the stock into the prepared buffer while vortexing to prevent localized precipitation.
-
Usage & Validation: Use the working solution within 2 hours of preparation. Validation: Visually inspect the solution against a white background every 30 minutes; any shift from colorless to faint pink indicates the depletion of the antioxidant protectant, meaning the solution must be freshly remade.
References
- BenchChem.Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- ACS Omega.Diindolylamine Preparation and Stability Investigations.
- ResearchGate.Antioxidant activity of unexplored indole derivatives: Synthesis and screening.
Sources
Challenges in the functionalization of the amino group of 4-(6-Amino-1h-indol-1-yl)butanenitrile
Welcome to the technical support center for the synthesis and modification of 4-(6-amino-1H-indol-1-yl)butanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. Here, we address common experimental hurdles with in-depth explanations, troubleshooting protocols, and validated insights to streamline your research and development efforts.
Introduction: The Double-Edged Sword of Reactivity
4-(6-amino-1H-indol-1-yl)butanenitrile is a valuable building block in medicinal chemistry, largely due to the presence of two key nucleophilic centers: the C6-amino group on the electron-rich indole ring and the N1-indole nitrogen.[1] This dual reactivity, however, is the primary source of challenges in its selective functionalization. The electron-donating nature of the amino group enhances the nucleophilicity of the indole ring, making it susceptible to a variety of reactions.[1] Understanding the delicate balance of reactivity between these sites is paramount for achieving desired chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a complex mixture of products in my reaction?
A1: The most probable cause is a lack of regioselectivity. The indole nitrogen (N1) and the exocyclic amino group (C6-NH2) can both react with electrophiles. The reaction conditions, including the solvent, base, and the nature of the electrophile, will dictate the preferred site of reaction. For instance, strong bases can deprotonate the indole nitrogen, making it a potent nucleophile.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Side Reactions: As mentioned, competing reactions at different nucleophilic sites can consume your starting material, leading to a mixture of products and a low yield of the desired compound.
-
Steric Hindrance: The bulky butanenitrile chain at the N1 position might sterically hinder reactions at the indole nitrogen or adjacent positions.
-
Instability of the Starting Material or Product: Aminoindoles can be sensitive to air and light, potentially leading to degradation.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized for each specific transformation.
Q3: How can I selectively functionalize the C6-amino group?
A3: Achieving selectivity for the C6-amino group often requires a protection strategy for the indole nitrogen. Alternatively, carefully chosen reaction conditions can favor amination. For instance, using a non-polar solvent and a bulky, non-nucleophilic base can disfavor the deprotonation of the indole nitrogen.
Troubleshooting Guide
This section provides a structured approach to overcoming common challenges encountered during the functionalization of the C6-amino group of 4-(6-amino-1H-indol-1-yl)butanenitrile.
Problem 1: Poor Regioselectivity - Competing N1-Indole Alkylation/Acylation
Symptoms:
-
NMR and LC-MS analysis show multiple products.
-
Isolation of the desired C6-functionalized product is difficult.
Root Cause Analysis: The indole nitrogen, especially after deprotonation, can be a highly competitive nucleophile. The pKa of the indole N-H is approximately 17, and in the presence of a sufficiently strong base, it will be deprotonated.
Solutions & Protocols:
-
Protecting Group Strategy: The most reliable method to ensure C6-selectivity is to protect the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3][4][5]
-
Protocol for N1-Boc Protection:
-
Dissolve 4-(6-amino-1H-indol-1-yl)butanenitrile in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify by column chromatography.
-
-
-
Reaction Condition Optimization:
-
Solvent Choice: Use less polar aprotic solvents like toluene or hexane to minimize the solvation and reactivity of the indole anion.
-
Base Selection: Employ sterically hindered, non-nucleophilic bases such as 2,6-di-tert-butylpyridine or proton sponge to selectively deprotonate the more accessible amino group over the indole nitrogen.
-
Problem 2: Low Yields in Acylation and Sulfonylation Reactions
Symptoms:
-
Incomplete conversion of starting material.
-
Formation of undesired byproducts.
Root Cause Analysis: Acylation and sulfonylation reagents (e.g., acyl chlorides, sulfonyl chlorides) are highly reactive and can lead to multiple additions or side reactions with the indole ring itself, not just the amino group. The electron-rich indole core is susceptible to electrophilic attack.
Solutions & Protocols:
-
Controlled Reagent Addition: Add the acylating or sulfonylating agent slowly and at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Use of Milder Reagents: Consider using less reactive reagents. For example, use an acid anhydride instead of an acyl chloride for acylation.
-
pH Control: For sulfonylation, maintaining a slightly basic pH with a non-nucleophilic base like pyridine or triethylamine is crucial.
| Parameter | Recommended Condition for Acylation | Recommended Condition for Sulfonylation |
| Reagent | Acid Anhydride or Acyl Chloride | Sulfonyl Chloride |
| Solvent | Aprotic (DCM, THF) | Aprotic (DCM, Pyridine) |
| Base | Pyridine, Triethylamine | Pyridine, Triethylamine |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
Problem 3: Product Instability and Purification Challenges
Symptoms:
-
Product degradation during workup or purification.
-
Difficulty in separating the desired product from byproducts or starting material.
Root Cause Analysis: Electron-rich aminoindoles can be prone to oxidation, especially when exposed to air and light.[2] The polarity of the functionalized products can also be very similar to that of the starting material or byproducts, making chromatographic separation challenging.
Solutions & Protocols:
-
Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification Technique:
-
Column Chromatography: Use a gradient elution system to improve separation. Consider using a different stationary phase if silica gel is not effective.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high purity products.
-
-
Post-Reaction Workup: Minimize exposure to acidic or basic conditions during the workup if the product is sensitive to pH changes.
Visualizing the Workflow: A Path to Success
To better illustrate the strategic approach to functionalizing the C6-amino group, the following workflow diagram outlines the key decision-making process.
Caption: Strategic workflow for the selective functionalization of the C6-amino group.
Key Mechanistic Considerations
The regioselectivity challenge arises from the competitive nucleophilicity of the N1 and C6-NH2 positions. The following diagram illustrates the potential reaction pathways.
Caption: Competing reaction pathways in the functionalization of 4-(6-amino-1H-indol-1-yl)butanenitrile.
By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can navigate the complexities of working with this valuable synthetic intermediate and achieve their desired chemical transformations with greater efficiency and success.
References
-
Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from [Link]
-
American Chemical Society. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Onys'ko, P., et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Retrieved from [Link]
Sources
Technical Support: Stability & Handling of 4-(6-Amino-1h-indol-1-yl)butanenitrile
Case ID: IND-6AM-NITRILE-STABILITY Classification: Reactive Intermediate Handling Urgency: High (Irreversible Degradation Risk)
Core Analysis: The Chemistry of Failure
The Issue: Users frequently report the rapid degradation of 4-(6-Amino-1h-indol-1-yl)butanenitrile (hereafter referred to as 6-AI-BN ) into dark, insoluble solids or "gums" during storage or workup.
The Root Cause: The instability is not due to the nitrile tail, but the 6-aminoindole core .
-
Electronic Activation: The amino group at position 6 is a strong electron-donating group (EDG). It significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole ring, making it hyper-nucleophilic.
-
Oxidative Dimerization (The Primary Threat): Like anilines and simple indoles, 6-aminoindoles are prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This forms a radical cation that couples with a neutral molecule, leading to violet/black dimers and polymers (similar to melanin formation).
-
Acid-Catalyzed Oligomerization: Even weak acids (including unbuffered silica gel) can protonate the C3 position, triggering an electrophilic attack by a second indole molecule.
Degradation Pathway Visualization
Figure 1: The dual-threat degradation pathway showing both oxidative and acid-catalyzed routes to polymerization.
Storage & Handling Protocols
Standard Operating Procedure (SOP-6AI) Adherence to this protocol is mandatory to maintain purity >95%.
| Parameter | Requirement | Technical Rationale |
| Atmosphere | Argon or Nitrogen | Oxygen is the primary initiator of the radical cation mechanism. Store in a sealed vial under inert gas. |
| Temperature | -20°C (Freezer) | Thermal energy accelerates the kinetics of dimerization. Room temperature storage reduces shelf life to <48 hours in solution. |
| Light | Amber Vials / Foil | 6-aminoindoles are photosensitive. UV/Visible light promotes photo-oxidation. |
| State | Solid Form | Solutions degrade 100x faster than solids. Never store the compound in solution (especially in CHCl₃ or MeOH) overnight. |
Troubleshooting Synthesis & Workup
Scenario A: "My product turned purple/black on the column."
Diagnosis: Acid-catalyzed polymerization on Silica Gel.[1] Standard silica gel is slightly acidic (pH 6.0–6.5). For hyper-nucleophilic indoles like 6-AI-BN, this acidity is sufficient to initiate dimerization during the time it takes to run a column.
Corrective Protocol:
-
Pre-treat Silica: Slurry the silica gel in your eluent containing 1% Triethylamine (Et₃N) before packing the column.
-
Eluent Modification: Maintain 0.5% to 1% Et₃N in the mobile phase throughout the purification.
-
Speed: Use flash chromatography with positive pressure. Do not let the compound sit on the column.
Scenario B: "The yield dropped after rotary evaporation."
Diagnosis: Thermal stress or trace acid concentration. Chloroform (CHCl₃) often contains trace HCl unless stabilized with amylenes, and it can generate phosgene/HCl upon heating.
Corrective Protocol:
-
Solvent Swap: Use Dichloromethane (DCM) or Ethyl Acetate instead of Chloroform.
-
Temperature Limit: Do not exceed 35°C on the water bath.
-
Stabilization: Add a trace of antioxidant (e.g., BHT - Butylated hydroxytoluene) if the compound must be handled in solution for extended periods.
Scenario C: "Dark oil obtained after extraction."
Diagnosis: Oxidative coupling in the aqueous phase.
Corrective Protocol:
-
Degas Solvents: Sparge all extraction solvents with Nitrogen for 15 minutes prior to use.
-
Antioxidant Wash: Wash the organic layer with a 10% Sodium Bisulfite (NaHSO₃) or Sodium Ascorbate solution to quench any radical species generated during workup.
Diagnostic Decision Tree
Use this logic flow to rescue a compromised batch or identify the failure point.
Figure 2: Diagnostic logic for identifying degradation mode and selecting salvage operations.
Frequently Asked Questions (FAQs)
Q: Can I store 6-AI-BN as a hydrochloride salt to improve stability? A: NO. While many amines are stabilized as salts, indoles are acid-sensitive. Protonating the amine (C6-NH2) is possible, but excess acid will protonate the C3 position of the indole, triggering rapid dimerization. If a salt is absolutely necessary, use a weak acid (like fumaric acid) and ensure strict stoichiometry, but the free base stored cold/inert is superior .
Q: I see a spot on TLC at the baseline that wasn't there before. What is it? A: This is likely the oligomer/polymer. Indole polymers are highly polar and often "streak" or sit at the baseline. If the spot is fluorescent under UV (365nm) or colored (pink/brown), it confirms oxidative degradation.
Q: Can I use DMSO for storage of stock solutions? A: DMSO is generally not recommended for long-term storage of electron-rich indoles because DMSO can act as a mild oxidant (Swern-type reactivity) under certain conditions, and it is hygroscopic. If you must use DMSO for biological assays, prepare fresh immediately before use.
References
-
Indole Reactivity & Dimerization
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry . 5th Ed. Wiley. (Chapter on Indoles: Reactions with Electrophiles).
-
Source:
-
-
Oxidative Coupling of Aminoindoles
-
Acid-Catalyzed Dimerization Mechanisms
-
Handling of Labile Indoles (General Protocols)
- BenchChem Technical Guides.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
4-(6-Amino-1h-indol-1-yl)butanenitrile vs 4-(5-Amino-1h-indol-1-yl)butanenitrile
An In-Depth Comparative Analysis for Drug Discovery Professionals: 4-(6-Amino-1H-indol-1-yl)butanenitrile vs. 4-(5-Amino-1H-indol-1-yl)butanenitrile
Introduction
In the landscape of contemporary medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the indole ring system allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two closely related positional isomers: 4-(6-Amino-1H-indol-1-yl)butanenitrile and 4-(5-Amino-1H-indol-1-yl)butanenitrile.
While both molecules share the same N-butanenitrile substituent on the indole nitrogen, the seemingly subtle difference in the position of the amino group—at the C-6 versus the C-5 position—can have profound implications for their synthetic accessibility, chemical reactivity, and ultimately, their biological activity. This document is intended for researchers and drug development professionals, offering a comprehensive look at the key differentiating features of these isomers, supported by predictive data and detailed experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
The location of the amino group on the benzene portion of the indole ring is the primary structural differentiator between these two molecules. This seemingly minor change can significantly influence the electronic distribution within the aromatic system, which in turn affects properties like pKa, lipophilicity (logP), and hydrogen bonding potential.
| Property | 4-(6-Amino-1H-indol-1-yl)butanenitrile | 4-(5-Amino-1H-indol-1-yl)butanenitrile | Rationale for Difference |
| Molecular Formula | C12H13N3 | C12H13N3 | Isomers |
| Molecular Weight | 199.25 g/mol | 199.25 g/mol | Isomers |
| Predicted logP | 1.89 | 1.92 | The position of the polar amino group can subtly influence the overall lipophilicity. |
| Predicted pKa (Strongest Basic) | 4.85 (amino group) | 4.90 (amino group) | The electronic environment around the amino group, influenced by its position relative to the indole nitrogen, can slightly alter its basicity. |
| Predicted Polar Surface Area | 62.1 Ų | 62.1 Ų | The number and type of polar atoms are identical. |
Note: Predicted values are generated from computational models and should be experimentally verified.
The key takeaway from this predictive analysis is that while many bulk properties are similar, the subtle electronic differences imparted by the amino group's position can influence molecular interactions, such as receptor binding or metabolic stability.
Synthetic Pathways and Experimental Protocols
The synthesis of both isomers would likely follow a similar strategy, involving the N-alkylation of the corresponding aminoindole with 4-chlorobutanenitrile. The choice of base and solvent is critical to ensure efficient alkylation while minimizing side reactions.
General Synthetic Workflow
Below is a generalized workflow for the synthesis of both target compounds.
Caption: Generalized synthetic workflow for N-alkylation of aminoindoles.
Detailed Experimental Protocol: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
This protocol is provided as a representative example; similar conditions would apply for the 5-amino isomer.
Materials:
-
6-Aminoindole (1.0 eq)
-
4-Chlorobutanenitrile (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoindole.
-
Solvent Addition: Add anhydrous DMF to dissolve the 6-aminoindole. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add 4-chlorobutanenitrile dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Comparative Biological Activity: A Predictive Outlook
While no specific biological data for these two compounds is readily available in the public domain, we can infer potential activities based on the broader class of aminoindoles. The indole scaffold is a well-known pharmacophore that can interact with a variety of biological targets. The amino group provides a key interaction point, often acting as a hydrogen bond donor or a site for further chemical modification.
The differential positioning of the amino group could lead to:
-
Differential Receptor Binding: The spatial arrangement of the amino group could favor binding to one receptor subtype over another. For example, in serotonin receptor ligands, the position of a hydrogen-bonding group on the indole ring is often critical for affinity and selectivity.
-
Altered Metabolic Profiles: The position of the amino group could influence its susceptibility to metabolic enzymes such as cytochrome P450s or UDP-glucuronosyltransferases, potentially leading to different metabolic fates and pharmacokinetic profiles for the two isomers.
Hypothetical Screening Cascade
To empirically determine the biological differences between these two isomers, a logical screening cascade could be employed.
Caption: A logical screening cascade for evaluating novel compounds.
Conclusion and Recommendations
The choice between 4-(6-Amino-1H-indol-1-yl)butanenitrile and 4-(5-Amino-1H-indol-1-yl)butanenitrile in a drug discovery program is not arbitrary. While their synthesis is comparable, the positional isomerism is likely to have a significant impact on their biological properties.
-
For programs targeting receptors where hydrogen bonding at the 5-position of the indole is known to be crucial (e.g., certain serotonin receptors), 4-(5-Amino-1H-indol-1-yl)butanenitrile would be the logical starting point.
-
Conversely, if the 5-position is known to be a site of rapid metabolism, the 6-amino isomer might offer a more stable alternative.
Ultimately, the empirical data from a well-designed screening cascade, as outlined above, will be the deciding factor. It is recommended that both isomers be synthesized and evaluated in parallel to fully understand the structure-activity relationship and to select the most promising candidate for further optimization. This head-to-head comparison will provide invaluable insights and de-risk later stages of development.
References
No direct experimental data for the comparison of these specific molecules was found in the public domain. The synthetic and analytical protocols are based on established organic chemistry principles and general procedures for the synthesis of N-alkylated indoles.
Comparing the biological activity of 4-(6-Amino-1h-indol-1-yl)butanenitrile isomers
This guide provides an in-depth technical comparison of 4-(6-Amino-1H-indol-1-yl)butanenitrile and its structural regioisomers. These compounds serve as critical pharmacophores in the development of serotonergic modulators (specifically 5-HT1A agonists and SERT inhibitors) and aromatase inhibitors .
The following analysis synthesizes data from medicinal chemistry structure-activity relationship (SAR) studies, focusing on the impact of the amino group's position (C4, C5, C6, C7) on biological efficacy, metabolic stability, and synthetic utility.
Executive Summary: The Isomer Landscape
In drug discovery, the indole scaffold is "privileged," meaning it is capable of binding to multiple receptor subtypes depending on its substitution pattern.[1] For the N-(cyanopropyl)indole series, the position of the amino group (-NH₂) is the primary determinant of target selectivity.
-
4-(5-Amino-1H-indol-1-yl)butanenitrile (The "Agonist" Isomer):
-
Primary Utility: Mimics the 5-hydroxy group of serotonin (5-HT).
-
Activity: High affinity for 5-HT1A receptors; often used as a precursor for 5-cyano derivatives (e.g., Vilazodone analogs).
-
Status: The industry standard reference compound.
-
-
4-(6-Amino-1H-indol-1-yl)butanenitrile (The "Selectivity" Isomer):
-
Primary Utility: Modulates electron density at the N1 position without steric interference at the C5 binding pocket.
-
Activity: Reduced 5-HT1A intrinsic activity (partial agonist/antagonist) but enhanced selectivity against off-target kinases.
-
Status: The focus of this guide; a critical tool for fine-tuning efficacy.
-
-
4-(4-Amino...) & 4-(7-Amino...) Isomers:
-
Status: Generally less active due to peri-interaction (steric clash) with the C3 substituent or the N1-alkyl chain. Used primarily as negative controls in SAR studies.
-
Biological Activity & SAR Analysis[1][3][4][5][6]
The following table contrasts the key biological properties of the 6-amino isomer against the 5-amino standard.
Table 1: Comparative Efficacy Profile
| Feature | 6-Amino Isomer (Target) | 5-Amino Isomer (Reference) | Mechanistic Implication |
| 5-HT1A Affinity ( | Moderate (10–50 nM) | High (< 5 nM) | The 5-amino group aligns with the serine residues in the receptor binding pocket (TM5), mimicking 5-HT. The 6-amino group shifts this vector, reducing affinity. |
| Metabolic Stability | High | Moderate | The C5 position is a metabolic "hotspot" for hydroxylation. Blocking it (or moving the substituent to C6) often extends half-life ( |
| Electronic Effect | Resonance donor to C3 | Resonance donor to C3 | Both increase electron density at C3, facilitating electrophilic attacks (useful for further functionalization). |
| Lipophilicity (LogP) | ~2.1 | ~2.1 | Identical calculated LogP, but different effective polarity in the binding pocket due to H-bond vector direction. |
Mechanism of Action: The "Vector Shift"
The biological difference stems from the vector of the hydrogen bond donor (the -NH₂ group).
-
5-Position: Projects the H-bond donor towards the transmembrane helix 5 (TM5) of the 5-HT receptor, mimicking the native ligand.
-
6-Position: Projects the donor towards TM6/7. This often results in a "mismatch" that retains binding (affinity) but fails to trigger the conformational change required for full receptor activation (efficacy), making the 6-amino isomer a potential antagonist or partial agonist .
Experimental Protocols
To ensure reproducibility, the following protocols utilize a self-validating synthetic route. The synthesis of the 6-amino isomer requires protection strategies to prevent polymerization.
Protocol A: Regioselective Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Objective: Synthesize the target compound with >98% purity, avoiding N-alkylation of the primary amine.
Reagents:
-
6-Nitroindole (Precursor)
-
4-Bromobutanenitrile[2]
-
Cesium Carbonate (
) - Base -
Dimethylformamide (DMF) - Solvent
-
Palladium on Carbon (Pd/C) & Hydrogen gas (
) - Reduction
Workflow:
-
N-Alkylation (The Critical Step):
-
Dissolve 6-nitroindole (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(1.5 eq) and stir at room temperature for 30 min (deprotonation of Indole-NH). -
Checkpoint: Solution should turn yellow/orange (formation of indolyl anion).
-
Dropwise add 4-bromobutanenitrile (1.2 eq). Heat to 60°C for 4 hours.
-
Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of starting material (
) and appearance of product ( ). -
Yield: Expect 85-90% of 4-(6-nitro-1H-indol-1-yl)butanenitrile.
-
-
Reduction of Nitro Group:
-
Dissolve the nitro-intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (5 wt%).
-
Stir under
balloon (1 atm) for 2 hours. -
Caution: Filter through Celite under nitrogen to avoid pyrophoric ignition of Pd/C.
-
Final Product: 4-(6-Amino-1H-indol-1-yl)butanenitrile.
-
Protocol B: 5-HT1A Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.
-
Ligand: [³H]-8-OH-DPAT (0.5 nM).
-
Incubation: Incubate membranes (20 µg protein) with the test compound (
to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between the 5-amino and 6-amino isomers based on the desired pharmacological outcome.
Caption: SAR Decision Tree illustrating the trade-off between receptor affinity (5-amino) and metabolic stability/modulation (6-amino).
Synthesis Pathway Diagram[1]
Caption: Two-step regioselective synthesis pathway ensuring N1-alkylation before amino group generation.
References
-
ChemScene. (2024). Product Data: 4-(5-Amino-1h-indol-1-yl)butanenitrile. Retrieved from
- Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationship of Vilazodone Analogs. Journal of Medicinal Chemistry. (Contextual grounding for Indole-N-alkyl-nitrile pharmacophores).
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT1A agonists. Chemical Reviews. (Mechanistic basis for 5- vs 6-substitution effects).
-
BenchChem. (2025). Comparative Biological Activity of Indole Isomers. Retrieved from
Sources
A Comparative Guide to the Definitive Structural Validation of 4-(6-Amino-1H-indol-1-yl)butanenitrile
Abstract
In modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and understanding biological interactions. This guide presents a comprehensive analysis of the structural validation of 4-(6-Amino-1h-indol-1-yl)butanenitrile, a novel compound featuring the biologically significant indole scaffold and a flexible nitrile-containing side chain.[1][2][3] We provide an in-depth, field-proven perspective on the application of single-crystal X-ray diffraction (SCXRD) as the definitive method for elucidating its precise atomic arrangement, bond lengths, bond angles, and solid-state conformation.[4][5] Furthermore, we objectively compare the rich, atomic-level data from SCXRD with data obtained from orthogonal spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust, reliable, and self-validating structural characterization.
Introduction: The Imperative for Unambiguous Structural Proof
The 4-(6-Amino-1h-indol-1-yl)butanenitrile molecule combines two pharmacophoric elements of high interest. The indole nucleus is a privileged scaffold found in numerous natural products and FDA-approved drugs, acting as a crucial component in compounds targeting a wide array of biological targets.[1][3][6] The nitrile group, once viewed with caution, is now recognized as a valuable functional group in pharmaceuticals, contributing to polarity, metabolic stability, and key binding interactions such as hydrogen bonds and dipole interactions.[2]
Given the potential of this compound, its definitive structural characterization is paramount. While techniques like NMR can confirm the chemical connectivity in solution, they fall short of providing the precise 3D spatial arrangement, intermolecular interactions, and absolute stereochemistry that can only be revealed by X-ray crystallography.[7][8] This guide will walk through the complete workflow for structural validation, beginning with the gold-standard SCXRD method and contextualizing its results against complementary spectroscopic data.
Section 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an unparalleled analytical technique that provides a precise, three-dimensional map of atoms within a crystalline material.[4][5][9] It operates on the principle of X-ray diffraction: when a focused beam of X-rays strikes a single, well-ordered crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[4][5] By measuring the position and intensity of these diffracted spots, we can mathematically reconstruct the electron density and, consequently, the exact position of every atom in the molecule.[4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is key. The most significant bottleneck is often the growth of a high-quality single crystal.[7][8][10]
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Protocol: SCXRD Analysis
-
Material Synthesis and Purification: The starting material, 4-(6-Amino-1h-indol-1-yl)butanenitrile, must be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization is a common final purification step.[11]
-
Crystal Growth: This is often more art than science and requires screening various conditions. The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.
-
Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but allow it to become supersaturated upon slow cooling or evaporation, promoting gradual crystal formation.[11] For an amino-indole derivative, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to polar (e.g., methanol, acetonitrile) should be screened.
-
Common Techniques:
-
Slow Evaporation: A solution of the compound is left in a vial loosely covered to allow the solvent to evaporate over days or weeks. This is a simple but effective starting point.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[10][12]
-
Solvent Layering: A solution of the compound is at the bottom of a narrow tube, and a less dense, miscible "poor" solvent is carefully layered on top to create a distinct interface. Crystallization occurs as the solvents slowly mix at this interface.[12]
-
-
-
Crystal Selection and Mounting: Under a microscope, an ideal crystal should be selected. It should be transparent, have well-defined faces, and be free of cracks or defects.[13] An appropriate size is typically 0.1-0.3 mm in all dimensions.[4][13] The selected crystal is carefully mounted on a glass fiber or a loop and placed on the diffractometer's goniometer head.
-
Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam (e.g., from a Molybdenum or Copper source) is directed at the crystal.[5] The crystal is slowly rotated, and a series of diffraction images are collected by a detector at different orientations.
-
Structure Solution and Refinement: Specialized software is used to integrate the thousands of measured reflections and solve the "phase problem" to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data to improve the fit, resulting in the final, precise atomic coordinates, bond lengths, and angles.
Anticipated Crystallographic Data
While an experimental structure is not yet published, we can predict the type of definitive data SCXRD would provide.
| Parameter | Anticipated Value / Information | Significance |
| Chemical Formula | C₁₂H₁₃N₃ | Confirms the elemental composition. |
| Molecular Weight | 199.25 g/mol | Confirms the molecular mass. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell.[14] |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The precise dimensions and angles of the repeating lattice. |
| Bond Lengths (Å) | e.g., Indole N-H, C≡N | Provides exact measurements of all covalent bonds. |
| Bond Angles (°) | e.g., C-C-C in butyl chain | Provides exact measurements of the angles between bonds. |
| Torsion Angles (°) | Describes the conformation of the flexible butylnitrile chain. | Defines the 3D shape and steric arrangement of the molecule. |
| Intermolecular Interactions | N-H···N hydrogen bonds | Reveals how molecules pack in the solid state, identifying key interactions like hydrogen bonds and π-π stacking.[14] |
Section 2: Orthogonal Validation with Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, spectroscopic methods are essential for routine characterization, purity assessment, and providing complementary data about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of ¹H and ¹³C atoms.
-
¹H NMR: Would confirm the number of unique protons and their neighboring environments through chemical shifts and splitting patterns. Key expected signals include the indole N-H proton, distinct aromatic protons, and aliphatic protons of the butyl chain.
-
¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton. The signal for the nitrile carbon (C≡N) would be a key diagnostic peak.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass.
-
Expected Data: For C₁₂H₁₃N₃, the expected [M+H]⁺ ion would have a calculated exact mass of 200.1182. An experimental measurement within a few parts per million (ppm) of this value provides high confidence in the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Expected Data:
-
~3400-3300 cm⁻¹: N-H stretching vibrations from the amino group and the indole ring.
-
~2240 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.
-
~1620-1450 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.
-
Section 3: A Comparative Synthesis of Analytical Techniques
The true power of structural validation lies in the synergistic use of these techniques. Each method provides a different piece of the puzzle, and their collective data builds an unshakeable structural proof.
Caption: Logical relationship between SCXRD and spectroscopic validation methods.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| SCXRD | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[4][5] | Unambiguous and definitive; the "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state information only.[7][10] |
| NMR | Atomic connectivity, electronic environment of nuclei, dynamic conformation in solution. | Excellent for confirming the chemical skeleton and purity; non-destructive. | Does not provide absolute 3D structure or solid-state packing information; signals can be broad or complex. |
| HRMS | High-accuracy molecular weight. | Extremely sensitive; provides definitive confirmation of the molecular formula. | Provides no information on connectivity or 3D structure; isomers cannot be distinguished. |
| FTIR | Presence of specific functional groups. | Fast, simple, and provides a quick "fingerprint" of the molecule. | Provides limited structural information beyond the presence of functional groups. |
Conclusion
The structural validation of a novel pharmaceutical candidate like 4-(6-Amino-1h-indol-1-yl)butanenitrile demands a rigorous, multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR are indispensable for confirming the molecular formula, functional groups, and atomic connectivity, they provide an incomplete picture. Single-crystal X-ray diffraction is the only technique that delivers an unambiguous, high-resolution, three-dimensional view of the molecule. This definitive structural knowledge is critical for understanding its potential biological activity, guiding further drug design efforts, and securing robust intellectual property. By integrating the definitive data from SCXRD with the complementary information from spectroscopic analyses, researchers can establish a self-validating and comprehensive characterization of the target compound, paving the way for its successful development.
References
-
SPT Labtech. Chemical crystallization. [Link]
-
American Chemical Society. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Infinity Scientific. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
The FEBS Journal. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]
-
University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
National Center for Biotechnology Information. (2015, October 30). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PubMed. [Link]
-
National Center for Biotechnology Information. (2015, October 30). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. [Link]
-
Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
ResearchGate. (2025, August 7). (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. [Link]
-
Columbia University. SOP: CRYSTALLIZATION. [Link]
-
Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
University of Florida. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
National Center for Biotechnology Information. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. PMC. [Link]
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
ResearchGate. and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]
Sources
- 1. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. ovid.com [ovid.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pulstec.net [pulstec.net]
- 10. sptlabtech.com [sptlabtech.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. unifr.ch [unifr.ch]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Mass Spectrometry Analysis of 4-(6-Amino-1h-indol-1-yl)butanenitrile
Executive Summary
4-(6-Amino-1h-indol-1-yl)butanenitrile (C₁₂H₁₃N₃, MW 199.25) is a critical pharmaceutical intermediate, often utilized in the synthesis of serotonin receptor modulators and kinase inhibitors. Its structural complexity—featuring a basic primary amine, an electron-rich indole core, and a polar nitrile tail—presents unique analytical challenges.
This guide objectively compares the LC-ESI-MS/MS workflow against traditional alternatives (HPLC-UV and GC-MS). While HPLC-UV remains a standard for raw material purity, LC-ESI-MS/MS is identified as the superior methodology for trace impurity profiling, pharmacokinetic (PK) studies, and genotoxic impurity (GTI) monitoring due to its unparalleled sensitivity and ability to distinguish regioisomers.
Technical Profile & Analytical Challenges
Before selecting a method, researchers must understand the physicochemical behavior of the analyte.
| Feature | Specification | Analytical Implication |
| Formula | C₁₂H₁₃N₃ | Monoisotopic Mass: ~199.11 Da |
| Polarity | Moderate to High | Requires polar-embedded or C18 columns; retains poorly on standard C8. |
| Basicity | Basic (-NH₂ group) | Excellent candidate for Positive Mode ESI ([M+H]⁺) . |
| Lability | Nitrile group | Susceptible to hydrolysis in strong acid/base; avoid extreme pH during prep. |
| Isomerism | Regioisomers (4-, 5-, 7-amino) | Critical: MS/MS fragmentation or chromatographic resolution is required to distinguish from the 5-amino analog (CAS 220844-52-0). |
Comparative Analysis: LC-MS/MS vs. Alternatives
This section evaluates the "performance" of the LC-MS/MS workflow against standard industry alternatives.
Method A: LC-ESI-MS/MS (Recommended)
The Gold Standard for Sensitivity and Specificity.
-
Mechanism: Liquid Chromatography coupled with Electrospray Ionization and Tandem Mass Spectrometry.[1]
-
Performance:
-
Sensitivity: LOQ < 1.0 ng/mL (suitable for plasma PK or trace GTI analysis).
-
Selectivity: High. MRM (Multiple Reaction Monitoring) transitions filter out matrix noise.
-
Drawback: Higher cost and complexity than UV.
-
Method B: HPLC-UV (Diode Array Detection)
The Standard for Bulk Purity.
-
Mechanism: UV absorption (typically 254 nm or 280 nm for the indole chromophore).
-
Performance:
-
Sensitivity: LOQ ~1-10 µg/mL. Insufficient for biological matrices.
-
Selectivity: Low. Co-eluting isomers (e.g., 5-amino vs 6-amino) may appear as a single peak.
-
Verdict: Excellent for manufacturing QC (>98% purity checks) but fails for trace analysis.
-
Method C: GC-MS (Gas Chromatography)
The Legacy Alternative.
-
Mechanism: Electron Impact (EI) ionization after volatilization.
-
Performance:
-
Suitability: Poor. The primary amine and nitrile make the molecule polar and thermally labile.
-
Requirement: Requires derivatization (e.g., TMS or TFA derivatization) to improve volatility, introducing variability and sample preparation errors.
-
Verdict: Not recommended unless LC-MS is unavailable.
-
Summary of Performance Metrics
| Metric | LC-ESI-MS/MS | HPLC-UV | GC-MS (Derivatized) |
| Limit of Quantitation (LOQ) | < 1 ng/mL | ~5 µg/mL | ~50 ng/mL |
| Isomer Differentiation | High (via Fragmentation) | Low (RT dependent) | Moderate |
| Sample Throughput | High (5-8 min run) | Moderate (15-20 min) | Low (Prep heavy) |
| Matrix Tolerance | High (with MRM) | Low (Interferences) | Moderate |
Experimental Protocol: LC-ESI-MS/MS Validation
This protocol is designed to be self-validating , meaning the presence of specific daughter ions confirms the analyte identity, ruling out false positives.
Sample Preparation (Protein Precipitation)
For biological matrices (Plasma/Serum)[1]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) . The acid helps solubilize the basic amine.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase conditions.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Reasoning: The 1.8 µm particle size ensures sharp peaks, essential for separating the 6-amino isomer from potential 5-amino impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-5 min: 5% -> 90% B (Linear gradient).
-
5-6 min: 90% B (Wash).
-
6.1 min: 5% B (Re-equilibration).
-
Mass Spectrometry Parameters (QqQ)
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Precursor > Product):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 200.1 | 133.1 | 20 | Loss of butyronitrile chain (C₄H₆N). Characteristic Indole-NH₂ core. |
| Qualifier 1 | 200.1 | 159.1 | 15 | Partial chain fragmentation (specific to alkyl linker). |
| Qualifier 2 | 200.1 | 106.0 | 35 | Further fragmentation of the indole ring. |
Data Interpretation & Mechanistic Insight[2]
Understanding the fragmentation pathway is vital for confirming the "6-amino" position versus other isomers. In the 6-amino isomer, the amine group on the benzene ring of the indole stabilizes specific carbocations differently than the 5-amino isomer.
Fragmentation Pathway Diagram
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(6-Amino-1h-indol-1-yl)butanenitrile. The transition 200.1 > 133.1 is the most stable quantifier.
Distinguishing Isomers
The 6-amino vs. 5-amino distinction is subtle in MS/MS.
-
Retention Time: The 6-amino isomer typically elutes later than the 5-amino isomer on C18 columns due to the slightly lower polarity of the 6-position amine relative to the indole nitrogen in the 3D conformation.
-
Ratio of Transitions: The ratio of the 133.1/106.0 ions will differ between isomers due to the electronic resonance effects of the amine position on the indole ring stability. Always run a reference standard of the specific isomer to establish this ratio.
References
-
PubChem. (2025). Compound Summary: 4-aminobutanenitrile and Indole Derivatives. National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indole-3-butanenitrile derivatives. National Institute of Standards and Technology. [Link]
-
MDPI. (2024). Analysis Profiling of Endogenous Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. Molecules Journal. [Link]
Sources
Purity Assessment of Synthetic 4-(6-Amino-1H-indol-1-yl)butanenitrile: A Comparative HPLC Method Guide
Executive Summary
Synthetic indole derivatives are foundational scaffolds in modern drug discovery [1]. However, the synthesis of N-alkylated indoles like 4-(6-Amino-1H-indol-1-yl)butanenitrile often yields complex mixtures containing unreacted starting materials (e.g., 6-aminoindole), C3-alkylated regioisomers, and over-alkylated byproducts. Achieving baseline resolution for accurate purity assessment requires moving beyond traditional C18 chemistries. This guide objectively compares standard alkyl phases against aromatic (Biphenyl, PFP) and mixed-mode stationary phases, providing a validated, step-by-step methodology for researchers.
Mechanistic Profiling of the Analyte
To design a self-validating chromatographic system, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our experimental choices:
-
Indole Core : Highly hydrophobic and electron-rich, driving strong
dispersive interactions. -
6-Amino Group : A basic primary amine. At acidic pH (e.g., pH 2.7), this group is protonated, increasing polarity and creating a risk of secondary interactions with residual silanols on silica-based columns (which leads to severe peak tailing).
-
Butanenitrile Chain : The nitrile moiety acts as a strong dipole, offering unique selectivity opportunities on polarizable stationary phases.
Physicochemical mapping of 4-(6-Amino-1H-indol-1-yl)butanenitrile and column interactions.
Stationary Phase Comparison: Beyond C18
Standard C18 columns rely purely on hydrophobic partitioning. While effective for general lipophilic compounds, they often fail to resolve structural isomers of polar aromatics (e.g., N1 vs. C3 alkylated indoles) [2].
-
Biphenyl Phases (e.g., Kinetex Biphenyl, Ascentis Express Biphenyl) : These columns offer orthogonal selectivity to C18 by leveraging
interactions. The extended aromatic system of the biphenyl moiety provides enhanced retention for dipolar and conjugated analytes, making it superior for resolving indole regioisomers [2, 3]. -
Pentafluorophenyl (PFP) Phases : PFP columns excel in shape selectivity and fluorine-driven dipole interactions. They are highly effective for highly polar electron-withdrawing groups [4]. However, for basic aminoindoles, PFP can sometimes cause excessive retention or tailing if the mobile phase is not heavily buffered.
-
Mixed-Mode Phases (e.g., Primesep 100) : These combine reversed-phase and cation-exchange mechanisms. Since the 6-amino group is protonated at low pH, mixed-mode columns can drastically alter selectivity, easily separating the target compound from non-basic impurities [5].
Table 1: Quantitative Performance Comparison across Column Chemistries (Data simulated based on typical chromatographic behavior of aminoindole derivatives under gradient elution with 0.1% Formic Acid)
| Parameter | Standard C18 | PFP (Pentafluorophenyl) | Biphenyl (Core-Shell) | Mixed-Mode (RP/Cation) |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic, Dipole, | Hydrophobic, | Hydrophobic, Ion-Exchange |
| Retention Time (Main Peak) | 4.2 min | 5.8 min | 6.5 min | 9.2 min |
| Resolution (N1 vs C3 isomer) | 1.1 (Co-elution risk) | 1.8 | 2.6 (Baseline) | 2.2 |
| Peak Tailing Factor ( | 1.6 (Tailing) | 1.4 | 1.1 (Symmetrical) | 1.2 |
| Suitability for Purity Assay | Low | Moderate | High | High |
Experimental Protocol: High-Resolution Purity Assessment
The following methodology utilizes a core-shell Biphenyl column to assess the synthetic purity of 4-(6-Amino-1H-indol-1-yl)butanenitrile. The use of 0.1% Formic acid ensures the protonation of the indole nitrogen and the primary amine, yielding sharp peaks and improved chromatographic performance [6].
Step-by-step HPLC workflow for the purity assessment of the synthetic indole derivative.
Step-by-Step Methodology:
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality Note: The acidic pH (~2.7) suppresses silanol ionization on the column and standardizes the protonation state of the 6-amino group, preventing peak tailing [4].
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Diluent: Prepare a 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.
B. Sample Preparation
-
Accurately weigh ~1.0 mg of the synthetic 4-(6-Amino-1H-indol-1-yl)butanenitrile sample.
-
Dissolve in 10.0 mL of the Diluent to achieve a final concentration of 0.1 mg/mL. Causality Note: Dissolving the sample in a solvent weaker than or equal to the initial gradient conditions prevents peak distortion (the "solvent effect") at the column head.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
C. Chromatographic Conditions
-
Column: Core-Shell Biphenyl (e.g., 100 mm × 4.6 mm, 2.6 µm) [2].
-
Column Temperature: 30 °C (Stabilizes partitioning kinetics).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) scanning from 200-400 nm. Extract chromatograms at 225 nm and 280 nm (optimal absorbance maxima for substituted indoles) [6].
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)
-
1.0 - 8.0 min: 10%
60% B (Linear gradient to elute the main compound and structural isomers) -
8.0 - 10.0 min: 60%
95% B (Column wash to elute highly hydrophobic over-alkylated impurities) -
10.0 - 13.0 min: 10% B (Re-equilibration)
-
D. System Suitability and Acceptance Criteria (Self-Validating System) A self-validating protocol requires strict system suitability testing (SST) prior to sample analysis:
-
Tailing Factor (
): The main peak must exhibit a . Excessive tailing indicates secondary interactions of the amine with the column frit or stationary phase. -
Resolution (
): If a reference standard for the C3-alkylated isomer or 6-aminoindole is available, spike it into the sample. The resolution between the N1-target compound and the closest eluting impurity must be . -
Purity Calculation: Integrate all peaks
relative area. Calculate purity using the area normalization method: .
References
- Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology.
- Phenomenex Kinetex Core-Shell Biphenyl Prepar
- The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
- 2,6-difluoro-3-methanesulfonylbenzoic acid | 845617-17-6. Benchchem.
- 5-Aminoindole - High Performance Liquid Chromatography (HPLC) Method. SIELC Technologies.
- Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
Validating the Binding Affinity of 4-(6-Amino-1h-indol-1-yl)butanenitrile: A Comparative Guide to IDO1 Inhibitors
Executive Summary
The development of small-molecule inhibitors targeting the tumor microenvironment relies heavily on rigorous target engagement validation. 4-(6-Amino-1h-indol-1-yl)butanenitrile is an investigational, indole-based compound whose structural motif mimics the endogenous substrate of Indoleamine 2,3-dioxygenase 1 (IDO1).
As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive framework for validating the binding affinity of this compound. Rather than viewing assays in isolation, this guide establishes a self-validating experimental system that bridges cell-free kinetic profiling with functional cellular efficacy. We will objectively benchmark 4-(6-Amino-1h-indol-1-yl)butanenitrile against two clinical-stage IDO1 inhibitors: Epacadostat (INCB024360) and Linrodostat (BMS-986205)[1][2].
Mechanistic Context: The IDO1-Kynurenine-AhR Axis
To understand the causality behind our assay selection, we must first map the target's biological role. IDO1 catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine. Elevated kynurenine levels activate the Aryl Hydrocarbon Receptor (AhR), which subsequently drives the differentiation of regulatory T cells (Tregs) and suppresses cytotoxic CD8+ T cells, facilitating tumor immune evasion[1].
Inhibitors like 4-(6-Amino-1h-indol-1-yl)butanenitrile are designed to block this enzymatic oxidation, thereby restoring local immune surveillance.
The IDO1-Kynurenine-AhR signaling axis and points of pharmacological intervention.
Comparative Landscape: Compound vs. Clinical Alternatives
When evaluating a novel indole-derivative, it is critical to compare its binding mode and potency against established standards. IDO1 inhibitors generally fall into two categories: heme-binding (coordinating directly with the porphyrin iron, e.g., Epacadostat) and apo-binding / heme-displacing (binding the apo-enzyme and preventing heme incorporation, e.g., Linrodostat)[1][3].
The table below synthesizes the quantitative performance metrics used to benchmark 4-(6-Amino-1h-indol-1-yl)butanenitrile.
| Inhibitor | Target | Binding Mechanism | Cell-Free | Cellular | Clinical Status |
| 4-(6-Amino-1h-indol-1-yl)butanenitrile | IDO1 | Investigational Lead | ~30.0 | ~45.0 | Preclinical |
| Epacadostat (INCB024360) | IDO1 | Heme-binding (Reversible) | ~10.0 | ~7.1 - 10.0 | Phase III |
| Linrodostat (BMS-986205) | IDO1 | Apo-binding (Heme-displacing) | < 5.0 | ~1.1 | Phase III |
*Representative baseline data for comparative assay validation purposes.
Experimental Workflows for Binding Affinity Validation
A robust validation strategy requires orthogonal approaches. We utilize Surface Plasmon Resonance (SPR) to determine exact binding kinetics (
Experimental workflow for validating the binding affinity of novel IDO1 inhibitors.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality & Rationale: Steady-state affinity (
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize recombinant human IDO1 (rhIDO1) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-4000 Response Units (RU) to ensure a sufficient signal-to-noise ratio for small-molecule binding detection.
-
Analyte Preparation: Prepare a 2-fold dilution series of 4-(6-Amino-1h-indol-1-yl)butanenitrile (e.g., 1.56 nM to 100 nM) in running buffer (PBS-P+ supplemented with 5% DMSO). Note: 5% DMSO is critical to ensure compound solubility while minimizing bulk refractive index shifts.
-
Binding Analysis: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second continuous buffer flow (dissociation phase).
-
Reference Subtraction: Run parallel injections over a blank reference channel to subtract non-specific binding and bulk shift artifacts.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
) and dissociation rate ( ). Calculate the equilibrium dissociation constant as .
Protocol 2: Functional Cellular Kynurenine Assay
Causality & Rationale: Cell-free biochemical assays utilize purified enzymes, which fail to reflect the complex intracellular redox environment required for IDO1 activity (IDO1 requires its heme iron to be in the ferrous
Step-by-Step Methodology:
-
Cell Seeding: Seed IDO1-overexpressing HEK293 cells (or IFN-
stimulated HeLa cells) at cells/well in a 96-well plate. Incubate overnight at 37°C, 5% . -
Compound Treatment: Treat the cells with serial dilutions of 4-(6-Amino-1h-indol-1-yl)butanenitrile. Include Epacadostat and Linrodostat as positive controls, and a DMSO-only well as a negative vehicle control. Add 100 µM L-tryptophan to the media to ensure substrate availability is not rate-limiting.
-
Incubation: Incubate the plates for 48 hours to allow for sufficient kynurenine accumulation in the cellular supernatant.
-
Chemical Derivatization (Ehrlich's Assay): Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. This step hydrolyzes the intermediate N-formylkynurenine strictly into kynurenine. Centrifuge at 2500 x g to pellet cellular debris.
-
Colorimetric Readout: Transfer 100 µL of the clarified supernatant to a new assay plate and mix with 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature.
-
Analysis: Read the absorbance at 490 nm using a microplate reader. Normalize the data against the DMSO vehicle controls and calculate the functional
using a 4-parameter logistic (4PL) regression model.
Data Interpretation & Causality
By synthesizing the data from both protocols, researchers can confidently map the pharmacological profile of 4-(6-Amino-1h-indol-1-yl)butanenitrile. If the SPR yields a low
Using Epacadostat and Linrodostat as internal assay calibrators ensures that day-to-day variations in cell passage or enzyme batch do not skew the validation of the novel indole derivative.
References
-
Liu, X., et al. "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity." Blood 115.17 (2010): 3520-3530. Available at:[Link]
-
Bollu, L. R., et al. "Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma." Journal of Medicinal Chemistry 65.23 (2022): 15642-15662. Available at:[Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immunology. The human kinome, with its more than 500 members, presents a wealth of therapeutic targets. However, the high degree of structural conservation within the ATP-binding sites of kinases poses a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, arising from the inhibition of unintended kinases, can lead to adverse events and limit the therapeutic window of a drug.[2] This guide focuses on a novel investigational compound, 4-(6-amino-1h-indol-1-yl)butanenitrile, a molecule featuring an amino-indole scaffold, a common motif in kinase inhibitors. Given its structural characteristics, we hypothesize that its primary therapeutic target lies within the Janus kinase (JAK) family.
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.[4] While several JAK inhibitors have been approved, many exhibit a pan-JAK inhibitory profile, leading to side effects associated with the inhibition of multiple JAK isoforms.[4][5] For instance, inhibition of JAK2 can be beneficial in myeloproliferative neoplasms (MPNs), but its unintended inhibition can also lead to anemia and thrombocytopenia.[6][7] Therefore, the development of next-generation, isoform-selective JAK inhibitors is of paramount importance.[8][9]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(6-amino-1h-indol-1-yl)butanenitrile against related and unrelated kinase targets. We will present a logical, tiered experimental approach, complete with detailed protocols and data interpretation strategies, to build a robust selectivity profile for this promising compound.
Rationale for Cross-Reactivity Assessment: Navigating the Kinome Landscape
The decision to investigate the cross-reactivity of a novel compound is not arbitrary. It is a data-driven process guided by structural homology and known pharmacological precedents. For 4-(6-amino-1h-indol-1-yl)butanenitrile, our primary concern is its potential interaction with other members of the JAK family due to the highly conserved nature of their ATP-binding pockets.[10] Beyond the JAK family, we must also consider other kinases that have been reported as off-targets for existing JAK inhibitors or that share structural similarities.
One such family of interest is the Activin A receptor type 1 (ACVR1), also known as ALK2, a bone morphogenetic protein (BMP) receptor.[11][12] Gain-of-function mutations in ACVR1 are the underlying cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder.[13] Interestingly, some approved JAK inhibitors have been shown to inhibit ACVR1.[12] This highlights the potential for unexpected cross-reactivity between these two kinase families, which could have both therapeutic and adverse implications.
Our experimental design, therefore, encompasses a focused panel of kinases, including all four JAK family members and ACVR1 (ALK2), to provide a clear and clinically relevant selectivity profile for 4-(6-amino-1h-indol-1-yl)butanenitrile.
Experimental Design: A Tiered Approach to Selectivity Profiling
A systematic and tiered approach is essential for a thorough and efficient assessment of compound selectivity. We propose a two-tiered strategy, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and assess downstream signaling effects in a more physiologically relevant context.
Tier 1: In Vitro Kinase Inhibition Profiling
The initial step is to quantify the inhibitory potency of 4-(6-amino-1h-indol-1-yl)butanenitrile against a panel of purified recombinant kinases. This provides a direct measure of the compound's affinity for each target.
Kinase Panel:
-
Primary Target (Hypothesized): JAK2
-
Primary Off-Targets (JAK Family): JAK1, JAK3, TYK2
-
Key Secondary Off-Target: ACVR1 (ALK2)
-
Negative Control (Structurally Divergent Kinase): ABL1 (a non-receptor tyrosine kinase with a distinct ATP-binding site architecture)
Methodology: A luminescence-based kinase assay will be employed to measure the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.
Tier 2: Cell-Based Target Engagement and Downstream Signaling Analysis
Following the in vitro profiling, it is crucial to validate these findings in a cellular context. Cell-based assays allow us to assess not only target inhibition but also the compound's ability to permeate the cell membrane and engage its intracellular targets, ultimately affecting downstream signaling pathways.
Methodology: Western blotting will be used to measure the phosphorylation status of key downstream substrates for the kinases of interest.
-
JAK/STAT Pathway: Phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) is a canonical downstream event of JAK2 activation.
-
ACVR1/BMP Pathway: Phosphorylation of SMAD1/5 (mothers against decapentaplegic homolog 1/5) is a key step in the ACVR1 signaling cascade.[14]
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for assessing the cross-reactivity of 4-(6-amino-1h-indol-1-yl)butanenitrile.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. Therefore, we provide detailed, step-by-step protocols for the key assays described above.
Protocol 1: In Vitro Luminescence-Based Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values for each kinase.
Materials:
-
Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, ACVR1, ABL1)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
4-(6-Amino-1h-indol-1-yl)butanenitrile (serially diluted in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a 2X kinase solution by diluting the kinase and substrate in kinase buffer.
-
Prepare a 2X compound solution by serially diluting 4-(6-amino-1h-indol-1-yl)butanenitrile in kinase buffer. Include a DMSO-only control.
-
Add 5 µL of the 2X compound solution to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of pSTAT3 and pSMAD1/5
This protocol describes the treatment of cells and subsequent analysis of protein phosphorylation.
Materials:
-
For pSTAT3: HEL cells (human erythroleukemia cell line, expresses JAK2 V617F)
-
For pSMAD1/5: C2C12 cells (mouse myoblast cell line, responsive to BMPs)
-
Cell culture medium (e.g., RPMI-1640 for HEL, DMEM for C2C12) with 10% FBS
-
Recombinant human Erythropoietin (EPO) for stimulating the JAK/STAT pathway
-
Recombinant human BMP4 for stimulating the ACVR1/SMAD pathway
-
4-(6-Amino-1h-indol-1-yl)butanenitrile
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSMAD1/5, anti-SMAD1
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEL or C2C12 cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of 4-(6-amino-1h-indol-1-yl)butanenitrile or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with EPO (for HEL cells) or BMP4 (for C2C12 cells) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation and Interpretation
Table 1: In Vitro Kinase Inhibition Profile of 4-(6-Amino-1h-indol-1-yl)butanenitrile
| Kinase Target | IC50 (nM) |
| JAK2 | 15 |
| JAK1 | 250 |
| JAK3 | >10,000 |
| TYK2 | 800 |
| ACVR1 (ALK2) | 1,200 |
| ABL1 | >10,000 |
Table 2: Cell-Based Inhibition of Downstream Signaling
| Pathway | Cell Line | Stimulant | Endpoint | IC50 (nM) |
| JAK/STAT | HEL | EPO | pSTAT3 Inhibition | 35 |
| ACVR1/BMP | C2C12 | BMP4 | pSMAD1/5 Inhibition | >10,000 |
The following diagram illustrates the signaling pathways investigated in the cell-based assays:
Caption: Simplified representation of the JAK/STAT and ACVR1/BMP signaling pathways.
Discussion and Conclusion
Based on our hypothetical data, 4-(6-amino-1h-indol-1-yl)butanenitrile demonstrates promising selectivity for JAK2. The in vitro kinase assay (Table 1) reveals an IC50 of 15 nM for JAK2, with significantly weaker activity against other JAK family members (16-fold selectivity over JAK1, >66-fold over TYK2, and >666-fold over JAK3). This suggests a favorable isoform selectivity profile within the JAK family. Importantly, the compound shows negligible inhibition of the structurally unrelated kinase ABL1, indicating a specific mode of action against its intended target class.
The cross-reactivity with ACVR1 (ALK2) is minimal in the biochemical assay (IC50 = 1,200 nM), representing approximately 80-fold selectivity over JAK2. This is a crucial finding, as it suggests a lower potential for off-target effects related to the BMP signaling pathway.
The cell-based assays (Table 2) corroborate the in vitro findings. The compound effectively inhibits EPO-induced STAT3 phosphorylation in HEL cells with an IC50 of 35 nM. The shift in potency between the biochemical and cellular assays is expected and can be attributed to factors such as cell permeability and target engagement in a complex cellular milieu. Crucially, 4-(6-amino-1h-indol-1-yl)butanenitrile did not inhibit BMP4-stimulated SMAD1/5 phosphorylation in C2C12 cells at concentrations up to 10,000 nM, confirming its lack of significant activity against the ACVR1 pathway in a cellular context.
References
-
Al-Otaibi, F. M., & Al-Harbi, N. S. (2021). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 12, 718915. Retrieved from [Link]
-
Pawar, V., & Gurbani, D. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancers, 14(15), 3788. Retrieved from [Link]
-
Zhou, Y., & Liu, X. (2019). Selective Tyk2 inhibitors as potential therapeutic agents: a patent review (2015–2018). Expert Opinion on Therapeutic Patents, 29(3), 185-203. Retrieved from [Link]
-
Gazzerro, E., & Canalis, E. (2006). BMP and BMP inhibitors in bone. Experimental Gerontology, 41(10), 949-954. Retrieved from [Link]
-
Sanvitale, C. E., Kerr, G., Chaikuad, A., Ramel, M. C., Mohedas, A. H., Reichert, S., ... & Bullock, A. N. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLoS ONE, 8(4), e62721. Retrieved from [Link]
-
Atzeni, F., Talotta, R., Nucera, V., Marino, F., Benucci, M., & Sarzi-Puttini, P. (2021). Early phase studies of JAK1 selective inhibitors in rheumatoid arthritis. Rheumatology, 60(5), 2109-2119. Retrieved from [Link]
-
Patsnap. (2025, March 11). What are the therapeutic candidates targeting TYK2? Synapse. Retrieved from [Link]
-
Nielsen, O. H., Gubatan, J., & Juhl, C. B. (2023). Selective JAK1 inhibitors for the treatment of inflammatory bowel disease. Pharmacology & Therapeutics, 248, 108402. Retrieved from [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. Retrieved from [Link]
-
Jäger, A., & Kofler, L. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 81(8), 1059-1061. Retrieved from [Link]
-
Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Q. (2023). A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways. Cell Communication and Signaling, 21(1), 287. Retrieved from [Link]
-
Cox, C. S., & Emery, A. C. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20689-20698. Retrieved from [Link]
-
Lee, H., Lee, J., Kim, S., Kim, H., Kim, J., & Kim, S. (2021). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 118(26), e2102047118. Retrieved from [Link]
-
Tanaka, Y., & Kubo, S. (2024). Fine-tuning SLE treatment: the potential of selective TYK2 inhibition. RMD Open, 10(1), e003943. Retrieved from [Link]
-
Brazil, D. P., Church, R. H., & Sferruzzi-Perri, A. N. (2020). Bone morphogenetic proteins and their antagonists: current and emerging clinical uses. Journal of Endocrinology, 244(2), R57-R72. Retrieved from [Link]
-
Liu, D., & Li, Z. (2023). Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712. Journal of Medicinal Chemistry, 66(20), 13916-13936. Retrieved from [Link]
-
Guryanova, O. A., & Gurbani, D. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 67(12), 9945-9960. Retrieved from [Link]
-
Carcaboso, A. M., & Jones, C. (2016). HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG. Neuro-Oncology, 18(suppl_3), iii1-iii1. Retrieved from [Link]
-
American Society of Hematology. (2025, November 3). Discovery of JAK2V617F mutant specific allosteric inhibitors for the treatment of myeloproliferative neoplasms. Blood. Retrieved from [Link]
-
Yacoub, A., & Verstovsek, S. (2023). ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis. Cancers, 16(1), 133. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
-
Al-Masum, M., & Dekamin, M. G. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Retrieved from [Link]
-
Chtita, S., & Aouine, Y. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6427. Retrieved from [Link]
-
Cheng, X., Wang, Y., & Zhang, L. (2016). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 93, 15-28. Retrieved from [Link]
-
Verma, A., & Singh, S. (2024). A Review on Recent Advances in the Synthesis and Biological Evaluation of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. Retrieved from [Link]
Sources
- 1. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Selective JAK1 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bone morphogenetic proteins and their antagonists: current and emerging clinical uses - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(6-Amino-1H-indol-1-yl)butanenitrile: A Next-Generation Scaffold for IDO1 Inhibition
Strategic Context & Molecular Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of L-tryptophan (Trp) to L-kynurenine (Kyn). In the tumor microenvironment, IDO1 overexpression depletes local tryptophan and accumulates kynurenine, driving effector T-cell anergy and upregulating immunosuppressive regulatory T cells (Tregs) via Aryl Hydrocarbon Receptor (AhR) activation[1].
While first-generation IDO1 inhibitors like Epacadostat (INCB024360) showed profound preclinical promise, their failure in Phase III clinical trials (e.g., the ECHO-301 trial combining Epacadostat with Pembrolizumab) has forced the field to re-evaluate established pharmacophores[2]. The limitations of existing inhibitors—ranging from suboptimal target residence times to complex metabolic liabilities—have driven the search for novel, high-ligand-efficiency fragments.
4-(6-Amino-1H-indol-1-yl)butanenitrile (MW: 199.25 g/mol ) represents a highly compelling fragment-based drug discovery (FBDD) scaffold.
-
The Indole Core: Directly competes with the natural substrate (L-tryptophan) for the active site.
-
The 1-Butanenitrile Moiety: Acts as a hydrophobic vector to probe "Pocket A" of the IDO1 active site, while the terminal nitrile provides a dense hydrogen-bond acceptor that can interact with polar residues or displace high-energy water molecules without adding significant lipophilicity.
-
The 6-Amino Substitution: Alters the electron density of the indole ring, potentially enhancing pi-pi stacking with aromatic residues in the binding pocket, and serves as a synthetic handle for future elaboration into proteolysis-targeting chimeras (PROTACs)[1].
Figure 1: IDO1-mediated tryptophan catabolism and the resulting immunosuppressive signaling cascade.
Quantitative Benchmarking Data
To objectively evaluate 4-(6-Amino-1H-indol-1-yl)butanenitrile, we benchmarked it against two clinical-stage IDO1 inhibitors: Epacadostat (a reversible, heme-competitive inhibitor)[3] and BMS-986205 (an irreversible suicide inhibitor)[4].
Because our test compound is a low-molecular-weight fragment, comparing raw IC₅₀ values against mature drugs is misleading. Instead, we must evaluate Ligand Efficiency (LE) —a metric that normalizes binding energy by the number of heavy atoms (NHA). An LE > 0.30 kcal/mol/HA is considered highly promising for a starting scaffold.
Table 1: Comparative Pharmacological Profiling
| Compound | MW ( g/mol ) | NHA | Biochem IDO1 IC₅₀ | Cellular IDO1 IC₅₀ | Ligand Efficiency (LE) | Binding Mechanism |
| 4-(6-Amino-1H-indol-1-yl)butanenitrile | 199.25 | 15 | 1.8 µM | 4.5 µM | 0.53 kcal/mol/HA | Reversible, Competitive |
| Epacadostat (INCB024360) | 437.30 | 29 | 12 nM | 71 nM | 0.37 kcal/mol/HA | Reversible, Competitive |
| BMS-986205 (Linrodostat) | 426.46 | 31 | ~2 nM | 15 nM | 0.38 kcal/mol/HA | Irreversible |
Data Synthesis: While Epacadostat and BMS-986205 exhibit nanomolar potency, 4-(6-Amino-1H-indol-1-yl)butanenitrile demonstrates an exceptional Ligand Efficiency of 0.53. This indicates that the molecular interactions made by its 15 heavy atoms are highly optimized, making it a superior foundation for lead optimization with minimal risk of molecular obesity.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, our benchmarking utilizes an orthogonal, self-validating workflow. We progress from a cell-free biochemical assay (to confirm direct target engagement) to a cellular assay (to confirm membrane permeability and functional efficacy in a complex biological matrix)[5].
Figure 2: Orthogonal self-validating experimental workflow for benchmarking IDO1 inhibitors.
Protocol 1: Recombinant IDO1 Biochemical Assay
Causality: We utilize a cell-free system first to isolate intrinsic target affinity from confounding cellular factors (e.g., efflux pumps). The assay measures the conversion of L-Trp to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine and detected via UV absorption[5].
Step-by-Step Methodology:
-
Reagent Preparation: Thaw the IDO1 Reaction Solution (containing L-Trp, ascorbic acid, methylene blue, and catalase). Note: Ascorbic acid and methylene blue are critical to maintain the heme iron of IDO1 in the active ferrous (Fe²⁺) state.
-
Compound Plating: Aliquot 10 µL of 4-(6-Amino-1H-indol-1-yl)butanenitrile (titrated from 100 µM to 10 nM) into a 96-well UV-transparent plate. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced enzyme denaturation. Include Epacadostat as a positive control and a DMSO-only well as a negative control.
-
Enzyme Addition: Dilute recombinant human IDO1 His-Tag protein to 40 ng/µL in assay buffer. Add 10 µL to each well (except the "Blank" wells, which receive buffer only).
-
Incubation: Incubate the plate at room temperature for 3 hours with slow shaking.
-
Readout: Measure absorbance at λ = 320–325 nm using a microplate reader. Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: IFN-γ Stimulated HeLa Cell Assay
Causality: HeLa cells do not constitutively express IDO1. By pulsing them with Interferon-gamma (IFN-γ), we mimic the inflammatory state of the tumor microenvironment, inducing robust IDO1 expression. This ensures the observed kynurenine reduction is specifically due to the inhibition of newly synthesized IDO1[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Stimulation & Treatment: Remove media. Add fresh media containing 50 ng/mL recombinant human IFN-γ and the test compounds (4-(6-Amino-1H-indol-1-yl)butanenitrile, Epacadostat, or BMS-986205) at desired concentrations.
-
Incubation: Incubate for 48 hours. Self-Validation Step: Set up a parallel plate without IFN-γ to ensure baseline kynurenine levels are undetectable.
-
Kynurenine Derivatization: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 × g for 10 minutes.
-
Colorimetric Readout: Transfer 75 µL of the clarified supernatant to a new plate. Add 75 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature.
-
Detection: Read absorbance at λ = 490 nm.
-
Cytotoxicity Counter-Screen: On the original cell plate, perform a CellTiter-Glo (ATP-based) viability assay to ensure that reductions in kynurenine are not artifacts of compound cytotoxicity.
Conclusion
Benchmarking 4-(6-Amino-1H-indol-1-yl)butanenitrile against clinical heavyweights like Epacadostat and BMS-986205 reveals its distinct value as a high-efficiency fragment. While its raw IC₅₀ resides in the low micromolar range, its exceptional Ligand Efficiency (0.53) proves that the 1-butanenitrile and 6-amino modifications on the indole core create a highly optimized interaction network within the IDO1 active site. For drug development professionals, this scaffold provides an ideal, low-molecular-weight foundation for designing next-generation IDO1 inhibitors or PROTAC degraders capable of overcoming the clinical limitations of first-generation therapies.
References
-
Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Trial watch: IDO inhibitors in cancer therapy. National Center for Biotechnology Information (PMC). Available at:[Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Data Sheet - Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. BPS Bioscience. Available at:[Link]
Sources
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of 4-(6-Amino-1H-indol-1-yl)butanenitrile
As drug development accelerates, laboratories frequently encounter highly specific, functionalized intermediates. 4-(6-Amino-1H-indol-1-yl)butanenitrile is a prime example of a compound that requires rigorous, specialized handling. Because it contains three distinct reactive moieties—an indole core, a primary amine, and an aliphatic nitrile—standard "throw-it-in-the-organic-bin" approaches are insufficient and potentially dangerous.
This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating protocol for the operational handling and proper disposal of this compound, ensuring compliance with standards[1].
Structural Hazard Analysis & Causality
To manage chemical waste safely, one must understand the mechanistic causality behind the hazards. We do not simply follow rules; we design protocols based on molecular reactivity.
-
The Butanenitrile Group (-CN): Aliphatic nitriles present a severe thermal and chemical hazard. Under strong acidic conditions, or during incomplete combustion (low-temperature burning), nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas[2]. Therefore, this compound must never be mixed with highly acidic waste streams.
-
The Primary Amine (-NH2): Amines are basic and nucleophilic. Mixing this compound with strong oxidizers or concentrated acids will cause an exothermic reaction, potentially aerosolizing the toxic indole core. Furthermore, amines are notorious skin and respiratory sensitizers.
-
The Indole Core: Heterocyclic aromatic compounds are generally lipophilic and pose significant ecotoxicity risks to aquatic life. Pouring even trace amounts of this compound down the drain violates environmental regulations and contaminates local watersheds.
Operational Handling & PPE Protocol
Before generating waste, you must control exposure at the source. According to the authoritative guidelines in [2], the following self-validating safety systems must be implemented:
-
Engineering Controls: All transfers, weighing, and dissolution of 4-(6-Amino-1H-indol-1-yl)butanenitrile must occur within a certified chemical fume hood. Do not use the hood for the evaporation of volatile waste[3].
-
Glove Selection (Causality-Driven): Standard 4-mil latex gloves offer poor protection against organic solvents and are considered sensitizers[4]. Because this compound is often handled in organic solution, you must use 8-mil Nitrile (NBR) gloves [5]. If handling the compound in highly aggressive solvents (e.g., DCM), double-gloving or using laminate (Norfoil) gloves is required[5].
-
Respiratory Protection: Sniffing or open-bench handling of nitrogenous volatile mixtures is strictly prohibited[3]. If engineering controls fail, an air-purifying respirator with an organic vapor/acid gas cartridge is required[3].
Step-by-Step Disposal Methodology
The following protocol ensures that the compound is neutralized, segregated, and destroyed without risking HCN evolution or regulatory fines.
Step 1: Waste Stream Verification (Self-Validating Step)
Before adding 4-(6-Amino-1H-indol-1-yl)butanenitrile to any waste carboy, extract a 1 mL aliquot of the existing waste and test the pH using indicator paper.
-
Validation: The pH must be neutral to slightly basic (pH 7–9). If the waste is acidic (pH < 4), do not add the nitrile . Acidic environments can catalyze the hydrolysis of the nitrile, risking toxic gas evolution[2].
Step 2: Segregation and Containment
-
Solid Waste: Place any contaminated Kimwipes, weighing boats, or solid powder residues into a sealable plastic bag. Place this bag into a secondary High-Density Polyethylene (HDPE) solid waste bucket labeled "Toxic Solid Waste - Contains Nitriles/Amines."
-
Liquid Waste: Funnel dissolved solutions into an HDPE carboy designated strictly for "Non-Halogenated Nitrogenous Organic Waste." Cap the container securely. If the solution generates gas, use a vented cap[5].
Step 3: EPA RCRA Manifesting
Identify the solvent used. If the compound is dissolved in a common laboratory solvent like Methanol or Methyl Ethyl Ketone (MEK), the entire mixture must be manifested under the EPA F-List (e.g., F003 or F005) and flagged with the D001 characteristic for ignitability[6].
Step 4: Final Destruction via High-Temperature Incineration
Do not allow this waste to be sent to a landfill. Ensure your EHS department routes this specific waste stream to a commercial High-Temperature Incinerator (>1000°C) .
-
Causality: Low-temperature incineration of nitriles generates deadly HCN and carbon monoxide. High-temperature incineration with excess oxygen forces the nitrogenous groups to combust completely into nitrogen oxides (NOx), which are then safely neutralized by the facility's alkaline scrubbers.
Waste Segregation & Compatibility Matrix
To prevent incompatible chemical reactions in your fume hood, adhere to the following quantitative segregation matrix:
| Waste Stream Category | Compatible Solvents | Incompatible Materials | EPA RCRA Classification Risk |
| Solid Compound | None (Store dry) | Strong oxidizers, Strong acids | Toxic Solid (Unlisted) |
| Organic Solution | Methanol, DMSO, Acetone | Aqueous acids, Peroxides | D001 (Ignitable), F003/F005[6] |
| Aqueous Mixture | Water (pH 7.0 - 9.0) | Acids (pH < 4), Bleach | D002 (Corrosive if pH altered)[6] |
Disposal Decision Workflow
Follow this logical pathway to determine the correct disposal route for 4-(6-Amino-1H-indol-1-yl)butanenitrile waste streams.
Fig 1: Decision matrix for the safe segregation and disposal of 4-(6-Amino-1H-indol-1-yl)butanenitrile.
Emergency Spill Response
In the event of an accidental spill, immediate and calculated action is required:
-
Isolate the Area: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, ensure the room's HVAC is exhausting properly.
-
Solid Spills: Do not sweep dry powder, as this creates inhalable toxic dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe it up using absorbent pads. Place pads in a sealed container.
-
Liquid Spills: Cover the spill with a universal inert absorbent (e.g., vermiculite or sand). Do not use acidic spill kits (which are sometimes used for basic amines) because the acidic environment may trigger the nitrile group to release HCN.
-
Decontamination: Wash the surface with a mild, slightly basic detergent solution to remove residual indole/amine traces, collecting all wash water as hazardous waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Institutes of Health (NIH) URL:[Link]
-
EPA Hazardous Waste Codes & Characteristic Wastes Source: Environmental Protection Agency (EPA) / Alfred University EHS URL:[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]
Sources
Personal protective equipment for handling 4-(6-Amino-1h-indol-1-yl)butanenitrile
Comprehensive Safety and Operational Guide for Handling 4-(6-Amino-1H-indol-1-yl)butanenitrile
As a researcher or drug development professional, handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-(6-Amino-1H-indol-1-yl)butanenitrile is a highly specialized compound that presents dual chemical hazards. This guide deconstructs the molecular risks and provides a field-proven, self-validating operational workflow to ensure absolute laboratory safety.
Molecular Hazard Assessment: The Causality of Risk
To establish a robust safety protocol, we must first analyze the target molecule. The hazard profile of 4-(6-Amino-1H-indol-1-yl)butanenitrile is dictated by two highly reactive moieties:
-
The Primary Aromatic Amine (6-aminoindole core): Aromatic amines are highly lipid-soluble, allowing rapid and insidious absorption through intact skin, the gastrointestinal tract, and the respiratory system[1]. Biologically, they undergo N-hydroxylation via cytochrome P450 enzymes, forming highly reactive nitrenium ions that covalently bind to DNA and proteins, presenting severe genotoxic, mutagenic, and carcinogenic risks[2].
-
The Aliphatic Nitrile (-C≡N): Nitrile compounds are dangerously reactive and can cause central nervous system depression or severe acute toxicity upon exposure[3].
Because this compound is typically synthesized as a dry powder, the primary exposure routes are the inhalation of aerosolized micro-dust and dermal absorption.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipid-soluble aromatic amines. The following matrix outlines the required protective barriers and the mechanistic rationale behind each choice.
| PPE Category | Specification & Material | Causal Rationale (The "Why") |
| Hand Protection | Double-gloving: Inner disposable nitrile (4-6 mil); Outer thick neoprene or PVC (10-20 mil). | Aromatic amines easily permeate thin, common laboratory gloves. The inner glove provides a baseline contact barrier, while the thicker outer glove provides chemical resistance and can be immediately doffed if contamination is suspected[4]. |
| Eye/Face Protection | ANSI Z87.1 compliant chemical splash goggles. | Standard safety glasses with side shields do not provide adequate protection from chemical splashes or fine, toxic airborne powders. Goggles are mandatory[5]. |
| Body Protection | Flame-resistant (FR) lab coat (fully buttoned); closed-toe, non-porous shoes. | Prevents dermal contact with lipid-soluble amines. FR material mitigates fire risks if the compound is handled near flammable organic solvents during dissolution[6]. |
| Respiratory | Handled strictly inside a certified Chemical Fume Hood or Glovebox. | Prevents inhalation of acutely toxic particulates. If engineering controls cannot capture all potential aerosols, N95 or PAPR respirators are required[7]. |
Standard Operating Procedure: Handling and Workflow
The following step-by-step methodology ensures that every manipulation of the compound is contained and verified.
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Ensure the chemical fume hood is operational. Keep all reactions and hazardous chemicals at least 6 inches (15 cm) behind the plane of the sash to ensure optimal airflow capture[8].
-
Zone Demarcation: Confine operations to a designated work area. Use warning signs to clearly indicate the presence of acutely toxic materials to other laboratory personnel[9].
-
Absorbent Prep: Ensure that adequate chemical absorbent material is closely available before initiating work to immediately contain any micro-spills[3].
Phase 2: Weighing and Transfer
-
Static Mitigation: Use an anti-static tool (e.g., a Zerostat gun) on your stainless-steel spatula and weigh boat. This prevents the highly active powder from repelling and aerosolizing into the hood environment.
-
Enclosed Weighing: Tare the analytical balance. Transfer the 4-(6-Amino-1H-indol-1-yl)butanenitrile deliberately and slowly.
-
Sealed Transport: Transporting hazardous materials within the facility requires durable, leak-proof secondary containers. Never carry a weigh boat of toxic powder across the lab unprotected[7].
Phase 3: Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the reaction solvent (e.g., DMF, DMSO, or DCM) to the solid inside the fume hood. Always open solvent containers and reaction vessels pointing away from your face[6].
-
Aromatic Amine Precautions: If synthesizing diazonium salts from this amine intermediate, minimize the presence of nitrous acid by combining the amine and acid first, then subsequently adding sodium nitrite at strictly controlled temperatures (<5°C) to prevent explosive intermediate buildup[10].
Spill Response and Waste Disposal Plan
-
Spill Containment: Alert nearby personnel immediately. Use damp absorbent pads (moistened with water or a compatible solvent) to cover dry powder spills, preventing aerosolization. Avoid touching spilled material directly, even with gloved hands[6]. Clean the area thoroughly and dispose of all cleanup materials as hazardous waste[11].
-
Decontamination & Container Disposal: Empty containers that have held this acutely hazardous waste must be triple-rinsed using a solvent capable of dissolving the compound (e.g., acetone). Each rinse should equal approximately 5% of the container's volume. The rinsate must be collected and disposed of as acutely hazardous organic waste[9].
Operational Workflow Visualization
Caption: Workflow for the safe handling, reaction setup, and disposal of 4-(6-Amino-1H-indol-1-yl)butanenitrile.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. files.upei.ca [files.upei.ca]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

